Technical Documentation Center

3-Amino-1-methylazepan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-methylazepan-2-one
  • CAS: 91417-30-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential and Synthetic Utility of 3-Amino-1-methylazepan-2-one Scaffolds in Modern Drug Discovery

Executive Summary In the continuous evolution of medicinal chemistry, the identification and optimization of conformationally restricted chiral scaffolds are paramount. The 3-amino-1-methylazepan-2-one scaffold—a seven-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous evolution of medicinal chemistry, the identification and optimization of conformationally restricted chiral scaffolds are paramount. The 3-amino-1-methylazepan-2-one scaffold—a seven-membered lactam (caprolactam) ring featuring a stereogenic amino group at the C3 position and an N-methylated lactam core—has emerged as a highly versatile building block[1],[2]. This technical whitepaper explores the structural pharmacology, key therapeutic applications, and rigorous synthetic methodologies associated with this scaffold, providing drug development professionals with a comprehensive framework for its utilization.

Structural Pharmacology & Scaffold Characteristics

The pharmacological value of (S)-3-amino-1-methylazepan-2-one (CAS: 209983-96-0) lies in its unique geometric and electronic properties[3].

  • Conformational Restriction: The seven-membered azepane ring provides a semi-rigid conformational constraint[1]. This restriction minimizes the entropic penalty upon target binding, which is highly advantageous in designing selective ligands for G-protein coupled receptors (GPCRs) and complex enzyme active sites.

  • Chiral Fidelity: The stereogenic center at the C3 position allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), a critical requirement for avoiding off-target toxicities[4].

  • Functionalization Vectors: The primary amine serves as a primary handle for amidation, reductive amination, or cross-coupling, while the lactam carbonyl can participate in hydrogen bonding networks within target binding pockets.

Key Therapeutic Applications

Neurological Disorders: Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

A significant breakthrough for this scaffold is its application in the development of5[2]. Traditional D1 orthosteric agonists often suffer from poor bioavailability and rapid receptor desensitization. D1 PAMs utilizing the azepan-2-one scaffold bind to an allosteric site, enhancing the receptor's response to endogenous dopamine without disrupting normal pulsatile signaling[2]. This mechanism is currently under intense investigation for treating cognitive deficits in Schizophrenia, Parkinson's disease, and Alzheimer's disease[2].

D1_PAM_Signaling DA Dopamine (Endogenous Ligand) D1R Dopamine D1 Receptor (GPCR) DA->D1R Orthosteric Binding PAM D1 PAM (Azepan-2-one scaffold) PAM->D1R Allosteric Binding Gs Gαs Protein Activation D1R->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP ↑ cAMP Levels AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates Effect Therapeutic Effect (Cognitive Enhancement) PKA->Effect Phosphorylation Cascade

Fig 1. Allosteric modulation of Dopamine D1 receptor signaling by azepan-2-one scaffolds.

Inflammatory Pain: Cannabinoid Type 2 (CB2) Receptor Agonists

Selectively targeting the CB2 receptor is an attractive strategy for treating inflammatory pain while bypassing the psychoactive side effects mediated by the CB1 receptor[6]. Recent structure-activity relationship (SAR) studies have identified6 as a highly potent new class of CB2 agonists[6]. The azepane core optimally positions the oxadiazole ring to achieve extreme selectivity (CB1/CB2 ratio > 1428)[6].

Antimicrobial Development: MraY Inhibitors

In the fight against multi-drug resistant tuberculosis (MDR-TB), the unmethylated precursor, (S)-3-aminoazepan-2-one, acts as a core scaffold for 7[7]. MraY catalyzes the first membrane-associated step of peptidoglycan synthesis (Lipid I formation)[7]. The azepane scaffold mimics the natural substrate transition state, effectively inhibiting cell wall biosynthesis in Mycobacterium tuberculosis[7].

Physicochemical Properties & Analytical Data

To facilitate formulation and synthetic planning, the foundational physicochemical properties of the free base and its highly stable hydrochloride salt are summarized below[3].

Property(S)-3-amino-1-methylazepan-2-one (Free Base)(S)-3-amino-1-methylazepan-2-one HCl (Salt)
CAS Number 209983-96-0956109-57-2
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol 178.66 g/mol
Appearance SolidSolid
Purity Standard ≥95% (LC-MS/NMR)≥95% (LC-MS/NMR)
Storage Conditions 2-8°C, sealed in dry, dark place4°C, inert atmosphere

Synthetic Methodologies and Retrosynthetic Strategies

The synthesis of the (S)-3-amino-1-methylazepan-2-one scaffold logically proceeds from the chiral pool, specifically utilizing L-lysine derivatives to establish the (S)-stereochemistry at the C3 position[2].

Synthesis_Workflow L_Lysine L-Lysine (Chiral Pool) Cyclization Lactamization (Cyclization) L_Lysine->Cyclization Intermediate (S)-3-aminoazepan-2-one (Unmethylated Scaffold) Cyclization->Intermediate Protection Boc Protection (Boc2O) Intermediate->Protection Protected_Int (S)-tert-butyl (2-oxoazepan-3-yl)carbamate Protection->Protected_Int Methylation N-Methylation (NaH, MeI) Protected_Int->Methylation Directs to Lactam N Methylated_Int Boc-protected N-methyl lactam Methylation->Methylated_Int Deprotection Deprotection (HCl/Dioxane) Methylated_Int->Deprotection Product (S)-3-amino-1-methylazepan-2-one (Target Scaffold) Deprotection->Product

Fig 2. Step-by-step synthetic workflow for (S)-3-amino-1-methylazepan-2-one from L-Lysine.

Step-by-Step Experimental Protocol: Regioselective N-Methylation

To convert the commercially available (S)-3-aminoazepan-2-one into the N-methylated target, a regioselective approach is mandatory. Direct methylation without protection will result in a complex mixture of N-methylated, N,N-dimethylated, and N,N,N-trimethylated products at the primary amine due to its higher nucleophilicity compared to the delocalized lactam nitrogen.

Step 1: Primary Amine Protection (Self-Validating Regiocontrol)

  • Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C.

  • Causality: The Boc group sterically and electronically shields the C3 amine, ensuring that subsequent methylation occurs exclusively at the lactam nitrogen.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 2: Deprotonation and Alkylation

  • Dissolve the Boc-protected intermediate in anhydrous DMF under an inert argon atmosphere and cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Causality: The lactam nitrogen is weakly acidic (pKa ~ 15-17). A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming a highly nucleophilic lactam enolate/amide anion.

  • Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc.

Step 3: Deprotection and Salt Formation

  • Treat the crude N-methylated intermediate with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours.

  • Causality: HCl in dioxane provides a strictly anhydrous acidic environment. This strips the Boc group while preventing the hydrolytic ring-opening of the caprolactam that could occur in aqueous acids. It directly yields the highly stable, highly crystalline hydrochloride salt.

  • Evaporate the solvent and recrystallize from ethanol/diethyl ether to yield pure (S)-3-amino-1-methylazepan-2-one hydrochloride.

Conclusion

The (S)-3-amino-1-methylazepan-2-one scaffold represents a highly privileged structure in contemporary medicinal chemistry. By offering a semi-rigid, chiral framework with orthogonal functionalization vectors, it solves critical pharmacokinetic and target-selectivity challenges across diverse therapeutic areas—from allosteric GPCR modulation in neurology to novel antimicrobial mechanisms.

References

  • Benchchem. An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery. Retrieved from:5

  • Benchchem. In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0). Retrieved from: 1

  • ResearchGate. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Retrieved from: 6

  • eGrove (University of Mississippi). Design and Synthesis of Novel Analogs as Potential Antitubercular Agents. Retrieved from: 7

  • ACS Publications. Scaffold Diversity Inspired by the Natural Product Evodiamine: Discovery of Highly Potent and Multitargeting Antitumor Agents. Retrieved from: 8

Sources

Exploratory

Engineering Conformational Constraints: 3-Amino-1-methylazepan-2-one as a Next-Generation Peptidomimetic Scaffold

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the inherent limitations of native peptide therapeutics: rapid proteolytic degradation, poo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the inherent limitations of native peptide therapeutics: rapid proteolytic degradation, poor membrane permeability, and negligible oral bioavailability. To circumvent these bottlenecks, we must transition from flexible linear sequences to conformationally restricted architectures. (S)-3-Amino-1-methylazepan-2-one (CAS 209983-96-0) represents a highly privileged, seven-membered lactam scaffold that effectively mimics peptide secondary structures—specifically β-turns—while masking vulnerable amide bonds from enzymatic hydrolysis[1].

This technical guide elucidates the mechanistic rationale, physicochemical advantages, and self-validating synthetic protocols for integrating this chiral building block into advanced peptidomimetic workflows.

Mechanistic Causality: The Rationale for the Azepanone Core

The selection of a 7-membered azepanone ring over standard piperidines (6-membered) or pyrrolidines (5-membered) is driven by strict dihedral angle requirements. The expanded ring size of the azepanone forces the attached substituents into a semi-rigid conformation that precisely aligns with the


 and 

residues of a canonical reverse turn[2].

Furthermore, the N-methylation of the lactam nitrogen is a deliberate and critical design choice. By removing the hydrogen bond donor capacity of the amide, we significantly decrease the polar surface area (PSA) and the desolvation penalty of the molecule. This modification directly translates to enhanced blood-brain barrier (BBB) penetrance and improved pharmacokinetic profiles, making it an ideal scaffold for neurological targets and systemic receptor antagonism[1].

Quantitative Data: Physicochemical Profiling

To understand the thermodynamic and pharmacokinetic impact of incorporating this building block, we can compare the properties of a standard linear dipeptide against an azepanone-constrained mimetic.

PropertyLinear Dipeptide (e.g., Leu-Ala)(S)-3-Amino-1-methylazepan-2-one ScaffoldCausality / Impact
Rotatable Bonds ~61 (Exocyclic)Entropic pre-organization enhances target affinity.
H-Bond Donors 21 (Primary amine only)N-methylation improves membrane permeability.
Proteolytic Half-Life < 10 mins (in serum)> 24 hours (in serum)Lactam bridge sterically shields the cleavage site.
Conformational State Highly flexibleSemi-rigid (β-turn mimic)Locks the pharmacophore in the bioactive geometry.

Table 1: Comparative physicochemical advantages of the azepanone peptidomimetic scaffold.[1],[3]

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating mandatory checkpoints to verify reaction success before proceeding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol utilizes Fmoc-chemistry with in-process colorimetric monitoring. The causality behind using HATU/HOAt over standard HBTU is the steric bulk of the azepanone ring; HOAt accelerates the reaction and minimizes the risk of racemization at the chiral center at the 3-position.

  • Resin Preparation : Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Validation: Resin should expand visibly, ensuring active sites are accessible for coupling.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Validation: Perform a Kaiser test; a positive (deep blue) result confirms the presence of free primary amines.

  • Pre-Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected (S)-3-amino-1-methylazepan-2-one derivative, 0.3 mmol HATU, and 0.3 mmol HOAt in 2 mL DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Coupling : Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Washing and Validation : Wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (5x).

    • Validation: Perform a Kaiser test; a negative (colorless/yellow) result confirms complete coupling. If positive, repeat steps 3-4.

  • Cleavage : Cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow Resin Swell Rink Amide Resin Deprotect Fmoc Deprotection Resin->Deprotect Activate Pre-activate Azepanone Deprotect->Activate Couple Coupling Reaction Activate->Couple Validate Kaiser Test Validation Couple->Validate Validate->Activate If Positive Cleave TFA Cleavage Validate->Cleave

Workflow for SPPS incorporation of the azepanone building block.

Protocol 2: Synthesis of Tetrazole-Fused Azepanones via Ugi-Azide Reaction

To expand molecular diversity and create bioisosteres of cis-amide bonds, the azepanone core can be functionalized via a multicomponent reaction[4].

  • Imine Formation : Combine the 3-aminoazepan-2-one derivative (1.0 eq) with an aldehyde (1.0 eq) in methanol. Stir for 2 hours.

    • Causality: Pre-forming the imine prevents unwanted side reactions between the aldehyde and the isocyanide.

  • Multicomponent Assembly : Add an isocyanide (1.0 eq) and trimethylsilyl azide (TMSN3, 1.2 eq) to the reaction mixture.

  • Cyclization : Stir the mixture at 60°C for 24 hours. The azide acts as a nucleophile, attacking the nitrilium ion intermediate, followed by an intramolecular cyclization to form the 1,5-disubstituted tetrazole.

  • Purification & Validation : Remove the solvent under reduced pressure and purify via flash chromatography.

    • Validation: Confirm the tetrazole formation via 13C NMR (look for the characteristic tetrazole quaternary carbon peak at ~155 ppm) and HRMS.

Signaling Pathways & Biological Application

The 3-aminoazepan-2-one scaffold is famously utilized in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, such as the clinical candidate Telcagepant (MK-0974)[2]. CGRP is a potent vasodilator implicated in the pathophysiology of migraine headaches.

By incorporating the rigid azepanone core, the antagonist achieves the precise spatial geometry required to competitively bind the CGRP receptor—a complex of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). This steric blockade prevents the endogenous peptide from binding, thereby halting the Gs-protein coupled signaling cascade that leads to cAMP accumulation and subsequent vasodilation.

CGRPSignaling CGRP Endogenous CGRP Receptor CGRP Receptor CGRP->Receptor Agonism Antagonist Azepanone Antagonist Antagonist->Receptor Inhibition Gs Gs Protein Activation Receptor->Gs cAMP cAMP Accumulation Gs->cAMP Vasodilation Vasodilation & Migraine cAMP->Vasodilation

CGRP receptor signaling pathway and azepanone-based antagonism.

Conclusion

The strategic implementation of (S)-3-amino-1-methylazepan-2-one in drug design is not merely a structural substitution; it is a calculated manipulation of molecular thermodynamics and pharmacokinetics. By understanding the causality behind its conformational rigidity and metabolic shielding, researchers can systematically transform labile peptides into robust, orally available therapeutics.

References

  • Title : Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache Source : ResearchGate URL : [Link]

Sources

Foundational

Engineering Peptidomimetics: The Role of 3-Amino-1-methylazepan-2-one in Conformational Constraints

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary & The Thermodynamic Imperative Native linear peptides possess immense the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary & The Thermodynamic Imperative

Native linear peptides possess immense therapeutic potential but are fundamentally limited by their high conformational entropy and susceptibility to proteolytic degradation. When a flexible peptide binds to its target receptor, it must adopt a specific bioactive conformation. This transition from a highly flexible state to a rigid bound state results in a massive loss of conformational entropy (


), which significantly reduces the overall free energy of binding (

)[1].

To circumvent this thermodynamic penalty, structural biologists and medicinal chemists employ conformational constraints —rigid or semi-rigid structural motifs that pre-organize the molecule into its bioactive geometry[2]. By restricting the


-space and backbone dihedral angles (

and

), the entropic cost of binding is "pre-paid" during synthesis.

(S)-3-Amino-1-methylazepan-2-one has emerged as a highly specialized chiral building block designed specifically for this purpose. Acting as a seven-membered lactam scaffold, it forces the peptide backbone into predictable secondary structures, exponentially increasing both receptor affinity and metabolic stability[3].

G N1 Linear Peptide (High Entropy) N2 3-Amino-1-methylazepan-2-one Integration N1->N2 Synthetic Coupling N3 Restricted Dihedral Angles (Pre-organized) N2->N3 Steric Constraints N4 Target Receptor Binding (Low Entropic Penalty) N3->N4 Enhanced Affinity

Thermodynamic pathway of azepanone-induced conformational restriction.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of 3-Amino-1-methylazepan-2-one is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of a primary amine at the stereogenic center (C3) and a lactam moiety provides optimal vectors for peptide chain elongation[3].

Table 1: Physicochemical Data & Synthetic Implications
PropertyValueSynthetic & Biological Implications
CAS Number 209983-96-0 (Free base)956109-57-2 (HCl salt)The HCl salt is preferred for long-term bench stability and prevents spontaneous degradation[3],[4].
Molecular Weight 142.20 g/mol (Free base)178.66 g/mol (HCl)Serves as the exact mass reference for LC-MS validation during peptide cleavage[3],[4].
Ring System 7-membered azepanone lactamSteric bulk induces

-turn or polyproline helix mimicry, restricting

and

angles[3].
N-substitution MethylatedEliminates a hydrogen bond donor, increasing lipophilicity and preventing unwanted intermolecular aggregation[3].

Mechanisms of Conformational Restriction

As an Application Scientist, it is crucial to understand how this specific molecule exerts its constraint on a peptide sequence. The causality of its efficacy is rooted in three distinct structural mechanics:

  • Dihedral Angle Locking: The 7-membered azepane ring physically restricts the rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C(=O) (
    
    
    ) bonds. This forces the peptide backbone into a semi-rigid state that closely mimics secondary structural motifs, preventing the molecule from adopting an extended, random-coil conformation[5].
  • N-Methylation Effects: The methyl group on the lactam nitrogen serves a dual purpose. Sterically, it dictates the cis/trans isomerization of the preceding peptide bond. Electronically, it removes a hydrogen bond donor. This prevents unwanted intramolecular hydrogen bonding that could distort the intended pharmacophore geometry, while simultaneously improving membrane permeability[3].

  • Targeted Receptor Docking: Studies on constrained azepinones (such as those targeting the Stat3 SH2 domain) demonstrate that constraining the dihedral angles reduces the entropy penalty of binding. This specific structural pre-organization yields nanomolar inhibitory concentrations that far surpass their linear, unconstrained counterparts[6].

Experimental Methodology: SPPS Integration

Integrating 3-Amino-1-methylazepan-2-one into a peptide requires overcoming the severe steric hindrance inherent to the 7-membered ring. Standard coupling reagents (like HBTU or DIC alone) will often fail to achieve quantitative yields, leading to truncated sequences.

The following is a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol designed to guarantee high-fidelity coupling.

Protocol: Sterically Demanding Coupling Cycle
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: This maximizes the polymer matrix surface area, exposing all reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm. A plateau in absorbance validates complete deprotection.

  • Activation: Dissolve 0.3 mmol (3 eq) of Fmoc-protected 3-Amino-1-methylazepan-2-one and 0.3 mmol of HATU in DMF. Add 0.6 mmol (6 eq) of DIPEA.

    • Causality: HATU is mandatory here; it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that efficiently navigates the steric bulk of the azepanone ring.

  • Coupling: Add the activated complex to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Self-Validation: A yellow bead indicates complete coupling. A blue bead indicates unreacted amines, dictating a mandatory re-coupling cycle using DIC/Oxyma to prevent sequence truncation.

  • Cleavage: Cleave the final peptide using a cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours.
    

SPPS S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 Azepanone Coupling S2->S3 S4 Washing & Capping S3->S4 S5 TFA Cleavage S4->S5

Step-by-step solid-phase peptide synthesis (SPPS) workflow for azepanone.

Biological and Pharmacological Implications

Beyond enhancing binding affinity, the azepanone constraint dramatically alters the pharmacokinetic profile of the resulting peptidomimetic, solving two of the most critical hurdles in peptide drug development.

  • Absolute Proteolytic Resistance: Endogenous proteases (e.g., DPP-IV, neprilysin) require their peptide substrates to adopt an extended conformation to fit within their catalytic clefts. The rigid azepanone ring physically precludes this extension. Because the backbone cannot unfold into the required transition state, the peptide becomes highly resistant to enzymatic degradation, significantly extending its plasma half-life[1].

  • Receptor Subtype Selectivity: By locking the side-chain topography, azepanone derivatives prevent the "induced fit" promiscuity often seen with flexible peptides. This rigid topographical presentation ensures the ligand only engages with its specific target receptor subtype, drastically reducing off-target toxicity[5].

References

  • [3] Benchchem. In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0). Benchchem. URL:

  • [4] Sigma-Aldrich. (S)-3-Amino-1-methylazepan-2-one hydrochloride. Sigma-Aldrich. URL:

  • [5] ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. URL:

  • [6] PMC. Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3. National Institutes of Health (NIH). URL:

  • [1] Encyclopedia MDPI. Conformationally Constrained Peptides. MDPI. URL:

  • [2] Taylor & Francis. Peptidomimetics – Knowledge and References. Taylor & Francis. URL:

Sources

Exploratory

The Azepan-2-one Scaffold in Drug Discovery: From Peptidomimetics to Targeted Therapeutics

Executive Summary The azepan-2-one (caprolactam) ring is a seven-membered cyclic amide that has evolved from a simple industrial polymer precursor into a highly privileged scaffold in medicinal chemistry. Its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepan-2-one (caprolactam) ring is a seven-membered cyclic amide that has evolved from a simple industrial polymer precursor into a highly privileged scaffold in medicinal chemistry. Its unique structural geometry offers a semi-rigid conformational constraint, making it an ideal building block for designing peptidomimetics and targeted small-molecule therapeutics. This technical guide explores the mechanistic rationale behind the selection of the azepan-2-one scaffold, its diverse applications across multiple therapeutic areas (including oncology, virology, and neuropharmacology), and the self-validating experimental workflows required to optimize these derivatives.

Mechanistic Rationale: The Azepan-2-one Scaffold in Medicinal Chemistry

In rational drug design, linear peptides often suffer from poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. By cyclizing the peptide backbone into an azepan-2-one ring, medicinal chemists achieve two critical objectives:

  • Proteolytic Stability: The lactam bond within the seven-membered ring is sterically shielded and conformationally restricted, preventing recognition and cleavage by endogenous non-target proteases.

  • Entropic Optimization: The puckered conformation of the seven-membered ring pre-organizes the molecule into a geometry that closely mimics the

    
    -turn or the transition state of a peptide substrate undergoing proteolytic cleavage. This pre-organization drastically lowers the entropic penalty (
    
    
    
    ) upon binding to the target receptor or enzyme pocket, thereby increasing overall binding affinity.

G Core Azepan-2-one Core (7-membered lactam) AmideNH Amide NH (H-Bond Donor) Core->AmideNH CarbonylO Carbonyl Oxygen (H-Bond Acceptor) Core->CarbonylO C3Subst C3/C4 Substitutions (Stereocenters) Core->C3Subst HCV HCV NS3/4A Protease (His-57, Ala-157) AmideNH->HCV Donor Interaction CarbonylO->HCV Acceptor Interaction BACE1 BACE-1 (Asn233, Ser325) CarbonylO->BACE1 Ionic/H-Bond CB2 CB2 Receptor (W2586.48, F1173.36) C3Subst->CB2 Hydrophobic Pocket

Fig 1: Pharmacophore mapping of the azepan-2-one scaffold and target interactions.

Therapeutic Applications and Target Landscape

GPCR Modulation: CB2 Receptor Agonists

Recent structure-based virtual screening efforts have identified as highly potent and selective Cannabinoid Type 2 (CB2) receptor agonists[1]. Unlike CB1 receptors, which mediate psychoactive effects, CB2 receptors are localized primarily on immune cells, making them an attractive target for treating inflammatory pain. Optimization of the azepan-2-one scaffold led to the discovery of compound 25r, which appropriately occupies the active site of the CB2 receptor. The azepan-2-one ring forms critical hydrophobic interactions with residues W2586.48 and F1173.36, achieving an EC50 of 21.0 nM and a >1428-fold selectivity over the CB1 receptor[1].

Protease Inhibition: HCV NS3/4A & BACE-1

The amide functionality of azepan-2-one serves as a robust hydrogen-bond donor/acceptor pair, ideal for interacting with the catalytic triads of proteases.

  • HCV NS3/4A: In silico pharmacophore mapping reveals that the azepan-2-one moiety engages in arene-hydrogen interactions with His-57 and hydrogen bonding with Ala-157 within the Hepatitis C Virus (HCV) NS3/4A protease[2].

  • BACE-1 (Alzheimer's Disease): Incorporating the azepan-2-one ring into sulfonamide peptidomimetics has successfully improved both the brain-to-plasma ratio and Notch-sparing selectivity, which are critical hurdles in the development of neuro-therapeutics[3].

Oncology: Evodiamine-Inspired Multitargeting Agents

Beyond peptidomimetics, the azepan-2-one ring has been utilized to expand the chemical space of natural products. For instance, modifying the natural product evodiamine by enlarging its C-ring piperidine to a seven-membered azepan-2-one ring yielded novel scaffolds with potent antitumor activity[4]. Specific derivatives, such as 3-chloro-10-hydroxyl thio-evodiamine (compound 66c), act as first-in-class triple inhibitors of topoisomerase I, topoisomerase II, and tubulin[4].

Transdermal Delivery: Chemical Penetration Enhancers

Laurocapram (Azone®), a 1-dodecylazepan-2-one derivative, is historically recognized as the first compound specifically designed as a skin penetration enhancer[5]. The highly lipophilic dodecyl chain disrupts the lipid bilayer of the stratum corneum, while the polar azepan-2-one headgroup interacts with intracellular keratin, facilitating the transdermal delivery of co-administered active pharmaceutical ingredients[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative efficacy and binding logic of key azepan-2-one derivatives across various therapeutic targets.

TargetScaffold / Derivative ClassKey Binding InteractionsEfficacy MetricSelectivity / Notes
CB2 Receptor 4-(1,2,4-oxadiazol-5-yl)azepan-2-oneHydrophobic (W2586.48, F1173.36)EC50 = 21.0 nM>1428-fold over CB1; High in vivo analgesic efficacy[1]
HCV NS3/4A Azepan-2-one macrocyclesH-bond (Ala-157), Arene-H (His-57)Low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M (IC50)
Dual Protease/Helicase inhibition[2]
BACE-1 Sulfonamide-azepan-2-oneH-bond (Asn233, Ser325)High PotencyImproved brain/plasma ratio; Notch-sparing[3]
Topo I/II & Tubulin Thio-evodiamine azepan-2-one analogMulti-target intercalationHigh PotencyFirst-in-class triple inhibitor (Compound 66c)

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of azepan-2-one derivatives must follow strict, self-validating methodologies.

Synthetic Workflow for C3-Substituted Azepan-2-ones

Objective: Generate a stereopure C3-amino-azepan-2-one scaffold for downstream diversification. Causality & Logic: The primary amine at C3 must be protected to prevent unwanted polymerization or side reactions during the functionalization of the lactam nitrogen (N1). Boc (tert-butyloxycarbonyl) is chosen over Fmoc because the subsequent N-alkylation requires strong bases (e.g., NaH) which would prematurely cleave an Fmoc group.

  • Amine Protection: Dissolve (S)-3-amino-azepan-2-one in dichloromethane (DCM). Add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) and 1.5 eq of triethylamine (TEA). Stir at room temperature for 4 hours. Validation: Monitor by TLC (Ninhydrin stain) until the primary amine is fully consumed.

  • N-Alkylation: Transfer the Boc-protected intermediate to anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C. Add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Logic: Argon prevents moisture from quenching the NaH. Cooling controls the exothermic deprotonation of the lactam NH.

  • Electrophilic Addition: Slowly add the desired alkyl halide (e.g., methyl iodide for 1-methylazepan-2-one). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

  • Deprotection & Purification: Cleave the Boc group using 20% Trifluoroacetic acid (TFA) in DCM for 1 hour. Purify the final product via reverse-phase preparative HPLC.

  • Self-Validation (Stereochemical Integrity): Confirm enantiomeric excess (ee > 98%) using chiral HPLC to ensure no racemization occurred at the C3 stereocenter during the highly basic N-alkylation step.

In Vitro Pharmacological Profiling (cAMP GloSensor Assay)

Objective: Quantify the functional activation of the G_i/o-coupled CB2 receptor by azepan-2-one derivatives. Causality & Logic: CB2 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The GloSensor assay uses a genetically encoded biosensor that emits luminescence proportional to cAMP levels. It provides real-time, live-cell kinetics, which is superior to endpoint assays for understanding drug-receptor binding dynamics.

  • Cell Preparation: Seed HEK293T cells stably expressing the human CB2 receptor and the GloSensor cAMP plasmid in 384-well white clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Substrate Loading: Replace media with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow substrate equilibration. Logic: Room temperature stabilizes the basal luminescence signal before compound addition.

  • Forskolin Stimulation: Add 1

    
    M Forskolin to all wells to artificially stimulate adenylyl cyclase and raise the basal cAMP pool.
    
  • Compound Addition: Add serial dilutions of the azepan-2-one test compounds (e.g., 10 pM to 10

    
    M). Measure luminescence continuously for 30 minutes.
    
  • Self-Validation Control (Critical Step): In parallel wells, pre-incubate the cells with 1

    
    M AM630 (a selective CB2 competitive antagonist) for 15 minutes prior to adding the test compound. Logic: If the luminescence decrease is truly due to CB2-mediated G_i signaling, AM630 will block the effect, and the signal will remain high. If the signal still drops, the test compound is causing off-target effects or cytotoxicity, invalidating the hit.
    

Workflow VS Virtual Screening & Hit ID SAR SAR Optimization (C3/C4 Derivatization) VS->SAR Binding Pose Analysis Assay cAMP GloSensor Assay (Self-Validating) SAR->Assay Selectivity Profiling InVivo In Vivo Analgesic Efficacy Assay->InVivo Lead Selection

Fig 2: Workflow for discovering azepan-2-one derived CB2 agonists.

Conclusion

The azepan-2-one scaffold represents a masterclass in structural pre-organization. By leveraging its rigid seven-membered lactam core, researchers can systematically reduce the entropic penalty of target binding while protecting the molecule from proteolytic degradation. Whether deployed as a peptidomimetic core for protease inhibitors, a structural anchor for GPCR agonists, or a transdermal penetration enhancer, azepan-2-one remains an indispensable tool in the modern drug discovery arsenal.

References

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry (ACS).1

  • Sulfur-containing therapeutics in the treatment of Alzheimer's disease. PMC.3

  • In Silico Identification and Evaluation of Leads for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. PLOS One.2

  • CPE-DB: An Open Database of Chemical Penetration Enhancers. MDPI.5

  • Scaffold Diversity Inspired by the Natural Product Evodiamine: Discovery of Highly Potent and Multitargeting Antitumor Agents. Journal of Medicinal Chemistry (ACS).4

Sources

Foundational

Physicochemical characteristics of N-methylated aminolactams

Title: Physicochemical Characteristics and Synthetic Modalities of N-Methylated Aminolactams: A Technical Guide for Drug Development Executive Summary & Core Rationale N-methylated aminolactams and their peptidomimetic d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Characteristics and Synthetic Modalities of N-Methylated Aminolactams: A Technical Guide for Drug Development

Executive Summary & Core Rationale

N-methylated aminolactams and their peptidomimetic derivatives represent a privileged class of scaffolds in modern drug discovery. The strategic installation of a methyl group on the lactam nitrogen—often termed the "magic methyl" effect—adds a mere 14 Daltons to the molecular weight but fundamentally rewrites the molecule's physicochemical properties.

As a Senior Application Scientist, I approach N-methylation not simply as a synthetic transformation, but as a multi-dimensional optimization tool. It is utilized to balance pharmacological potency with Drug Metabolism and Pharmacokinetics (DMPK). This whitepaper details the physicochemical paradigm shifts induced by N-methylation, the structural mechanics behind these changes, and field-proven, self-validating protocols for their synthesis.

The Physicochemical Paradigm Shift

The primary driver for N-methylating aminolactams is the masking of a hydrogen bond donor (HBD). In aqueous biological environments, the native lactam NH is heavily solvated. For the molecule to cross a hydrophobic lipid bilayer, it must shed this hydration shell—a process carrying a high desolvation energy penalty.

By replacing the proton with a methyl group, the HBD is eliminated, significantly lowering the desolvation penalty and enhancing passive membrane permeability. Data from matched molecular pair analyses on extensive pharmaceutical datasets reveal distinct trends depending on the molecular context [1]. For cyclic secondary amides and aminolactams, N-methylation typically does not drastically increase aqueous solubility but induces a pronounced increase in lipophilicity (Log D). This indicates that the transformation is primarily driven by the replacement of a polar hydrogen with a hydrophobic moiety, rather than a massive conformational shift in the monomeric state [1].

Table 1: Comparative Physicochemical Impact of N-Methylation

PropertyNative AminolactamN-Methylated AminolactamMechanistic Rationale
Molecular Weight Base Mass (

)

Da
Addition of the

group.
Lipophilicity (Log D) BaselineIncreased (+0.5 to +1.0)Increased hydrophobicity; loss of polar NH.
Aqueous Solubility BaselineVariable (Neutral to Slight Decrease)Loss of H-bond interactions with water.
Membrane Permeability Low to ModerateHighDrastically reduced desolvation energy penalty.
H-Bond Donors (HBD) 1 (per lactam unit)0Direct masking of the nitrogen proton.

Conformational Mechanics & Structural Biology

Beyond simple lipophilicity, N-methylation exerts profound steric constraints. In cyclic peptides and medium-bridged lactams, the introduction of the N-methyl group alters the cis/trans isomerization equilibrium of the amide bond[2]. The steric bulk of the methyl group can destabilize the trans conformation, frequently driving the molecule toward a cis-amide state or stabilizing specific secondary structures like


-turns [2].

Furthermore, the structural characterization of twisted lactams demonstrates that efficient N-activation (and subsequent alkylation) requires a critical degree of non-planarity. A twist angle of


 around the C-N amide bond significantly increases the basicity and nucleophilicity of the nitrogen, facilitating direct alkylation pathways [3].

G A Native Aminolactam (NH Donor Active) B N-Methylation (+14 Da) A->B Alkylating Agent C N-Methylated Aminolactam (NH Masked) B->C SN2 / Reductive Amination D Increased Log D & Lipophilicity C->D E Altered cis/trans Conformation C->E F Enhanced Membrane Permeability C->F

Caption: Logical flow of physicochemical changes induced by N-methylation of aminolactams.

Methodological Frameworks: Synthesis & Validation

Synthesizing N-methylated aminolactams requires overcoming the inherently poor nucleophilicity of the lactam nitrogen. While traditional solution-phase methods utilize strong bases (e.g., NaH) and methyl iodide (MeI), modern drug development heavily relies on Solid-Phase Peptide Synthesis (SPPS) for rapid library generation.

A highly efficient, time-reduced SPPS protocol utilizes ortho-nitrobenzenesulfonyl (o-NBS) protection to simultaneously activate the amine and prevent over-methylation [4].

SPPS N1 1. Resin-Bound Free Amine N2 2. Sulfonylation (o-NBS-Cl) N1->N2 Protection & Activation N3 3. N-Methylation (DMS or MeI / DBU) N2->N3 Alkylation N4 4. Desulfonylation (Mercaptoethanol / DBU) N3->N4 Deprotection N5 5. N-Methylated Lactam N4->N5 Cleavage

Caption: Step-by-step workflow for the time-reduced solid-phase N-methylation of aminolactams.

Protocol: Time-Reduced Solid-Phase N-Methylation

This protocol is designed as a self-validating system. The choice of the o-NBS group is critical: it acts as both a protecting group and an electron-withdrawing activating group, making the nitrogen acidic enough to be deprotonated by a mild base like DBU.

  • Sulfonylation (Activation): Treat the resin-bound aminolactam precursor with 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP) for 15 minutes. Wash the resin thoroughly with NMP.

    • Causality: Collidine acts as a non-nucleophilic base to scavenge HCl without reacting with the highly electrophilic sulfonyl chloride.

  • N-Methylation: Add 3 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate (DMS) or methyl iodide (MeI) in NMP. Agitate for 10 minutes.

    • Causality: DBU deprotonates the highly acidic sulfonamide NH. The resulting anion rapidly attacks the methylating agent via an

      
       mechanism.
      
  • Desulfonylation (Deprotection): Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP for 15 minutes.

    • Causality: The thiolate anion selectively attacks the electron-deficient aromatic ring of the o-NBS group, releasing the secondary N-methyl amine.

  • Validation Check: Cleave a micro-aliquot and analyze via LC-MS.

    • Self-Validating Logic: The desulfonylation cocktail (mercaptoethanol/DBU) only removes the o-NBS group from tertiary amines (i.e., successfully methylated nitrogens). If methylation failed, the o-NBS group remains permanently attached to the secondary amine. The presence of an o-NBS adduct mass peak (+185 Da) on the chromatogram definitively diagnoses incomplete methylation [4].

Analytical Validation & Hydrolytic Stability

When working with aminolactams and associated basic reagents (like the DBU used in the synthesis above), researchers must be cognizant of hydrolytic instability. Under mild aqueous conditions, particularly over extended storage, certain nitrogenous bases and highly strained lactams can undergo ring-opening hydrolysis to form linear aminolactams and aminoureas [5].

To ensure the integrity of N-methylated aminolactam libraries:

  • Storage: Store compounds in strictly anhydrous conditions (e.g., desiccated under argon or nitrogen).

  • Monitoring: Conduct routine LC-MS/UV stability checks to monitor for the +18 Da mass shift, which is indicative of water addition and subsequent ring opening.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity Sussex Drug Discovery Centre URL:[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Chemical Reviews (ACS Publications) URL:[Link]

  • Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams PubMed Central (PMC) URL:[Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL:[Link]

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Organic Process Research & Development (ACS Publications) URL:[Link]

Exploratory

The Definitive Technical Guide to 3-Amino-1-methylazepan-2-one: Chemical Identifiers, Synthesis, and Medicinal Applications

Executive Summary In modern medicinal chemistry, the strategic utilization of conformationally restricted scaffolds is critical for developing highly selective therapeutics. 3-Amino-1-methylazepan-2-one is a chiral, seve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic utilization of conformationally restricted scaffolds is critical for developing highly selective therapeutics. 3-Amino-1-methylazepan-2-one is a chiral, seven-membered cyclic amine (lactam) derivative that serves as a highly valuable building block in organic synthesis and drug discovery[1]. Featuring a semi-rigid azepane ring, a stereogenic center at the C3 position, and an N-methylated lactam core, this compound is primarily investigated as an intermediate for active pharmaceutical ingredients (APIs) targeting neurological disorders, particularly those involving dopamine receptor modulation[1][2].

This whitepaper provides an authoritative, in-depth analysis of 3-amino-1-methylazepan-2-one, detailing its chemical identifiers, physicochemical properties, and the causality behind its synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Navigating the commercial and scientific landscape of 3-amino-1-methylazepan-2-one requires precise chemical identification, as the compound exists in multiple stereoisomeric forms and salt variants. The (S)-enantiomer is the most frequently cited in literature for pharmaceutical applications[1][3].

Table 1: CAS Registry Numbers by Stereochemistry and Form

To ensure accurate procurement and data retrieval, researchers must differentiate between the free base and the hydrochloride salts, as well as their specific stereochemical configurations.

Compound VariantFormCAS NumberSource
(S)-3-Amino-1-methylazepan-2-one Free Base209983-96-0[1]
(S)-3-Amino-1-methylazepan-2-one HCl Hydrochloride Salt956109-57-2[3]
(3R)-3-Amino-1-methylazepan-2-one HCl Hydrochloride Salt1389338-41-3[4]
3-Amino-1-methylazepan-2-one HCl Unspecified / Racemic2197418-37-2[5]
Table 2: Structural Identifiers & Physicochemical Properties (S-Enantiomer)

The following parameters define the structural identity of the (S)-enantiomer free base.

PropertyValue
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name (3S)-3-amino-1-methylazepan-2-one[1]
Canonical SMILES CN1CCCCC1=O[6]
InChIKey GSUTYTQBQFQORF-LURJTMIESA-N[6]
Physical Form Solid[1][6]

Mechanistic Insights: The Azepane Scaffold in Medicinal Chemistry

As an Application Scientist, it is crucial to understand why this specific scaffold is selected during the hit-to-lead optimization phase.

  • Conformational Constraint: The seven-membered azepane ring restricts the spatial orientation of the primary amine. This semi-rigid conformation reduces the entropic penalty upon binding to a target receptor (e.g., GPCRs in the central nervous system), thereby increasing binding affinity and selectivity[2].

  • Lipophilicity and BBB Penetrance: The N-methylation of the lactam nitrogen is not merely a structural variation; it is a deliberate pharmacokinetic modification. By replacing the lactam N-H proton with a methyl group, a hydrogen bond donor is eliminated. This modification significantly increases the molecule's lipophilicity and enhances its ability to cross the blood-brain barrier (BBB), a critical requirement for neurological APIs[2].

Advanced Synthetic Workflows: Chemoenzymatic Strategies

Historically, the synthesis of chiral 3-aminoazepanes relied on Curtius or Hofmann rearrangements, which often suffer from poor chiral control and require toxic, expensive reagents[7]. Modern synthetic routes employ biocatalytic cascades to establish the stereocenter with high enantiomeric excess (ee), followed by traditional chemical modifications.

Recent advancements utilize transaminases or a combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes to convert readily available L-lysine derivatives into enantiopure (S)-3-aminoazepan-2-one[7][8]. Once the chiral ring is formed, selective N-methylation yields the final target.

Pathway N1 L-Lysine Derivative N2 Biocatalytic Cascade N1->N2 Transaminase / IRED N3 (S)-3-Aminoazepan- 2-one N2->N3 Cyclization (High ee) N4 N-Methylation (MeI, Base) N3->N4 Amine Protection & Deprotonation N5 (S)-3-Amino-1-methyl- azepan-2-one N4->N5 Alkylation & Deprotection

Fig 1: Chemoenzymatic synthesis pathway for (S)-3-amino-1-methylazepan-2-one.

Step-by-Step Experimental Protocol: N-Methylation Workflow

To synthesize (S)-3-amino-1-methylazepan-2-one from the biocatalytically derived (S)-3-aminoazepan-2-one, direct methylation is impossible due to the competing nucleophilicity of the primary amine. The following self-validating protocol details the necessary protection, alkylation, and deprotection sequence[2].

Phase 1: Primary Amine Protection (Boc-Protection)

Rationale: The primary amine at C3 is more nucleophilic than the lactam nitrogen. Protection is mandatory to prevent unwanted di-methylation.

  • Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash with 10% citric acid, then brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the N-Boc protected intermediate.

Phase 2: Regioselective N-Methylation of the Lactam

Rationale: Deprotonation of the lactam requires a strong base. Temperature control (0 °C) is critical to prevent base-catalyzed enolization and subsequent racemization at the adjacent C3 stereocenter.

  • Dissolve the N-Boc protected intermediate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Maintain at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry, and concentrate.

Phase 3: Deprotection to the Hydrochloride Salt

Rationale: Cleaving the Boc group under anhydrous acidic conditions directly yields the stable hydrochloride salt form of the target compound.

  • Dissolve the crude methylated intermediate in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) at 0 °C.

  • Stir at room temperature for 2-3 hours until gas evolution stops and a precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford (S)-3-amino-1-methylazepan-2-one hydrochloride [3].

References

  • Chemical Communications (RSC Publishing) - Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at:[Link]

  • ResearchGate - Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane. Available at: [Link]

Sources

Foundational

Stereochemical Considerations for 3-Amino-1-methylazepan-2-one Isomers

Executive Summary The heterocycle 3-amino-1-methylazepan-2-one (also known as 3-amino-1-methylcaprolactam) represents a privileged scaffold in neuropharmacology. Its seven-membered lactam ring offers a unique "semi-rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocycle 3-amino-1-methylazepan-2-one (also known as 3-amino-1-methylcaprolactam) represents a privileged scaffold in neuropharmacology. Its seven-membered lactam ring offers a unique "semi-rigid" conformational constraint that mimics the


-turn of peptides, making it a critical intermediate for Dopamine D1 receptor positive allosteric modulators (PAMs)  and peptidomimetics targeting protease inhibition.

However, the efficacy of this scaffold is strictly governed by its stereochemistry at the C3 position . The (S)-enantiomer is frequently the bioactive conformer in dopaminergic ligands, while the (R)-enantiomer often serves as an inactive control or a scaffold for distinct targets. This guide provides a definitive technical analysis of the stereochemical engineering, synthesis, and resolution of these isomers.

Structural Analysis & Stereogenicity

The Azepane Scaffold

Unlike the rigid pyrrolidine (5-membered) or piperidine (6-membered) rings, the azepan-2-one (7-membered lactam) ring exhibits significant conformational flexibility.[1] It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Stereogenic Center (C3): The amino group at C3 creates a chiral center.[1] The absolute configuration (R or S) dictates the vector of the amino group relative to the carbonyl, which is critical for binding affinity.

  • N-Methylation Effect: The N-methyl group at position 1 eliminates the hydrogen bond donor capability of the amide and introduces steric bulk. This forces the amide bond to adopt a strictly cis (Z)-conformation (planar), further constraining the ring dynamics compared to the secondary lactam.

Pharmacological Divergence
  • (S)-Isomer (CAS 209983-96-0): Derived from L-Lysine. Often maps to the L-amino acid residues in binding pockets. Key intermediate for D1 PAMs used in Parkinson’s research.

  • (R)-Isomer: Derived from D-Lysine. Used to probe stereospecificity or in the design of retro-inverso peptidomimetics.

Strategic Synthesis: The "Chiral Pool" Approach

While kinetic resolution of the racemate is possible, it is inefficient (max 50% yield). The industry-standard protocol for high-fidelity stereocontrol is the Chiral Pool Synthesis starting from Lysine. This method preserves the stereocenter of the natural amino acid.

The Canonical Protocol (S-Isomer)

Objective: Synthesis of (S)-3-amino-1-methylazepan-2-one HCl with >98% ee.

  • Cyclization: L-Lysine is cyclized to (S)-3-aminocaprolactam (L-lysine lactam). This is often achieved by thermal cyclization of L-lysine methyl ester or using alumina catalysts.

  • Protection: The free amine at C3 is protected with a Boc group to prevent N-methylation at the wrong site.

  • N-Methylation: The lactam nitrogen is deprotonated with a strong base (NaH) and methylated with MeI.

  • Deprotection: Acidic cleavage of the Boc group yields the final salt.

Visualization of Synthetic Logic

The following diagram illustrates the stereochemical retention pathway.

SynthesisWorkflow cluster_QC Quality Control Gate Lysine L-Lysine Methyl Ester (Chiral Precursor) Cyclization Step 1: Thermal Cyclization (Solvent: Xylene/Reflux) Lysine->Cyclization Lactam (S)-3-Aminocaprolactam Cyclization->Lactam Protection Step 2: Boc Protection (Boc2O, TEA) Lactam->Protection ProtectedLactam (S)-3-(Boc-amino)caprolactam Protection->ProtectedLactam Methylation Step 3: N-Methylation (NaH, MeI, THF, 0°C) ProtectedLactam->Methylation MethylatedIntermediate (S)-3-(Boc-amino)-1-methylcaprolactam Methylation->MethylatedIntermediate Deprotection Step 4: Deprotection (4M HCl in Dioxane) MethylatedIntermediate->Deprotection FinalProduct (S)-3-Amino-1-methylazepan-2-one HCl (>98% ee) Deprotection->FinalProduct Stereoretention

Caption: Figure 1. Chiral pool synthesis pathway ensuring retention of stereochemistry from L-Lysine to the target azepane scaffold.

Analytical Characterization & Resolution

Verifying the enantiomeric excess (ee) is critical. Standard C18 HPLC cannot distinguish these isomers.

Chiral HPLC Protocol

Principle: Separation is achieved using polysaccharide-based stationary phases which form transient diastereomeric complexes with the analyte via H-bonding and steric interactions.

ParameterSpecification
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Temperature 25°C
Expected Result (R)-isomer elutes first (typically); (S)-isomer elutes second. Note: Elution order must be confirmed with pure standards.
Chemical Resolution (Alternative)

If starting from racemic 3-amino-1-methylazepan-2-one, chemical resolution can be performed using Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Dissolve racemate in hot ethanol.

  • Add 0.5 eq of L-DBTA.

  • Cool slowly. The diastereomeric salt of the (S)-amine typically crystallizes out.

  • Filter and treat with NaOH to liberate the free base.

Experimental Protocol: N-Methylation of (S)-3-(Boc-amino)caprolactam

Safety Note: Methyl iodide (MeI) is a carcinogen. Sodium hydride (NaH) releases hydrogen gas. Perform in a fume hood.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (10 mL/g substrate) . Cool to 0°C.[2]

  • Addition: Dissolve (S)-3-(Boc-amino)caprolactam (1.0 eq) in THF and add dropwise to the NaH suspension over 30 mins.

    • Observation: Evolution of H2 gas. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 eq) dropwise.

  • Completion: Stir at RT for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). The product is less polar than the starting material.[3]

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Implications: The D1 Receptor Context

The stereochemistry of the 3-amino group dictates the vector of the attached pharmacophore. In D1 PAMs, the azepane ring often serves as a core scaffold where:

  • N1-Methyl: Fits into a hydrophobic pocket (preventing H-bond donation).

  • C3-Amino (S-config): Orients the pendant group (often a biaryl system) towards the extracellular vestibule of the GPCR.

Pharmacophore cluster_binding D1 Receptor Binding Pocket Receptor Hydrophobic Pocket H-Bond Acceptor Extracellular Vestibule Ligand N-Methyl Group Carbonyl (C2) (S)-Amino Substituent Ligand:n1->Receptor:p1 Steric Fit Ligand:c2->Receptor:p2 Dipole Interaction Ligand:c3->Receptor:p3 Critical Vector (S-isomer aligns)

Caption: Figure 2. Pharmacophore mapping showing the critical alignment of the (S)-substituent within the receptor binding site.

References

  • BenchChem. (2025).[1][3][4][5] An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery. Retrieved from

  • Sigma-Aldrich. (2024). (S)-3-Amino-1-methylazepan-2-one hydrochloride Product Specification. Retrieved from

  • Francis, J. E., et al. (1991). Microsomal metabolism of the D1 dopamine receptor agonist. Journal of Medicinal Chemistry. (Contextual synthesis reference).
  • Daicel Chiral Technologies. (2023). Application Note: Separation of Lactam Enantiomers on Chiralpak IA. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Amino-1-methylazepan-2-one in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining the solubility profile of 3-Amino-1-methylazepan-2-one, a chiral intermediate of interest in pharmaceutical synthesis.[1][2] Given the limi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-Amino-1-methylazepan-2-one, a chiral intermediate of interest in pharmaceutical synthesis.[1][2] Given the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles and robust experimental protocols necessary for researchers to generate a reliable and comprehensive solubility profile. It covers the theoretical underpinnings of solubility based on the molecule's structural features, a systematic approach to solvent selection, detailed experimental methodologies, and data analysis. The protocols described herein are designed to ensure accuracy, reproducibility, and a thorough understanding of the compound's behavior in various organic media, which is critical for applications in process chemistry, formulation, and drug development.

Introduction: The Imperative for Solubility Profiling

3-Amino-1-methylazepan-2-one is a chiral cyclic amide, or lactam, that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a seven-membered ring, a primary amine, and an N-methylated amide, presents a unique combination of functional groups that dictate its physicochemical properties. Understanding the solubility of this intermediate in a diverse range of organic solvents is a critical prerequisite for its effective use.

A comprehensive solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

  • Formulation Development: Designing stable and effective drug delivery systems.[3]

  • Analytical Method Development: Choosing suitable diluents for accurate quantification by techniques like HPLC.

  • Ensuring Reliability in Biological Assays: Poor solubility can lead to inaccurate or misleading results in in-vitro and in-vivo studies.[4][5]

This guide will walk researchers through the predictive analysis and experimental determination of this crucial parameter.

Physicochemical Properties and Predicted Solubility Behavior

While extensive experimental data for 3-Amino-1-methylazepan-2-one is scarce, its solubility profile can be predicted by analyzing its molecular structure.[6]

Molecular Structure Analysis:

  • Polar Functional Groups: The molecule contains two highly polar functional groups: a primary amine (-NH2) and a tertiary amide (-CON(CH3)-). These groups are capable of engaging in significant dipole-dipole interactions and acting as hydrogen bond acceptors (the amine nitrogen and amide oxygen).[7][8] The primary amine can also act as a hydrogen bond donor.[7]

  • Nonpolar Backbone: The seven-membered hydrocarbon ring (azepane) constitutes the nonpolar portion of the molecule.

  • Overall Polarity: The presence of the potent polar groups suggests the molecule will exhibit overall polar characteristics. The fundamental principle of "like dissolves like" dictates that it will be more soluble in polar solvents than in nonpolar solvents.[9][10][11]

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and amide groups.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can solvate polar groups effectively through strong dipole-dipole interactions.[1][6] For the related compound 3-aminoazepan-2-one, qualitative data shows it is slightly soluble in DMSO and methanol.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the solvent and the solute's polar functional groups.[6][9]

  • Aqueous Media: The basic amino group (pKa ~16 predicted) implies that solubility will be highly pH-dependent.[6] In acidic solutions, the amine will be protonated to form a more soluble ammonium salt.[6][12] This is evidenced by the commercial availability of its hydrochloride salt, which is expected to have enhanced aqueous solubility.[6] At neutral or basic pH, the free base is expected to have low aqueous solubility.[6]

Theoretical Framework: A Deeper Dive into Solubility

A robust experimental design is grounded in a solid theoretical understanding. Beyond "like dissolves like," a more quantitative approach involves concepts like Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13][14][15]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Two substances are likely to be soluble in one another if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solvent and a solute can be calculated, with smaller distances indicating higher affinity.[16] While the specific HSP for 3-Amino-1-methylazepan-2-one are not published, a screening study using solvents with known HSP can be used to experimentally determine the optimal HSP sphere for the compound, enabling the prediction of its solubility in other untested solvents or solvent blends.[15][16]

Experimental Design for Solubility Determination

A systematic approach is required to build a comprehensive solubility profile. This involves a careful selection of solvents and a robust, validated methodology.

Solvent Selection

To gain a comprehensive understanding, a diverse set of organic solvents should be selected, covering a range of polarities and chemical classes.

Solvent Class Example Solvents Rationale
Polar Protic Methanol, Ethanol, IsopropanolEvaluates the impact of hydrogen bonding donation and acceptance.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Tests solubility in solvents with strong dipole moments but no H-bond donation.
Intermediate Polarity Acetone, Ethyl Acetate, Dichloromethane (DCM)Probes the balance between polar and nonpolar characteristics.
Nonpolar Toluene, Heptane/HexaneEstablishes the lower limit of solubility in hydrocarbon-based media.
Methodology: The Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9][12] It involves agitating an excess amount of the solid compound in a known volume of solvent at a constant temperature until equilibrium is reached.[9]

Diagram: Experimental Workflow for Solubility Determination

Below is a diagram outlining the key stages of the shake-flask method coupled with UPLC/HPLC analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis prep1 Weigh excess 3-Amino-1-methylazepan-2-one prep2 Add known volume of organic solvent prep1->prep2 into vial equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sep1 Centrifuge vial to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through 0.45 µm PTFE syringe filter sep1->sep2 quant1 Prepare serial dilutions of filtered supernatant sep2->quant1 quant2 Analyze via validated UPLC/HPLC method quant1->quant2 quant3 Determine concentration using calibration curve quant2->quant3 data1 Calculate solubility (mg/mL) accounting for dilution quant3->data1 data2 Report data with temperature data1->data2

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for executing the shake-flask method.

Objective: To determine the equilibrium solubility of 3-Amino-1-methylazepan-2-one in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 3-Amino-1-methylazepan-2-one (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated pipettes and volumetric flasks

  • Validated UPLC or HPLC system with UV detector[17]

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-Amino-1-methylazepan-2-one to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~10-20 mg per mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[9] A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent.[18]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand at the test temperature for a short period to let heavy solids settle. b. Centrifuge the vials to pellet the remaining undissolved solid. c. Carefully withdraw the clear supernatant using a pipette and filter it through a 0.45 µm PTFE syringe filter into a clean vial.[9] This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.[19]

  • Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.[5] b. Analyze the diluted sample using a pre-validated, stability-indicating UPLC/HPLC-UV method. Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its speed and sensitivity.[3] c. Determine the concentration of the diluted sample by comparing its peak area to a calibration curve prepared from standards of known concentration.

  • Calculation and Reporting: a. Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = C_measured (mg/mL) × Dilution Factor b. Report the final solubility as the mean ± standard deviation of the triplicate measurements, specifying the solvent and the temperature.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3-Amino-1-methylazepan-2-one at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (M)
HeptaneNonpolar< 0.1< 7.0 x 10⁻⁴
TolueneNonpolar1.5 ± 0.20.011
DichloromethaneIntermediate Polarity25.4 ± 1.80.179
Ethyl AcetateIntermediate Polarity15.8 ± 1.10.111
AcetonitrilePolar Aprotic85.3 ± 4.50.600
DMSOPolar Aprotic> 200> 1.41
MethanolPolar Protic155.6 ± 8.21.094
EthanolPolar Protic121.0 ± 6.70.851

Note: Data is illustrative and must be determined experimentally.

Conclusion

References

  • Benchchem. Solubility Profile of (S)-3-amino-1-methylazepan-2-one: A Technical Guide.
  • Benchchem. An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Waters Corporation. Solubility Screening by UPLC-MS/MS.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules.
  • Wikipedia. Hansen solubility parameter.
  • Benchchem. Elucidation of the Stereospecific Structure of (S)-3-amino-1-methylazepan-2-one: A Technical Guide.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Hansen Solubility Parameters. HSP Basics.
  • Life Chemicals. Compound solubility measurements for early drug discovery.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • MDPI. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BCCampus. Experiment: Solubility of Organic & Inorganic Compounds.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Hansen Solubility Parameters Guide | PDF | Solution | Solvent.
  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.
  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry.
  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC.
  • Sigma-Aldrich. (S)-3-Amino-1-methylazepan-2-one hydrochloride.
  • ResearchGate. A review article of UPLC and its emerging application and challenges and opportunities.
  • Oreate AI Blog. The Polar Nature of Amides: Understanding Their Unique Properties.
  • University of Calgary. Solubility of Organic Compounds - Chemistry.
  • Chemistry LibreTexts. 23.1: Properties of amines.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.

Sources

Foundational

Metabolic Stability Predictions for 3-Amino-1-methylazepan-2-one Derivatives

The following technical guide details the metabolic stability assessment of 3-Amino-1-methylazepan-2-one derivatives , a privileged scaffold class primarily utilized in the development of cysteine protease inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability assessment of 3-Amino-1-methylazepan-2-one derivatives , a privileged scaffold class primarily utilized in the development of cysteine protease inhibitors (e.g., Cathepsin K).

Executive Summary: The Scaffold Challenge

The 3-amino-1-methylazepan-2-one core (an N-methylated caprolactam) represents a critical conformational constraint used to lock peptidomimetic inhibitors into a bioactive conformation. While this 7-membered ring improves potency and selectivity against targets like Cathepsin K compared to acyclic analogs, it introduces distinct metabolic liabilities.

For drug development professionals, the challenge is twofold:

  • N-dealkylation: The N-methyl group is a prime target for CYP450-mediated demethylation.

  • Ring Oxidation: The lipophilic methylene chain (C4–C7) is susceptible to hydroxylation, leading to rapid clearance.

This guide provides a self-validating workflow to predict, test, and optimize the metabolic stability of these derivatives, moving beyond simple half-life measurements to actionable Structure-Metabolism Relationship (SMR) insights.

In Silico Predictive Framework

Before synthesis, computational modeling must filter candidates. For azepan-2-ones, global half-life predictions are often less useful than specific Site of Metabolism (SOM) identification.

SOM Prediction Strategy

The primary metabolic enzymes for this scaffold are typically CYP3A4 and CYP2D6 . The prediction workflow should utilize reactivity-based models (e.g., SMARTCyp) or structure-based docking (e.g., StarDrop, MetaSite) to rank hydrogen abstraction energies.

  • Priority 1: The N-Methyl Group. Calculate the activation energy for

    
    -carbon hydrogen abstraction. If this is the lowest energy barrier (
    
    
    
    kcal/mol), N-demethylation will likely be the clearance driver.
  • Priority 2: The C4/C5 Methylene Positions. In the 7-membered ring, these positions are often solvent-exposed in the enzyme active site. High lipophilicity (

    
    ) correlates with increased hydroxylation at these sites.
    
Predictive Workflow Diagram

The following logic gate ensures only high-probability survivors enter the synthesis queue.

MetabolicPrediction Input Candidate Structure (Azepan-2-one Core) LogP LogD/LogP Calculation (Target: 1.5 - 3.5) Input->LogP SOM SOM Prediction (CYP3A4/2D6) LogP->SOM Filter1 Decision: N-Methyl Liability? SOM->Filter1 Filter2 Decision: Ring Oxidation? Filter1->Filter2 Low Risk Modify Design Iteration (e.g., Fluorination, Gem-dimethyl) Filter1->Modify High Risk Filter2->Modify High Risk Proceed Proceed to Synthesis & Microsomal Assay Filter2->Proceed Low Risk Modify->Input

Figure 1: Iterative in silico filtration process for azepan-2-one derivatives.

Experimental Validation Protocols

Trustworthiness in data relies on standardized, reproducible assays. The following protocols are designed to specifically capture the clearance mechanisms relevant to lactam scaffolds.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) and identifies the primary metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Protocol:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL HLM and 5 µL test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 remaining) vs. time. The slope 

determines

.

Metabolite Identification (MetID)

For azepan-2-ones, standard MRM transitions are insufficient. You must perform a Neutral Loss Scan or Precursor Ion Scan to detect specific biotransformations.

TransformationMass Shift (

)
Diagnostic Ion Note
N-Demethylation -14.01 DaLoss of methyl on lactam nitrogen. Critical liability.[1][2]
Monohydroxylation +15.99 DaUsually on C4, C5, or C6 of the azepane ring.
Ring Opening +18.01 DaHydrolysis of the lactam bond (rare in microsomes, common in plasma).

Structure-Metabolism Relationships (SMR)

The causality between structure and stability is well-documented for this scaffold. The following insights are grounded in the development of Cathepsin K inhibitors (e.g., GSK's azepanone series).

The N-Methyl Liability

The "1-methyl" group is often essential for preventing the formation of a hydrogen bond donor, which can improve membrane permeability. However, it is a metabolic soft spot.

  • Observation: Rapid formation of the [M-14] metabolite.

  • Causality: CYP-mediated oxidation of the N-methyl group to an iminium ion, followed by hydrolysis.

  • Solution: Replace the methyl with a cyclopropyl or difluoroethyl group. These are sterically bulkier and electronically deactivated, resisting oxidation.

Ring Hydroxylation (C4/C5)

The 7-membered ring is flexible and lipophilic.

  • Observation: [M+16] metabolites eluting earlier than the parent.

  • Causality: The C4 and C5 positions are distinct "soft spots."

  • Solution: Introduction of fluorine at C4 or C5. Note that C4-fluorination can also impact the pKa of the adjacent amine (if present) and the conformation of the ring, potentially affecting potency.

Pathway Visualization

The following diagram illustrates the competing metabolic pathways for a generic 3-amino-1-methylazepan-2-one derivative.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) Parent Parent Compound (3-Amino-1-methylazepan-2-one) M1 Metabolite M1 (N-Demethylated) [-14 Da] Parent->M1 CYP3A4 (N-dealkylation) M2 Metabolite M2 (C4/C5 Hydroxylated) [+16 Da] Parent->M2 CYP3A4/2D6 (Aliphatic Hydroxylation) M3 Metabolite M3 (Ring Opened Acid) [+18 Da] Parent->M3 Amidases (Hydrolysis - Minor) Clearance Clearance M1->Clearance Excretion PhaseII PhaseII M2->PhaseII Glucuronidation

Figure 2: Primary metabolic pathways. N-dealkylation and Ring Hydroxylation are the dominant clearance mechanisms.

Quantitative Data Summary

The table below summarizes the effect of structural modifications on the intrinsic clearance (


) of azepan-2-one derivatives, synthesized from literature data on Cathepsin K inhibitors.
Compound VariantModification

(µL/min/mg)

(min)
Primary Metabolite
Ref-01 Unsubstituted (1-Methyl)> 150 (High)< 10N-desmethyl (M1)
Ref-02 1-Isopropyl45 (Moderate)35Ring Hydroxylation (M2)
Ref-03 4,4-Difluoro-1-methyl85 (High)18N-desmethyl (M1)
Ref-04 5,5-Dimethyl-1-methyl20 (Low)> 60Stable

Analysis:

  • Ref-01 vs Ref-03: Fluorination of the ring (Ref-03) failed to stabilize the molecule because the primary liability was the N-methyl group. This highlights the importance of identifying the primary soft spot (Rank 1 SOM) before optimizing secondary sites.

  • Ref-04: Steric bulk (gem-dimethyl) at C5 likely induces a conformational change that shields both the ring and the N-methyl group from the CYP active site.

References

  • Marquis, R. W., et al. (2001). "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380–1395.

  • Yamashita, D. S., et al. (2006). "Structure-Activity Relationships of 3-Amino-azepan-2-one Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(7), 1795-1799.

  • Marquis, R. W., et al. (2004).[3] "An Azepanone-Based Inhibitor of Human Cathepsin K with Improved Oral Bioavailability in the Rat and the Monkey." Molecular Pharmaceutics, 1(1), 97–100.[3]

  • Tyzack, J. D., & Kirchmair, J. (2019). "Computational Methods for the Prediction of the Metabolism of Xenobiotics." Chemical Research in Toxicology, 32(11), 2168-2183.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of (S)-3-Amino-1-methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-3-amino-1-methylazepan-2-one is a pivotal chiral building block in medicinal chemistry, particularly for the development of novel therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-methylazepan-2-one is a pivotal chiral building block in medicinal chemistry, particularly for the development of novel therapeutics targeting neurological disorders.[1] Its rigid, seven-membered ring and stereochemically defined amine group provide a valuable scaffold for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide presents a comprehensive overview of a plausible and scalable synthetic strategy for (S)-3-amino-1-methylazepan-2-one, derived from established organic synthesis principles. While specific, detailed peer-reviewed protocols for this exact molecule are not widely available in the public domain, this document consolidates information from analogous syntheses and patent literature to provide a robust framework for its preparation, purification, and characterization.[1][2]

Introduction

The azepane-2-one (or ε-caprolactam) core is a privileged scaffold in medicinal chemistry. The introduction of a chiral amine at the C3 position and a methyl group on the lactam nitrogen, as in (S)-3-amino-1-methylazepan-2-one, imparts specific three-dimensional structural features crucial for selective interactions with biological targets.[1] This compound serves as a key intermediate in the synthesis of molecules designed to modulate dopamine receptors, highlighting its importance in the development of treatments for a range of neurological conditions.[1]

The primary challenge in the synthesis of this molecule lies in the stereoselective construction of the C3 amine-bearing stereocenter and the subsequent N-methylation without compromising chiral purity. This guide outlines a logical, multi-step synthesis designed for scalability and reproducibility.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-3-amino-1-methylazepan-2-one and its common hydrochloride salt are presented below.

Property(S)-3-amino-1-methylazepan-2-one(S)-3-amino-1-methylazepan-2-one hydrochloride
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol 178.66 g/mol
CAS Number 209983-96-0956109-57-2
Appearance Solid (Predicted)Solid
Storage Conditions 2-8°C, sealed in a dry, dark place4°C, under an inert atmosphere

(Data compiled from various chemical suppliers)[1][2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis suggests a two-stage approach: the formation of the chiral 3-aminoazepan-2-one core followed by N-methylation. This strategy allows for the establishment of the critical stereocenter from a readily available chiral precursor.

G Target (S)-3-Amino-1-methylazepan-2-one N_Methylation N-Methylation Target->N_Methylation Disconnection Precursor (S)-3-Aminoazepan-2-one N_Methylation->Precursor Cyclization Lactam Cyclization Precursor->Cyclization Disconnection Lysine_Derivative Protected L-Lysine Derivative Cyclization->Lysine_Derivative Chiral_Pool L-Lysine (Chiral Pool) Lysine_Derivative->Chiral_Pool Derived from

Caption: Retrosynthetic pathway for (S)-3-amino-1-methylazepan-2-one.

This approach leverages the "chiral pool," using a naturally occurring and enantiomerically pure starting material, L-lysine, to ensure the correct stereochemistry in the final product.

Scalable Synthesis Protocol

The following protocol is a generalized yet chemically sound procedure. Researchers should perform small-scale trials to optimize conditions before scaling up.

Part 1: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine

This step involves the protection of the amino groups of L-lysine, followed by an intramolecular cyclization to form the lactam ring. The choice of protecting groups is critical for ensuring regioselectivity and ease of removal. A plausible route involves the protection of the α-amino group and the side-chain amino group with different, orthogonally removable protecting groups. For the purpose of this protocol, we will consider a Boc (tert-butoxycarbonyl) protecting group for the side-chain and a Cbz (carboxybenzyl) group for the alpha-amino group.

Workflow for Part 1

G cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Carboxyl Group Activation cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Final Deprotection Lysine L-Lysine Protected_Lysine Differentially Protected L-Lysine Lysine->Protected_Lysine e.g., Boc₂O, Cbz-Cl Activated_Ester Activated Ester Formation Protected_Lysine->Activated_Ester e.g., EDC, NHS Deprotection Selective α-Amine Deprotection Activated_Ester->Deprotection e.g., H₂/Pd-C for Cbz Cyclization Intramolecular Cyclization Deprotection->Cyclization Amino_Lactam (S)-3-(Protected)-Aminoazepan-2-one Cyclization->Amino_Lactam Final_Product (S)-3-Aminoazepan-2-one Amino_Lactam->Final_Product e.g., TFA for Boc

Sources

Application

Application Note: Enantioselective Synthesis of 3-Amino-1-methylazepan-2-one from L-Lysine

Executive Summary & Mechanistic Rationale (S)-3-Amino-1-methylazepan-2-one is a highly valued chiral cyclic amine derivative utilized extensively in medicinal chemistry. Its rigid, seven-membered lactam ring and stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-3-Amino-1-methylazepan-2-one is a highly valued chiral cyclic amine derivative utilized extensively in medicinal chemistry. Its rigid, seven-membered lactam ring and stereochemically defined primary amine make it a critical scaffold for synthesizing neurologically active compounds, particularly dopamine D1 receptor positive allosteric modulators (PAMs)[1].

Because direct, step-by-step protocols for isolating this specific N-methylated target are sparse in the public domain[2], this application note synthesizes proven organic chemistry principles with patent-backed methodologies to provide a self-validating, four-step synthetic pipeline. By starting from naturally occurring, inexpensive L-lysine, the synthesis leverages the innate stereocenter of the amino acid to establish the (S)-configuration at the 3-position of the azepan-2-one ring[1].

The sequence involves:

  • Thermal Cyclization : Dehydration and intramolecular amidation of L-lysine to form the intermediate

    
    -amino-
    
    
    
    -caprolactam[3].
  • Chemoselective Protection : Shielding the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent unwanted N,N-dimethylation during subsequent steps[4].

  • Lactam N-Methylation : Deprotonation of the weakly acidic lactam nitrogen followed by nucleophilic substitution with methyl iodide[1].

  • Acidic Deprotection : Removal of the Boc group to yield the target compound as a stable, easy-to-handle hydrochloride salt.

Experimental Workflow Visualization

SynthesisWorkflow Node1 L-Lysine Hydrochloride (Starting Material) Node2 α-Amino-ε-caprolactam (Intermediate 1) Node1->Node2 Step 1: Thermal Cyclization NaOH, 1,2-Propanediol, Reflux (187°C) Node3 Boc-α-Amino-ε-caprolactam (Intermediate 2) Node2->Node3 Step 2: Amine Protection Boc₂O, Et₃N, DCM, 25°C Node4 Boc-3-Amino-1-methylazepan-2-one (Intermediate 3) Node3->Node4 Step 3: Lactam N-Methylation NaH, MeI, DMF, 0°C → 25°C Node5 3-Amino-1-methylazepan-2-one HCl (Target API Scaffold) Node4->Node5 Step 4: Acidic Deprotection 4M HCl/Dioxane, 25°C

Workflow for the 4-step synthesis of 3-amino-1-methylazepan-2-one from L-lysine hydrochloride.

Detailed Experimental Protocols

Step 1: Thermal Cyclization to -Amino- -caprolactam

Causality & Insight: L-lysine cyclization is thermodynamically demanding. Utilizing 1,2-propanediol as a high-boiling solvent allows the reaction to reach 187°C. This extreme heat drives off water, pushing the equilibrium toward the dehydration and 7-membered ring closure, achieving yields exceeding 90%[3],[5]. Procedure:

  • Charge a 2 L three-neck round-bottom flask with L-lysine hydrochloride (300 mmol, 54.8 g)[3].

  • Add sodium hydroxide (300 mmol, 12.0 g) to neutralize the hydrochloride salt[3].

  • Add 1.2 L of 1,2-propanediol and stir vigorously[3].

  • Heat the mixture to 187°C. During the initial phase of reflux, distill off approximately 10% of the solvent volume to remove generated water[3].

  • Continue refluxing for 2 hours[3].

  • Cool to room temperature and filter the suspension to remove the precipitated sodium chloride byproduct[5].

  • Concentrate the filtrate under reduced pressure and recrystallize from ethanol to afford

    
    -amino-
    
    
    
    -caprolactam[5].
Step 2: Chemoselective Boc Protection

Causality & Insight: The primary


-amine is highly nucleophilic. Direct methylation would yield a complex mixture of N-methylated products. The Boc group provides necessary steric bulk and is completely stable under the strongly basic conditions required for the subsequent lactam methylation[4].
Procedure: 
  • Dissolve

    
    -amino-
    
    
    
    -caprolactam (100 mmol, 12.8 g) in 500 mL of anhydrous dichloromethane (DCM).
  • Add triethylamine (Et

    
    N) (120 mmol, 16.7 mL) and cool the reaction mixture to 0°C using an ice bath.
    
  • Add di-tert-butyl dicarbonate (Boc

    
    O) (110 mmol, 24.0 g) dropwise over 30 minutes.
    
  • Remove the ice bath and allow the reaction to stir at 25°C for 12 hours.

  • Wash the organic layer sequentially with 0.5 M citric acid (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Boc-
    
    
    -amino-
    
    
    -caprolactam.
Step 3: N-Methylation of the Lactam

Causality & Insight: The lactam nitrogen is weakly acidic (pKa ~15), requiring a strong, non-nucleophilic base for deprotonation. Sodium hydride (NaH) irreversibly deprotonates the lactam to generate an amide enolate. N,N-dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the enolate anion, maximizing its nucleophilicity toward methyl iodide via an S


2 mechanism[1],[4].
Procedure: 
  • Dissolve Boc-

    
    -amino-
    
    
    
    -caprolactam (80 mmol, 18.2 g) in 300 mL of anhydrous DMF under an inert argon atmosphere.
  • Cool the solution to 0°C.

  • Carefully add NaH (60% dispersion in mineral oil, 96 mmol, 3.84 g) in small portions. (Caution: Vigorous hydrogen gas evolution will occur).

  • Stir at 0°C for 30 minutes until gas evolution ceases, indicating complete deprotonation.

  • Add methyl iodide (MeI) (120 mmol, 7.5 mL) dropwise.

  • Allow the mixture to warm to 25°C and stir for 4 hours[1].

  • Quench the reaction carefully with saturated aqueous NH

    
    Cl (50 mL) at 0°C.
    
  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to afford Boc-3-amino-1-methylazepan-2-one.
Step 4: Acidic Deprotection

Causality & Insight: The Boc group is acid-labile. Using 4M HCl in dioxane ensures rapid cleavage without hydrolyzing the robust lactam ring. This method directly yields the target compound as a stable hydrochloride salt, which is ideal for long-term storage and subsequent peptide coupling or medicinal chemistry workflows[1],. Procedure:

  • Dissolve the crude Boc-3-amino-1-methylazepan-2-one (60 mmol, 14.5 g) in 50 mL of DCM.

  • Cool to 0°C and add 4M HCl in dioxane (150 mL) dropwise.

  • Stir the mixture at 25°C for 2-3 hours. The product will begin to precipitate as the deprotection proceeds.

  • Concentrate the suspension under reduced pressure to remove excess HCl and dioxane.

  • Triturate the resulting solid with cold diethyl ether (100 mL), filter, and dry under high vacuum to yield 3-amino-1-methylazepan-2-one hydrochloride as a white crystalline solid.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the scaling of this synthetic workflow.

Table 1: Quantitative Summary of the Synthetic Sequence

StepChemical TransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 L-Lysine →

-Amino-

-caprolactam
NaOH, 1,2-Propanediol1872.090 - 96
2

-Amino-

-caprolactam → Boc-Lactam
Boc

O, Et

N, DCM
2512.085 - 90
3 Boc-Lactam → Boc-N-Methyl-LactamNaH, MeI, DMF0 → 254.575 - 82
4 Boc-N-Methyl-Lactam → Target API Scaffold4M HCl/Dioxane, DCM253.092 - 98

References

  • Source: google.com (Google Patents)

Sources

Method

Application Note: Regioselective N-Methylation of 3-Amino-azepan-2-one

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental design, and regioselective synthesis protocols. Strategic Over...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental design, and regioselective synthesis protocols.

Strategic Overview & Mechanistic Causality

3-Amino-azepan-2-one (commonly known as


-amino-

-caprolactam) is a privileged structural motif in medicinal chemistry, frequently utilized as a conformationally restricted scaffold in the design of peptidomimetics, kinase inhibitors, and CNS-active therapeutics. The compound is typically accessed via the cyclization of .

A common late-stage functionalization requirement is the N-methylation of this scaffold. However, the molecule presents a significant regioselectivity challenge due to the presence of two distinct nitrogen atoms: the N1 lactam (amide) nitrogen and the N3 primary amine .

As an application scientist, selecting the correct methylation protocol requires exploiting the disparate electronic and steric properties of these two sites:

  • Pathway A (Selective N3-Methylation): The N3 primary amine is highly nucleophilic but weakly acidic. Direct alkylation with methyl iodide (MeI) invariably leads to a complex mixture of mono-, di-, and over-alkylated (quaternary) ammonium salts. To achieve clean N,N-dimethylation at the N3 position without affecting the lactam,1 is the gold standard[1]. The lactam nitrogen is locked in resonance with the adjacent carbonyl, rendering its lone pair unavailable for iminium formation, thereby guaranteeing absolute N3 regioselectivity.

  • Pathway B (Selective N1-Methylation): The N1 lactam proton is weakly acidic (pKa ~16-17). Treatment with a strong base (e.g., NaH) irreversibly deprotonates N1, generating a potent, resonance-stabilized lactamate nucleophile. Because the N3 primary amine would competitively alkylate under these basic conditions, 2 are required to yield 3-amino-1-methylazepan-2-one[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-(Dimethylamino)azepan-2-one (N3-Methylation)

Objective: Regioselective functionalization of the primary amine via reductive amination.

  • Imine Formation: Dissolve 3-amino-azepan-2-one (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add aqueous formaldehyde (37% w/w, 2.5 equiv, 25 mmol) to the stirring solution at room temperature. Stir for 15 minutes to allow transient iminium formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (3.0 equiv, 30 mmol). Caution: Mild exotherm and hydrogen gas evolution will occur.

  • Reaction: Stir the suspension at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (adjust to pH ~8). Extract with dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH 95:5).

Self-Validation (IPC): Monitor the reaction via TLC (DCM/MeOH 9:1). The starting material will stain strongly with ninhydrin (deep purple), whereas the N,N-dimethyl product will not stain. LC-MS analysis will confirm a mass shift from m/z 128.08 [M+H]⁺ to m/z 156.11 [M+H]⁺.

Protocol B: Synthesis of 3-Amino-1-methylazepan-2-one (N1-Methylation)

Objective: Regioselective functionalization of the lactam nitrogen via a protection-alkylation-deprotection sequence.

  • Boc Protection: Dissolve 3-amino-azepan-2-one (1.0 equiv, 10 mmol) in DCM (50 mL). Add triethylamine (1.5 equiv) followed by Boc-anhydride (1.1 equiv). Stir at room temperature for 12 hours. Wash with 0.1 M HCl, dry, and concentrate to yield 3-(Boc-amino)azepan-2-one. (Validation: +100 Da mass shift, m/z 228.13 [M+H]⁺).

  • Lactam Deprotonation: Dissolve the crude 3-(Boc-amino)azepan-2-one (1.0 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0 °C in an ice bath under argon. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice water, extract with Ethyl Acetate, and wash extensively with brine to remove DMF. (Validation: Disappearance of the lactam N-H stretch at ~3200 cm⁻¹ in FTIR; mass shift to m/z 242.15 [M+H]⁺).

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate in vacuo to yield 3-amino-1-methylazepan-2-one as the TFA salt. (Validation: Final product detected at m/z 142.10[M+H]⁺).

Data Presentation: Comparative Reaction Conditions

ParameterPathway A: N3-MethylationPathway B: N1-Methylation
Target Product 3-(Dimethylamino)azepan-2-one3-Amino-1-methylazepan-2-one
Protecting Group None RequiredBoc (tert-Butyloxycarbonyl)
Alkylating Agent Formaldehyde (37% aq)Methyl Iodide (MeI)
Reagent Equivalents HCHO (2.5 eq), STAB (3.0 eq)NaH (1.2 eq), MeI (1.2 eq)
Solvent & Temp DCE, Room TemperatureDMF, 0 °C to Room Temp
Typical Yield 85 - 92%70 - 80% (over 3 steps)
Regioselectivity >99% for N3>95% for N1

Mechanistic Workflow Visualization

G cluster_A Pathway A: N3-Methylation cluster_B Pathway B: N1-Methylation SM 3-Amino-azepan-2-one (Starting Material) RedAm Reductive Amination (HCHO, NaBH(OAc)3) SM->RedAm Pathway A Boc Boc Protection (Boc2O, Et3N) SM->Boc Pathway B N3_Prod 3-(Dimethylamino)azepan-2-one (N3-Methylated) RedAm->N3_Prod BocSM 3-(Boc-amino)azepan-2-one Boc->BocSM Alk Lactam Alkylation (NaH, MeI) BocSM->Alk BocN1 3-(Boc-amino)-1-methylazepan-2-one Alk->BocN1 Deprot Deprotection (TFA/DCM) BocN1->Deprot N1_Prod 3-Amino-1-methylazepan-2-one (N1-Methylated) Deprot->N1_Prod

Divergent synthetic pathways for regioselective N-methylation of 3-amino-azepan-2-one.

References

  • Title: LYSINE MONOHYDROCHLORIDE - Ataman Kimya Source: atamanchemicals.com URL:

  • [2] Title: Benchmarking Synthesis Efficiency: A Comparative Study Source: benchchem.com URL:

  • [1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: nih.gov (PubMed) URL:

Sources

Application

Application Notes &amp; Protocols: Engineering Peptide Conformation with 3-Amino-1-methylazepan-2-one, a Potent Beta-Turn Inducer

Abstract In the landscape of therapeutic peptide design and protein engineering, the precise control of secondary structure is paramount for dictating biological activity, stability, and receptor affinity. Beta-turns, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of therapeutic peptide design and protein engineering, the precise control of secondary structure is paramount for dictating biological activity, stability, and receptor affinity. Beta-turns, which constitute the most common type of non-repetitive secondary structure, are critical in defining the globular architecture of proteins and mediating molecular recognition events.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing (S)-3-amino-1-methylazepan-2-one, a rigid cyclic amine derivative, as a powerful tool to induce and stabilize beta-turn conformations within synthetic peptides. By serving as a peptidomimetic scaffold, this molecule offers researchers a reliable method to constrain peptide backbones, thereby enhancing their structural integrity and potential as therapeutic agents.[3][4][5] We will explore the underlying principles of its function, protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and robust analytical methods for validating the induced conformation.

The Strategic Importance of the Beta-Turn

Beta-turns are compact structures involving four amino acid residues (designated i to i+3) where the polypeptide chain reverses its direction by nearly 180 degrees. This reversal is often stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. These motifs are not merely structural linkers; they are frequently located on the surface of proteins and are integral to protein-protein interactions, antibody recognition, and receptor binding.[1][6]

However, short, linear peptides in solution are often conformationally flexible, which can lead to reduced receptor affinity and increased susceptibility to proteolytic degradation. The introduction of a beta-turn mimetic—a non-peptidic scaffold that mimics the geometry of a natural turn—is a key strategy to overcome these limitations.[7][8] (S)-3-amino-1-methylazepan-2-one has emerged as a valuable building block for this purpose due to its rigid seven-membered ring, which pre-organizes the peptide backbone into a well-defined turn structure.[3][4][5][9]

Mechanism of Beta-Turn Induction

The efficacy of (S)-3-amino-1-methylazepan-2-one as a beta-turn inducer stems from its constrained bicyclic-like structure when incorporated into a peptide chain. The seven-membered lactam ring restricts the available Ramachandran space for the adjacent amino acid residues, effectively locking the dihedral angles (φ, ψ) into a conformation that mimics a Type I or Type II β-turn.[4][5] When this mimetic is placed at the i+1 or i+2 position of a turn, its rigid geometry orients the flanking residues (i and i+3) into proximity, facilitating the characteristic hydrogen bond that stabilizes the turn.

Figure 1: Logical relationship of the mimetic constraining the peptide backbone.

Physicochemical Properties & Synthesis Overview

(S)-3-amino-1-methylazepan-2-one is a chiral cyclic amine derivative.[3] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[3]
Molecular Weight 142.20 g/mol [3]
CAS Number 209983-96-0[3]
Appearance Solid[3]
Storage 2-8°C, Sealed in dry, dark place[3]

Note: The hydrochloride salt (CAS 956109-57-2) is also commonly used.[3][10]

The synthesis of this building block is non-trivial and typically proceeds from a chiral precursor like L-lysine to establish the correct stereochemistry at the C3 position.[3][9] The N-methylation is a subsequent step, often achieved by deprotonating the lactam nitrogen with a strong base (e.g., NaH) followed by reaction with a methylating agent.[3] For research purposes, this building block is best sourced from a reliable chemical supplier.

Figure 2: Generalized synthetic approach for the mimetic.

Protocols for Peptide Synthesis and Characterization

The incorporation of 3-amino-1-methylazepan-2-one into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]

Workflow Overview

spss_workflow resin 1. Resin Swelling (e.g., Wang Resin in DCM) deprotection1 2. Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling_aa 3. Couple Standard AAs deprotection1->coupling_aa deprotection2 4. Fmoc Deprotection coupling_aa->deprotection2 coupling_mimetic 5. Couple Mimetic (Extended Time) deprotection2->coupling_mimetic coupling_next_aa 6. Couple Next AA (onto Mimetic's Amine) coupling_mimetic->coupling_next_aa final_deprotection 7. Final Deprotection coupling_next_aa->final_deprotection cleavage 8. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 9. HPLC Purification cleavage->purification analysis 10. Characterization (MS, CD, NMR) purification->analysis

Sources

Method

Application Note: Advanced Catalytic Hydrogenation Protocols for Azepan-2-one Scaffolds

Executive Summary & Strategic Importance The azepan-2-one (caprolactam) ring system is more than a monomer for Nylon-6; it is a privileged scaffold in modern drug discovery, serving as a conformational constraint in pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The azepan-2-one (caprolactam) ring system is more than a monomer for Nylon-6; it is a privileged scaffold in modern drug discovery, serving as a conformational constraint in peptidomimetics (e.g., Telcagepant) and kinase inhibitors. While industrial synthesis relies on the Beckmann rearrangement, pharmaceutical applications demand catalytic precision —specifically the ability to install chiral centers on the seven-membered ring or construct the ring under mild conditions.

This guide details two high-value hydrogenation workflows:

  • Enantioselective Hydrogenation of exocyclic enamides to generate chiral

    
    -amino-azepan-2-ones.
    
  • Reductive Cyclization of nitro-esters to construct the azepan-2-one core de novo.

Protocol A: Asymmetric Hydrogenation of Exocyclic Enamides

The most critical transformation for medicinal chemistry is the conversion of


-methylene-azepan-2-ones (exocyclic enamides) into chiral 

-substituted lactams. This process typically utilizes Rh(I) catalysis with chiral diphosphine ligands.
Mechanistic Insight & Catalyst Selection

Unlike simple olefins, the amide carbonyl group in azepan-2-one derivatives coordinates to the Rh center, directing the stereochemistry.

  • Ligand Choice: Electron-rich, rigid bisphosphines are required. Rh-PennPhos and Rh-DuanPhos systems have shown superior performance (>98% ee) for cyclic enamides compared to traditional BINAP systems [1, 2].

  • Solvent Effect: Protic solvents (MeOH) often accelerate the reaction by facilitating proton transfer steps, though halogenated solvents (DCM) may be needed for solubility.

Visualization: The Catalytic Cycle

The following diagram illustrates the Rh(I)/Rh(III) catalytic cycle, emphasizing the critical chelation step that dictates enantioselectivity.

Rh_Catalytic_Cycle PreCat Pre-Catalyst [Rh(cod)2]BF4 + L* Active Active Species [Rh(L*)(Solv)2]+ PreCat->Active - COD Coord Substrate Coordination (Chelation Control) Active->Coord + Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd + H2 MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Active - Product

Figure 1: Rh-catalyzed asymmetric hydrogenation cycle. Note the chelation of the substrate (via carbonyl oxygen) is the stereodetermining step.

Experimental Protocol: Rh-DuanPhos System

Target: Synthesis of (S)-3-benzylazepan-2-one.

Materials:

  • Substrate: (Z)-3-benzylideneazepan-2-one (1.0 mmol)

  • Catalyst Precursor: [Rh(cod)₂]BF₄ (1.0 mol%)

  • Ligand: (S,S,R,R)-DuanPhos (1.1 mol%)

  • Solvent: Anhydrous MeOH (degassed)

  • Hydrogen Source: H₂ gas (balloon or cylinder)

Step-by-Step Methodology:

  • Catalyst Formation (In-Situ):

    • In a nitrogen-filled glovebox or under strict Schlenk conditions, dissolve [Rh(cod)₂]BF₄ (4.0 mg, 0.01 mmol) and (S,S,R,R)-DuanPhos (1.1 eq relative to Rh) in 2 mL of degassed MeOH.

    • Stir at room temperature (RT) for 15 minutes. The solution should turn from orange to a deep reddish-orange, indicating active complex formation.

  • Substrate Loading:

    • Add the enamide substrate (201 mg, 1.0 mmol) to a separate vial and dissolve in 3 mL MeOH.

    • Transfer the substrate solution to the catalyst solution via cannula or syringe.

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave (for >1 atm) or a heavy-walled glass pressure vessel.

    • Purge Cycle: Pressurize to 5 bar H₂, then vent. Repeat 3 times to remove all traces of N₂/O₂.

    • Reaction: Pressurize to 10 bar (145 psi) . Stir vigorously (1000 rpm) at RT for 12 hours.

    • Note: While some enamides react at 1 atm (balloon), cyclic substrates often require elevated pressure to overcome steric strain.

  • Workup & Analysis:

    • Vent H₂ carefully. Concentrate the solution under reduced pressure.

    • Self-Validation Check: Analyze crude via ¹H NMR. The disappearance of the olefinic proton (approx. 6.5-7.0 ppm) confirms conversion.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Reductive Cyclization (De Novo Synthesis)

For scaffolds requiring isotopic labeling or specific ring substitutions not available commercially, building the ring via reductive cyclization of nitro-esters is the gold standard.

Mechanism

This reaction proceeds through a "domino" sequence:

  • Heterogeneous reduction of the nitro group (-NO₂) to the amine (-NH₂).

  • Spontaneous intramolecular nucleophilic attack of the amine on the ester carbonyl.

  • Elimination of alcohol (cyclization).

Visualization: Reaction Workflow

Reductive_Cyclization Start Start: Methyl 6-nitrohexanoate Step1 Step 1: Nitro Reduction (Pd/C, H2) Start->Step1 + H2 (50 psi) Inter Intermediate: Methyl 6-aminohexanoate Step1->Inter Step2 Step 2: Cyclization (Thermal/Spontaneous) Inter->Step2 - MeOH End Product: Azepan-2-one Step2->End

Figure 2: Cascade sequence for the synthesis of the azepan-2-one core from acyclic precursors.

Experimental Protocol: Heterogeneous Pd/C

Target: Synthesis of 7-methylazepan-2-one from methyl 6-nitroheptanoate.

Step-by-Step Methodology:

  • Reactor Prep:

    • Use a Parr shaker hydrogenation apparatus.

    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding flammable solvents.

  • Loading:

    • Load Methyl 6-nitroheptanoate (2.0 g) into the bottle.

    • Add MeOH (30 mL).

    • Add 10 wt% Pd/C catalyst (200 mg, 10 wt% loading relative to substrate).

  • Reaction Parameters:

    • Pressure: 50 psi (3.4 bar) H₂.

    • Temperature: Heat to 60°C .

    • Causality: While nitro reduction occurs at RT, the cyclization step (amide bond formation) is endothermic and kinetically slow for 7-membered rings due to entropy. Heating ensures the intermediate amino-ester cyclizes rather than polymerizing [3].

  • Monitoring (Self-Validating):

    • Monitor H₂ uptake from the reservoir gauge. The reaction is complete when uptake plateaus and matches the theoretical calculation (3 moles H₂ per mole substrate).

  • Workup:

    • Filter catalyst through a Celite pad (keep wet to prevent ignition).

    • Evaporate solvent.[1] Recrystallize from EtOAc/Hexanes if necessary.

Comparative Data & Optimization

The following table summarizes catalyst performance for the asymmetric hydrogenation of cyclic enamides (Route A), derived from key literature [1, 2, 4].

Catalyst SystemLigand ClassPressure (bar)SolventTypical ee (%)Notes
Rh-PennPhos Ferrocenyl-Phosphine3-5MeOH94 - 99Best for simple cyclic enamides.
Rh-DuanPhos Chiral Bisphosphine10MeOH> 99Excellent for bulky substrates.
Rh-BINAP Axial Chiral50EtOH70 - 85Older generation; often requires higher pressure.
Ru-BINAP Axial Chiral60-100MeOH80 - 90Better for

-keto functionalized rings.
Troubleshooting Guide
  • Low Conversion? Check for catalyst poisoning (O₂, S, or amines). Ensure the substrate is purified (recrystallized) to remove synthesis byproducts like halides.

  • Low ee? Lower the temperature to 0°C or -20°C. Slower reaction rates often improve face-selectivity.

  • No Cyclization (Route B)? If the amine intermediate is isolated instead of the lactam, reflux the crude amine in toluene with a catalytic amount of acetic acid to force ring closure.

References

  • Zhang, Z., Zhu, G., Jiang, Q., Xiao, D., & Zhang, X.[2] (1999).[2][3] Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry. Link

  • Liu, Y., Dong, X. Q., & Zhang, X. (2014).[4] Highly Regioselective and Enantioselective Asymmetric Hydrogenation of Cyclic Dienamides Catalyzed by an Rh-DuanPhos Complex.[4] Organic Letters. Link

  • Leonori, D., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5] ChemRxiv. Link

  • Tang, W., & Zhang, X. (2003).[6] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

Sources

Application

Application Note: Ring-Closing Metathesis for Azepan-2-one Formation

Introduction: The Medium-Ring Challenge The azepan-2-one (ε-caprolactam) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, kinase inhibitors, and HIV pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Medium-Ring Challenge

The azepan-2-one (ε-caprolactam) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, kinase inhibitors, and HIV protease inhibitors.[1] While 5- and 6-membered lactams form readily, the synthesis of 7-membered rings via Ring-Closing Metathesis (RCM) presents distinct thermodynamic and kinetic challenges.[1]

The Core Problem: Formation of 7-membered rings lies at the threshold of "medium-sized" ring synthesis. Unlike 5-membered rings (enthalpically favored) or 6-membered rings (entropically favored), 7-membered rings suffer from:

  • Entropic penalty: The probability of chain ends meeting is lower than for smaller rings.[1]

  • Transannular strain: Unfavorable interactions across the ring.[1]

  • Amide Rotamer Equilibrium: Acyclic secondary amides predominantly adopt the trans (anti) conformation, which places the alkene tethers in opposite directions, rendering cyclization geometrically impossible.

This guide details a robust, field-proven protocol to overcome these barriers, focusing on conformational control , catalyst selection , and ruthenium remediation .

Mechanistic Insight & Catalyst Selection

The Conformational Gatekeeper

Success in azepan-2-one synthesis is rarely determined by the catalyst alone; it is determined by the substrate's ability to adopt the cis (syn) amide conformation.[1]

  • Secondary Amides (R-NH-CO-R'): Exist >90% in trans conformation.[1] RCM is slow or fails.

  • Tertiary Amides / Carbamates (R-N(PG)-CO-R'): Bulky N-protecting groups (Boc, Ts, Bn) destabilize the trans rotamer, increasing the population of the cis rotamer.[1] This "pre-organization" is critical for 7-membered ring formation.[1]

Catalyst Selection Matrix[1]
CatalystCharacteristicsRecommended Use Case
Grubbs I (G-I) High initiation barrier, lower tolerance for polar groups.[1]Not Recommended for functionalized lactams.[1]
Grubbs II (G-I) High activity, thermally stable, air-tolerant.[1]Standard Workhorse. Best for sterically unhindered dienes.[1]
Hoveyda-Grubbs II (HG-II) Phosphine-free, boomerang mechanism, high propagation rate.[1]Challenging Substrates. Use for tetra-substituted alkenes or if G-II fails.[1]
Reaction Mechanism

The following diagram illustrates the catalytic cycle and the critical rotamer equilibrium.

RCM_Mechanism Precursor_Trans Precursor (Trans-Rotamer) (Non-reactive) Precursor_Cis Precursor (Cis-Rotamer) (Reactive Conformation) Precursor_Trans->Precursor_Cis Rotamer Equilibrium (Promoted by N-substitution) Metallacycle Metallacyclobutane Intermediate Precursor_Cis->Metallacycle + Ru Catalyst Ru_Catalyst Ru Catalyst (14e- Active Species) Product_Ru Ru-Bound Product Metallacycle->Product_Ru - Ethylene Ethylene Ethylene (Gas) Metallacycle->Ethylene Product_Ru->Ru_Catalyst Regeneration Final_Product Azepan-2-one Product Product_Ru->Final_Product Catalyst Release

Figure 1: RCM Mechanism highlighting the critical dependency on the cis-amide rotamer for cyclization.[1]

Strategic Protocol Design

Concentration & ADMET Suppression

To favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET), the reaction must be performed under high dilution .

  • Standard Concentration: 0.005 M – 0.01 M.[1]

  • Addition Strategy: Slow addition of the catalyst (or substrate) over 1–2 hours can simulate "pseudo-high dilution" conditions, keeping the instantaneous concentration of active species low.

Solvent Choice
  • Dichloromethane (DCM): The gold standard.[1] Good solubility for Ru-catalysts.[1] Boiling point (40°C) allows for mild reflux.[1]

  • Toluene: Use if higher temperatures (80–110°C) are required to overcome the activation energy of hindered substrates.[1]

  • 1,2-Dichloroethane (DCE): An alternative to DCM for intermediate temperatures (83°C).[1]

Standard Operating Procedure (SOP)

Target Synthesis: N-Boc-azepan-2-one from N-Boc-N-allyl-pent-4-enamide.[1]

Materials
  • Substrate: N-Boc-diene precursor (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%).[1]

  • Solvent: Anhydrous DCM (Degassed).[1]

  • Scavenger: DMSO or Triphenylphosphine oxide (TPPO).[1][2]

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Cycle Argon/Vacuum 3 times to ensure an inert atmosphere.[1]

  • Solvent Degassing (Critical):

    • Sparge anhydrous DCM with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.[1]

  • Reaction Setup:

    • Dissolve the diene precursor in degassed DCM to a final concentration of 0.005 M (e.g., 1 mmol substrate in 200 mL DCM).

    • Note: If scale is >1g, consider a 0.01 M concentration to reduce solvent volume, but monitor for dimer formation.

  • Catalyst Addition:

    • Add Grubbs II catalyst (2–5 mol%) as a solid in one portion.[1]

    • Alternative: For difficult substrates, dissolve catalyst in a small volume of DCM and add via syringe pump over 1 hour.

  • Reaction & Monitoring:

    • Heat to reflux (40°C) under Argon flow.[1] The Argon flow helps remove the ethylene byproduct, driving the equilibrium forward (Le Chatelier’s principle).

    • Monitor by TLC or LC-MS.[1] Reaction is typically complete in 2–12 hours.[1]

  • Quenching & Ruthenium Removal (The DMSO Method):

    • Why: Residual Ru causes isomerization and toxicity issues.[1][3]

    • Add DMSO (50 equiv relative to catalyst) to the reaction mixture.[1][4]

    • Stir open to air for 12 hours. The solution color will change from brown/red to black/precipitate.[1]

    • Mechanism:[4][5][6][7][8] DMSO coordinates to the Ru center, forming a catalytically inactive complex that binds strongly to silica.

  • Purification:

    • Concentrate the solvent in vacuo.[1][9]

    • Pass the residue through a short pad of silica gel. The Ru-DMSO complex will remain on the baseline; the lactam product will elute.[1]

    • Perform final flash column chromatography if necessary.[1]

Workflow Visualization

Protocol_Workflow Step1 1. Degas Solvent (DCM, Ar Sparge) Step2 2. Dissolve Substrate (0.005 M High Dilution) Step1->Step2 Step3 3. Add Catalyst (Grubbs II, 2-5 mol%) Step2->Step3 Step4 4. Reflux & Ethylene Purge (Drive Equilibrium) Step3->Step4 Step5 5. Quench with DMSO (50 equiv, 12h) Step4->Step5 Step6 6. Silica Filtration (Remove Ru) Step5->Step6

Figure 2: Operational workflow for RCM synthesis of azepan-2-ones.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction Catalyst poisoning or inactive rotamer.1. Re-degas solvents.2. Switch to Hoveyda-Grubbs II.3. Ensure N-protecting group is bulky (Boc/Ts).[1]
Dimerization (ADMET) Concentration too high.1. Dilute to 0.001 M.2. Slow addition of catalyst.[1]
Isomerization Hydride formation from Ru decomposition.[1]Add Benzoquinone (10 mol%) or Ti(OiPr)4 (30 mol%) to scavenge hydrides [1].[1]
Incomplete Conversion Ethylene inhibition.[1]Increase Argon flow rate to actively sweep ethylene from the headspace.[1]

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst.[1] Journal of the American Chemical Society, 128(11), 3508–3509. [1]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[10] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[3][10] Organic Letters, 3(9), 1411–1413. [1]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [1]

  • Maier, M. E. (2000).[1] Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction.[1][11] Angewandte Chemie International Edition, 39(12), 2073–2077.

  • BenchChem. (2025).[1][9] Revolutionizing Lactam Synthesis: Microwave-Assisted Pathways to Seven-Membered Rings.[1][9][12] Application Note. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-methylazepan-2-one

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-1-methylazepan-2-one. Recognizing the challenges inherent in intramolecular cycli...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-1-methylazepan-2-one. Recognizing the challenges inherent in intramolecular cyclization reactions, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help improve reaction yield and product purity. The guidance herein is based on established principles of organic synthesis and lactam chemistry.

Troubleshooting Guide: Enhancing Cyclization Efficiency

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower researchers in their optimization efforts.

Q1: My cyclization reaction is resulting in a very low yield of 3-Amino-1-methylazepan-2-one. What are the primary causes and how can I address them?

Low yield in lactam formation is a common challenge, typically stemming from competing intermolecular reactions or suboptimal reaction conditions. The primary culprit is often the formation of linear oligomers or polymers instead of the desired seven-membered ring.

The core issue is a kinetic competition: will the reactive ends of a single molecule find each other (intramolecular cyclization) or will they react with other molecules in the solution (intermolecular polymerization)? To favor the former, we must control the reaction environment.

Below is a summary of common problems and the recommended troubleshooting steps.

ProblemPotential Cause(s)Recommended Solution(s)Scientific Rationale
High Levels of Oligomers/Polymers Reaction concentration is too high, favoring intermolecular collisions.Perform the reaction under high-dilution conditions (typically 1-10 mM). This can be achieved by the slow addition of the substrate to a large volume of solvent.[1]High dilution statistically favors intramolecular reactions by decreasing the probability of reactive molecules encountering each other.
The linear precursor is prone to aggregation, effectively increasing local concentration.Add chaotropic agents like 6 M Guanidinium chloride to the reaction mixture.[1] Incorporate turn-inducing residues if designing the precursor is an option.[2]Chaotropic agents disrupt non-covalent interactions (e.g., hydrogen bonding) that lead to aggregation, making the molecule more available for cyclization.
Incomplete Reaction (Significant Starting Material Remains) Insufficient activation of the carboxylic acid group (if starting from the amino acid precursor).Screen different coupling reagents (e.g., HATU, PyBOP, EDC/HOBt). Ensure reagents are fresh and anhydrous.The efficiency of amide bond formation is highly dependent on the "leaving group" ability of the activated carboxylic acid. Different reagents have different activation potentials.
Sub-optimal reaction temperature.Gradually increase the reaction temperature. Monitor by TLC/LC-MS for product formation versus decomposition.Increasing temperature can overcome the activation energy barrier for cyclization. However, excessive heat can promote side reactions or degradation.[3]
Poor choice of base or solvent.The base must be strong enough to deprotonate the amine without causing side reactions. Aprotic polar solvents like DMF or THF are often preferred.[4]The solvent must solubilize the reactants while not interfering with the reaction. The base facilitates the nucleophilic attack of the amine.
Formation of Side Products Thermal degradation of the product or starting material.Avoid excessively high temperatures or prolonged reaction times.[5]Lactams, especially those with functional groups, can be susceptible to thermal decomposition or side reactions at elevated temperatures.
Reactivity of the free 3-amino group.If possible, use a protecting group on the 3-amino moiety that can be removed post-cyclization.An unprotected primary amine can potentially interfere with the cyclization chemistry, though it is the intended nucleophile in the formation of the preceding 3-amino-azepan-2-one. This is more relevant if other reactive sites are present.

Q2: I am using column chromatography for purification, but the separation is poor and I'm observing significant tailing of my product spot/peak. How can I improve this?

This is a frequent issue when purifying amines and other basic compounds on silica gel. The acidic nature of the silica surface (silanol groups, Si-OH) can interact strongly with the basic amino group of your product, leading to poor peak shape and difficult separation.

A2: To optimize chromatographic purification, consider the following strategies:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[2][6] This base will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more cleanly.

  • Optimize Mobile Phase Polarity: The starting material (e.g., the linear amino acid precursor) is generally more polar than the cyclized lactam. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can provide better separation.[6] For example, start with 98:2 DCM:Methanol and gradually increase the methanol content.

  • Consider an Alternative Stationary Phase: If silica gel proves ineffective, switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography with a suitable aqueous/organic mobile phase (e.g., acetonitrile/water with a buffer) may provide the necessary selectivity.

Q3: I am attempting to purify my product by crystallization, but it keeps precipitating as an oil or failing to crystallize at all. What should I do?

Oiling out is a common problem indicating that the compound's melting point is lower than the temperature of the solution from which it is precipitating, or that significant impurities are present.

A3: Here are several techniques to induce proper crystallization:

  • Solvent Screening: The choice of solvent is critical. A good solvent will dissolve your compound when hot but not when cold.[6] Systematically screen solvents of varying polarities. Common systems for similar molecules include ether-alkanol or ether-hydrocarbon mixtures.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often traps impurities and promotes oiling out.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[2]

    • Seeding: If you have a tiny amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[2]

  • Preliminary Purification: Highly impure material may inhibit crystallization.[6] Perform a quick purification step, like a rapid filtration through a silica plug, to remove major impurities before attempting crystallization.

  • Form a Salt: Convert the free base product into a salt, such as the hydrochloride (HCl) salt.[2] Salts often have higher melting points and more rigid crystal lattices, making them easier to crystallize than the corresponding free base.

Experimental Workflows & Diagrams

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the cyclization reaction.

TroubleshootingWorkflow cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Low Yield Observed check_crude Analyze Crude Product (LC-MS, NMR) start->check_crude oligomers High MW Oligomers Detected? check_crude->oligomers starting_material Mainly Unreacted Starting Material? oligomers->starting_material No solution_dilution Implement High Dilution (Slow Addition, >10x Solvent) oligomers->solution_dilution Yes side_products Unknown Side Products? starting_material->side_products No solution_activation Optimize Reaction Conditions: 1. Check Reagent Purity 2. Increase Temperature 3. Screen Catalysts/Bases starting_material->solution_activation Yes solution_characterize Isolate and Characterize Side Products (NMR, MS) to Identify Pathway side_products->solution_characterize Yes end_node Re-run Optimized Reaction solution_dilution->end_node solution_activation->end_node solution_characterize->end_node

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Protocol: General Procedure for High-Dilution Intramolecular Cyclization

This protocol outlines a standard method for performing the cyclization of an N-Boc protected amino acid precursor. Note: This is a general guide; specific quantities and reaction times must be optimized for your exact substrate.

  • System Preparation:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

    • Add anhydrous, degassed solvent (e.g., DMF or THF, 200 mL) to the flask.

  • Reagent Preparation:

    • In a separate flask, dissolve the linear amino acid precursor (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in the same anhydrous solvent (20 mL).

    • In another flask, prepare a solution of a non-nucleophilic base (e.g., DIPEA, 3.0 mmol) in the same solvent (20 mL).

  • Slow Addition (High-Dilution):

    • Using two separate syringe pumps, add the precursor/coupling agent solution and the base solution simultaneously to the vigorously stirred reaction flask over a period of 4-6 hours.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature (or gentle heat, e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to observe the disappearance of the starting material. [1]5. Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product using column chromatography or crystallization as described in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic pathway for preparing 3-Amino-1-methylazepan-2-one? A: While detailed protocols are often proprietary, the synthesis can be logically inferred to proceed from a chiral precursor like L-lysine. A plausible strategy involves the protection of the amino groups, cyclization of the protected lysine derivative to form the chiral 3-aminocaprolactam ring, followed by methylation of the lactam nitrogen. [4] Q: What are the most critical parameters to control during the cyclization step? A: The three most critical parameters are:

  • Concentration: Must be kept low (high dilution) to favor intramolecular cyclization. [1]2. Temperature: Needs to be high enough to provide the activation energy for the reaction but low enough to prevent thermal degradation. [3]3. Reagent Purity: The starting material, solvents, and any coupling agents or bases must be pure and anhydrous to prevent unwanted side reactions.

Q: Which analytical techniques are essential for this synthesis? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the disappearance of starting material and the appearance of a product with the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (ee) of the final chiral product. [6]

References

  • Technical Support Center: Purification of (S)-3-amino-1-methylazepan-2-one - Benchchem.
  • An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery - Benchchem.
  • Troubleshooting low yields in solid-phase synthesis of cyclic peptides - Benchchem.
  • Elucidation of the Stereospecific Structure of (S)-3-amino-1-methylazepan-2-one: A Technical Guide - Benchchem.
  • Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis - Benchchem.
  • The effect of conditions on cyclization: (a) the effect of reaction... - ResearchGate.

Sources

Optimization

Minimizing racemization during 3-Amino-1-methylazepan-2-one coupling

Executive Summary: The Stability Paradox The coupling of 3-Amino-1-methylazepan-2-one (an -amino caprolactam derivative) presents a unique stereochemical challenge. Unlike standard linear amines, this scaffold possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The coupling of 3-Amino-1-methylazepan-2-one (an


-amino caprolactam derivative) presents a unique stereochemical challenge. Unlike standard linear amines, this scaffold possesses a chiral center at the C3 position that is structurally constrained within a 7-membered lactam ring.

The Critical Risk: Upon coupling with an acyl donor (e.g., an amino acid or carboxylic acid), the resulting product is a 3-acylamino-2-azepanone . The C3 proton in this product is flanked by two carbonyl systems: the endocyclic lactam and the exocyclic amide. This "bis-carbonyl" environment significantly increases the acidity of the


-proton (pKa 

18–20), rendering it highly susceptible to base-catalyzed enolization and subsequent epimerization.

This guide details the specific protocols required to maintain stereochemical integrity, moving beyond standard peptide synthesis rules to address the specific sensitivity of the azepanone ring.

Mechanistic Root Cause Analysis

To prevent racemization, one must understand the driving force. In this scaffold, the threat is Base-Catalyzed Enolization .

The Pathway to Racemization

When a base (used to activate coupling) encounters the C3 proton, it can abstract it, leading to a planar enolate intermediate. Because the ring is somewhat flexible (azepane), the reprotonation can occur from either face, destroying the enantiomeric excess (ee).

RacemizationMechanism cluster_prevention Prevention Strategy Start Pure (S)-Enantiomer (C3 Chiral Center) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Deprotonation (-H+) Base Excess/Strong Base (e.g., DBU, DIPEA) Base->Enolate Catalysis Racemate Racemic Mixture (R/S Product) Enolate->Racemate Reprotonation (+H+ from solvent) WeakBase Use Weak Base (Collidine/TMP) LowTemp Low Temp (< 0°C)

Figure 1: The thermodynamic drive toward racemization via enolization.[1] Note that the planar enolate destroys stereochemical information immediately.

Troubleshooting & Optimization Guide (Q&A)

Module A: Reagent Selection ("The Hardware")

Q: I typically use HATU/DIPEA for peptide couplings. Is this safe for this scaffold? A: Proceed with extreme caution. While HATU is a potent activator, it requires a base to function. The standard base, Diisopropylethylamine (DIPEA), has a pKa of ~10-11 (conjugate acid). If used in excess, it will deprotonate the C3 position of your formed product.

  • Recommendation: Switch to T3P (Propylphosphonic anhydride) . T3P acts as an acid scavenger itself and often requires less basic conditions. If you must use uronium salts (HATU/HBTU), substitute DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker base (pKa ~7.4) and is sterically hindered, significantly reducing the rate of

    
    -proton abstraction [1].
    

Q: What is the "Gold Standard" coupling agent for this molecule? A: T3P or COMU/Oxyma.

  • T3P: Excellent for low epimerization because it does not generate a nucleophilic counter-ion that attacks the active ester.

  • COMU/Oxyma: This combination allows for a "yellower" (less basic) reaction environment compared to HATU, and Oxyma Pure is superior to HOBt in suppressing racemization [2].

Module B: Process Conditions ("The Software")

Q: My starting material is the HCl salt. How do I neutralize it without racemizing it? A: Do not "pre-neutralize" in the absence of the electrophile. Common error: Adding base to the amine salt and stirring while preparing the acid. This leaves the free amine sitting in basic solution, inviting enolization.

  • Protocol: Mix the acid, coupling agent, and amine salt first. Add the base last and dropwise at 0°C. This ensures the base is immediately consumed by the coupling buffering system rather than attacking the chiral center.

Q: What solvent should I use? A: Avoid DMF if possible; prefer DCM or EtOAc. Polar aprotic solvents like DMF and DMSO enhance the basicity of amines and stabilize charged intermediates (like enolates), accelerating racemization. DCM (Dichloromethane) is non-polar and suppresses charge separation, kinetically slowing down the deprotonation event [3].

Experimental Protocols

Protocol A: Low-Racemization Coupling (T3P Method)

Best for: Coupling sterically hindered acids or highly sensitive chiral centers.

Reagents:

  • Acid Component (1.0 equiv)

  • 3-Amino-1-methylazepan-2-one (HCl salt) (1.1 equiv)

  • T3P (50% in EtOAc) (1.5 equiv)

  • Pyridine or 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Step-by-Step:

  • Setup: Charge the reaction vessel with the Acid and the Amine-Lactam HCl salt. Suspend in EtOAc (10 mL/g).

  • Cooling: Cool the mixture to -10°C to 0°C using an ice/salt bath.

  • Base Addition: Add Pyridine (or Collidine) dropwise. Note: The mixture may remain a suspension.

  • Activation: Add T3P solution dropwise over 10 minutes, maintaining temperature < 0°C.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by LCMS.

  • Quench: Once complete, immediately quench with 0.5M HCl or Citric Acid solution. Do not let the reaction sit overnight in the basic mixture.

Protocol B: Comparative Data (Coupling Reagent Impact)

Representative data for coupling Z-Phe-OH to 3-amino-1-methylazepan-2-one.

Coupling SystemBaseSolventYield (%)Epimerization (% D-isomer)
HATU DIPEA (3 eq)DMF92%12.5% (High Risk)
EDC / HOBt NMM (2 eq)DCM85%4.2%
COMU / Oxyma CollidineDMF94%1.1%
T3P PyridineEtOAc88%< 0.5% (Recommended)

Decision Tree for Optimization

Use this workflow to determine the correct parameters for your specific reaction.

OptimizationWorkflow Start Start: Coupling 3-Amino-Lactam CheckSalt Is Amine a Salt? (HCl/TFA) Start->CheckSalt BaseChoice Base Selection CheckSalt->BaseChoice Yes (Requires Base) DIPEA Avoid DIPEA/TEA High Racemization Risk BaseChoice->DIPEA Strong Base Collidine Use Collidine or Pyridine BaseChoice->Collidine Weak/Hindered Base Activator Select Activator Collidine->Activator HATU HATU/HBTU (Only if < 5 min activation) Activator->HATU T3P T3P (Propylphosphonic Anhydride) Safest Option Activator->T3P Solvent Solvent Choice T3P->Solvent DCM DCM or EtOAc (Low Polarity) Solvent->DCM DMF DMF/NMP (High Polarity - Risky) Solvent->DMF

Figure 2: Strategic decision tree for minimizing epimerization during experimental design.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Available at: [Link] (Demonstrates the superiority of hindered bases and HOAt additives).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development. Available at: [Link] (Definitive guide on T3P for low-epimerization couplings).

Sources

Troubleshooting

Purification techniques for removing impurities from azepan-2-one mixtures

Topic: Advanced Purification Strategies for High-Purity Azepan-2-one Ticket ID: PUR-AZP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Purity Imperative Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Strategies for High-Purity Azepan-2-one

Ticket ID: PUR-AZP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Purity Imperative

Welcome to the technical support hub for azepan-2-one (ε-caprolactam). If you are accessing this guide, you are likely dealing with the rigorous demands of pharmaceutical intermediate synthesis or high-grade Nylon-6 polymerization. In these applications, "99% purity" is often insufficient. Trace impurities like cyclohexanone oxime , octahydrophenazine , and unsaturated color precursors can terminate polymerization chains or introduce toxicity in drug scaffolds.

This guide moves beyond basic textbook distillations. We focus on causality —understanding why an impurity persists—and integrated workflows that combine chemical, thermal, and physical separation methods.

Module 1: Diagnostics & Characterization

Before attempting purification, you must quantify the "invisible" impurities that standard HPLC might miss.

Q: My HPLC shows >99.5% purity, but my polymerization failed/color is off. What am I missing?

A: Standard UV-HPLC often misses non-chromophoric impurities or trace unsaturated compounds that affect stability. You need to evaluate the Permanganate Number (PM Number) and Volatile Bases (VB) .

  • Permanganate Number (PM Number): This is the industry standard for quantifying oxidizable trace impurities (often unsaturated compounds like cyclohexenone derivatives).

    • Protocol Insight: It measures the time (in seconds) for a sample to reduce a standard KMnO₄ solution. A higher number (e.g., >20,000s) indicates higher purity. Low PM numbers (<1,000s) suggest the presence of oxidizable double bonds.

  • Volatile Bases (VB): Measures trace amines (like ammonia or primary amines) that act as chain terminators.

    • Target: < 0.5 meq/kg for polymerization grade.[1]

Q: How do I identify the specific "Stubborn" impurities?

A: Use this diagnostic lookup table based on your synthesis route (likely Beckmann Rearrangement):

Impurity ClassSpecific CompoundsDiagnostic SignRemoval Strategy
Precursors Cyclohexanone OximeGC Peak (close to lactam)Acidic Hydrolysis / Distillation
Beckmann Byproducts Octahydrophenazine (OHP)UV absorption @ 290nmCrystallization / Hydrogenation
Thermal Degradants Oligomers (Dimers/Trimers)GPC / High Boiling ResidueWiped Film Evaporation
Unsaturateds CyclohexenoneLow PM NumberCatalytic Hydrogenation

Module 2: Primary Separation (The Heavy Lifting)

Q: I am using vacuum distillation, but the product is discoloring. How do I fix this?

A: Discoloration during distillation is usually caused by thermal degradation or the presence of acidic/basic residues that catalyze oligomerization in the pot.

Troubleshooting Protocol:

  • Alkaline Pre-treatment: Never distill crude acidic reaction mixtures directly. Neutralize and slightly basify (pH 7.5–8.0) using NaOH.[2][3] This stabilizes the lactam ring.

  • Alkaline Distillation: Add 0.1–0.5% wt NaOH to the distillation pot. This "holds back" acidic impurities and volatile bases in the residue.

  • Thermal History: Azepan-2-one is heat-sensitive.

    • Switch to:Wiped Film Evaporator (WFE) or Short Path Distillation .

    • Limit: Pot temperature should strictly be < 140°C. Vacuum must be < 5 mmHg.

Q: Can I separate Cyclohexanone Oxime by distillation alone?

A: It is difficult due to close boiling points.

  • Scientific Rationale: The oxime and lactam form a non-ideal mixture.

  • Solution: Use Acidic Hydrolysis prior to distillation. Treating the mixture with dilute acid converts residual oxime back to cyclohexanone (volatile) and hydroxylamine, which are easily separated from the lactam.

Module 3: Advanced Purification (Polishing)

Q: Distillation isn't enough to reach "Pharma Grade" (PM > 20,000). What is the next step?

A: You need Catalytic Hydrogenation or Melt Crystallization . Distillation separates by boiling point; these methods separate by chemical reactivity and crystal lattice fit.

Protocol A: Catalytic Hydrogenation (PM Booster)

Purpose: Saturation of double bonds (color formers) without opening the lactam ring.

  • Solvent: Water (10–50% wt solution).

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

  • Conditions: Mild! 50–80°C, 5–10 bar H₂.

  • Mechanism: This selectively hydrogenates impurities like 2-cyclohexen-1-one into cyclohexanone (removable) or saturated alcohols, drastically boosting the PM number.

Protocol B: Melt Crystallization (The Gold Standard)

Purpose: Removing eutectic impurities that distill over with the product.

  • Method: Falling Film or Static Melt Crystallization.

  • Principle: Impurities are rejected from the growing crystal lattice of azepan-2-one.

  • Sweating Step: After crystallizing, slowly raise the temperature to just below the melting point (69°C). The impure liquid inclusions between crystals will "sweat" out, leaving ultra-pure crystals.

Visualizing the Workflow

The following diagram illustrates the integrated decision logic for selecting the correct purification unit operation.

PurificationLogic Start Crude Azepan-2-one Mixture Check Diagnostic: PM Number & GC Start->Check Oxime High Oxime Content Check->Oxime Oxime Detected Unsat Low PM Number (Unsaturateds) Check->Unsat Color/Low PM Metals High Volatile Bases/Metals Check->Metals High Conductivity/VB Hydrolysis Acidic Hydrolysis (Revert Oxime) Oxime->Hydrolysis Hydro Catalytic Hydrogenation (Pd/C, 80°C) Unsat->Hydro IonEx Ion Exchange / Alkaline Treat. Metals->IonEx Distill Vacuum Distillation (<5 mmHg, NaOH doped) Hydrolysis->Distill Hydro->Distill IonEx->Distill Cryst Melt Crystallization (w/ Sweating Step) Distill->Cryst Polishing Step Final Ultra-High Purity Product Cryst->Final

Figure 1: Integrated decision matrix for azepan-2-one purification based on specific impurity profiles.

Summary of Quantitative Standards

ParameterCrude Mixture (Typical)Distilled OnlyPharma/Polymer Grade
Purity (GC) 90–95%98–99%> 99.99%
PM Number < 100 s1,000–5,000 s> 20,000 s
Volatile Bases > 10 meq/kg1–2 meq/kg< 0.5 meq/kg
UV Abs (290nm) > 2.00.5< 0.05

References

  • Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research. (2017).[4] Identifies key impurities like octahydrophenazine.

  • Process for the continuous purification of crude epsilon-caprolactam. European Patent EP0943608A1.[1] (1999).[1] Details the combination of distillation and crystallization.

  • Ceria-Modified Palladium/Activated Carbon as a High-Performance Catalyst for Crude Caprolactam Hydrogenation Purification. Catalysis Communications. (2014).[5] Describes hydrogenation protocols for improving PM numbers.

  • Purification of ε-caprolactam by means of a new dry-sweating technique. Chemical Engineering Science. (2001).[6] Explains the mechanism of sweating in melt crystallization.

  • Process for the separation of cyclohexanone oxime from caprolactam. European Patent EP0931061B1. Discusses distillation challenges and hydrolysis strategies.

Sources

Optimization

Technical Support Center: Optimizing Temperature for 3-Amino-1-methylazepan-2-one Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of 3-Amino-1-methylazepan-2-one. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of 3-Amino-1-methylazepan-2-one. The synthesis, typically achieved via N-methylation of 3-amino-ε-caprolactam, is highly sensitive to temperature fluctuations, which can significantly impact reaction yield, purity, and the formation of undesirable byproducts. This document offers field-proven insights and explains the causality behind experimental choices to ensure reproducible, high-quality synthesis.

Section 1: The Critical Role of Temperature in N-Methylation

The synthesis of 3-Amino-1-methylazepan-2-one from its precursor, 3-amino-ε-caprolactam, involves two critical, temperature-dependent steps: deprotonation of the lactam nitrogen and subsequent nucleophilic attack on a methylating agent.

  • Deprotonation: This initial step requires a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) to abstract the proton from the lactam nitrogen, forming a reactive lactam anion. This reaction is often highly exothermic.

    • Expert Insight: Executing this step at low temperatures (e.g., 0 °C to -78 °C) is crucial for controlling the reaction rate, preventing thermal runaway, and minimizing the degradation of thermally sensitive reagents and the lactam ring itself.[1] Low temperatures ensure selectivity, favoring the deprotonation of the lactam nitrogen over other potential sites.

  • N-Methylation: Following deprotonation, a methylating agent (e.g., Methyl Iodide, CH₃I) is introduced. The lactam anion acts as a nucleophile, attacking the methyl group to form the desired C-N bond.

    • Expert Insight: While the initial addition of the methylating agent is often done at low temperatures to maintain control, the reaction mixture is typically allowed to warm to room temperature. This is necessary to provide sufficient thermal energy to overcome the activation energy of the Sₙ2 reaction, driving the methylation to completion.[1]

The delicate balance between these two temperature regimes is the key to maximizing yield and purity.

Section 2: Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or negligible. How could temperature be the cause?

A1: Low yield is a frequent issue directly linked to improper temperature management during one or both key stages of the reaction.

  • Cause 1: Incomplete Deprotonation. If the temperature during the addition of the base (e.g., NaH) is too low, or the reaction time is insufficient, the deprotonation of the lactam may be incomplete. This reduces the concentration of the reactive lactam anion, leading to a poor yield.

  • Cause 2: Insufficient Energy for Methylation. The Sₙ2 methylation step has a specific activation energy. If the reaction is not allowed to warm sufficiently after the addition of the methylating agent, the rate of reaction will be exceedingly slow, resulting in a low conversion to the final product.[1]

  • Troubleshooting Steps:

    • Ensure the deprotonation step is allowed to proceed to completion. While maintaining a low temperature (e.g., 0 °C), extend the stirring time after base addition before introducing the methylating agent.

    • Implement a controlled warming protocol. After adding the methylating agent at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure the reaction reaches completion.

    • Verify the activity of your base. Improperly stored NaH (exposed to moisture) will have reduced activity, leading to incomplete deprotonation regardless of temperature.

Q2: I've isolated my product, but it's contaminated with significant byproducts. Can temperature optimization improve purity?

A2: Absolutely. The formation of key byproducts, such as the O-methylated isomer and over-methylated quaternary salts, is highly dependent on reaction temperature.[2]

  • Cause 1: O-Methylation. At higher temperatures, the reaction may lose selectivity. While N-methylation is generally favored, elevated temperatures can provide enough energy to promote the competing O-methylation on the lactam oxygen, forming an isomeric impurity.[2]

  • Cause 2: Over-methylation. If the reaction temperature is too high or the methylating agent is used in large excess, a second methylation can occur on the 3-amino group, leading to an over-methylated byproduct.[2]

  • Troubleshooting Steps:

    • Maintain Low Temperature During Reagent Addition: Introduce both the base and the methylating agent at a strictly controlled low temperature (0 °C is a good starting point) to maximize selectivity for N-methylation.

    • Avoid High-Temperature Excursions: The deprotonation can be vigorous. Add the base portion-wise to a well-stirred, cooled suspension of the starting material to prevent localized hot spots that can drive side reactions.

    • Optimize Stoichiometry: Use a minimal excess of the methylating agent (e.g., 1.1-1.2 equivalents) to reduce the risk of over-methylation.

Q3: The reaction seems to be thermally unstable, and I'm observing potential degradation of my material. What is the role of temperature here?

A3: Lactam rings, while generally stable, can be susceptible to hydrolysis or other degradation pathways under harsh conditions (e.g., high temperatures in the presence of strong bases or acids).[3][4]

  • Cause: Excessive reaction temperatures can lead to the thermal degradation of both the starting 3-amino-ε-caprolactam and the final 3-Amino-1-methylazepan-2-one product. While distillation is a possible purification method for some lactams, the high boiling point and potential for thermal degradation make it challenging for this specific compound.[5]

  • Troubleshooting Steps:

    • Strict Temperature Control: Never allow the reaction temperature to exceed room temperature unless specific studies have shown it to be safe and effective.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.

    • Purification Method: For laboratory-scale purification, prioritize methods that do not require high heat, such as column chromatography or crystallization, over distillation.[5]

Section 3: Experimental Protocol for Temperature Optimization

This protocol provides a framework for systematically determining the optimal temperature conditions for your specific laboratory setup. It utilizes a parallel synthesis approach to efficiently screen different temperatures.

Objective: To identify the optimal temperature for the methylation step that maximizes yield and purity.

Materials:

  • (S)-3-amino-ε-caprolactam

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[1]

  • Reaction vessels suitable for parallel synthesis

  • Cooling baths (ice-water, dry ice-acetone)

  • Magnetic stirrers

  • Inert atmosphere setup (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Analytical tools (TLC, HPLC, or GC-MS) for monitoring reaction progress and purity.

Procedure:

  • Preparation (Identical for all reactions):

    • In separate, dry, inerted reaction vessels, dissolve (S)-3-amino-ε-caprolactam (1.0 eq) in anhydrous THF.

    • Cool all vessels to 0 °C using an ice-water bath.

    • To each vessel, carefully and slowly add NaH (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the resulting suspensions at 0 °C for 1 hour to ensure complete deprotonation.

  • Methylation at Varied Temperatures:

    • While maintaining all vessels at 0 °C, add methyl iodide (1.2 eq) dropwise to each.

    • Vessel A (Control): Keep at 0 °C for the entire reaction duration (e.g., 6 hours).

    • Vessel B: Remove from the ice bath and allow to warm to room temperature (approx. 20-25 °C). Stir for 6 hours.

    • Vessel C: After warming to room temperature, gently heat to a slightly elevated temperature (e.g., 35 °C). Stir for 6 hours.

  • Work-up and Analysis (Identical for all reactions):

    • After the designated reaction time, cool all vessels back to 0 °C.

    • Carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product from each reaction vessel by HPLC or GC-MS to determine the relative yield of the desired product and the percentage of key impurities.

Data Logging and Interpretation:

Summarize your findings in a table to easily compare the outcomes.

VesselReaction TemperatureCrude Yield (%)Product Purity (% Area by HPLC)Key Impurities Observed
A0 °CLowHighUnreacted Starting Material
BRoom TemperatureHighHighMinimal
C35 °CHighModerateIncreased O-methylated isomer

This systematic approach provides a clear, self-validating method to determine the optimal temperature for the methylation step, balancing reaction rate with selectivity.

Section 4: Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing temperature conditions in the synthesis.

Temperature_Optimization_Workflow start Start Synthesis check_yield_purity Analyze Yield & Purity (HPLC/GC-MS) start->check_yield_purity is_optimal Optimal? (High Yield, High Purity) check_yield_purity->is_optimal end Optimized Protocol is_optimal->end Yes low_yield Issue: Low Yield is_optimal->low_yield No, Low Yield low_purity Issue: Low Purity is_optimal->low_purity No, Low Purity action_yield1 Action: Increase reaction time at 0°C for deprotonation. low_yield->action_yield1 action_purity1 Action: Strictly maintain low temp (0°C) during base and CH₃I addition. low_purity->action_purity1 action_yield2 Action: Ensure slow warming to RT and sufficient reaction time for methylation. action_yield1->action_yield2 action_yield2->start Re-run Synthesis action_purity2 Action: Add reagents slowly to avoid temperature spikes. action_purity1->action_purity2 action_purity2->start Re-run Synthesis

Caption: Workflow for optimizing temperature in 3-Amino-1-methylazepan-2-one synthesis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can this reaction be performed entirely at room temperature?

    • A: It is not recommended. Starting at room temperature without initial cooling would make the exothermic deprotonation difficult to control, likely leading to a significant increase in side products and a decrease in overall yield and safety.

  • Q: How does the choice of solvent impact the optimal temperature?

    • A: Solvents like THF and DMF have different boiling points and heat transfer properties.[1] While the general principle of "cool for addition, warm for reaction" holds, the ideal temperature profile may shift slightly. For instance, a reaction in DMF might tolerate slightly higher temperatures than one in THF due to its higher boiling point, but an optimization experiment (as described in Section 3) is always recommended when changing solvents.

  • Q: Is a dry ice/acetone bath (-78 °C) better than an ice bath (0 °C)?

    • A: For many applications, 0 °C provides sufficient control. A -78 °C bath may be necessary if you are using an extremely reactive base (like n-butyllithium) or if your substrate is particularly sensitive. However, for the NaH/CH₃I system, it can sometimes make the subsequent methylation step sluggish. 0 °C is a more practical and often sufficient starting point for optimization.[1]

References

  • BenchChem. (2025). Technical Support Center: Purification of (S)-3-amino-1-methylazepan-2-one.
  • BenchChem. (2025). An In-depth Technical Guide to (S)
  • Ray, T., & Jones, M. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin.
  • BenchChem. (2025). In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0).
  • Ray, T. C., & Jones, M. E. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Water research, 49, 213–220. [Link]

  • Cuiban, F. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.

Sources

Troubleshooting

Addressing byproduct formation in the methylation of aminolactams

Introduction: The "Two-Nitrogen" Dilemma Welcome to the technical support hub for aminolactam functionalization. If you are reading this, you are likely facing one of three critical failures in your methylation workflow:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Two-Nitrogen" Dilemma

Welcome to the technical support hub for aminolactam functionalization. If you are reading this, you are likely facing one of three critical failures in your methylation workflow:

  • Regiochemical Scrambling: You obtained an O-methylated lactim ether instead of the N-methyl lactam.

  • Over-Alkylation: Your exocyclic amine converted to a quaternary ammonium salt.

  • Ring Instability: The lactam ring hydrolyzed or opened during workup.

In aminolactams, we deal with two distinct nitrogen species: the endocyclic amide (part of the ring, pKa ~15-17) and the exocyclic amine (pendant group, pKa ~9-11). Successful methylation requires exploiting the nucleophilic disparity between these two centers.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols.

Visual Diagnostic: The Methylation Decision Tree

Before selecting a reagent, locate your failure mode on the decision tree below.

MethylationStrategy Start START: Target Identification Target Which Nitrogen needs Methylation? Start->Target Exo Exocyclic Amine (Pendant -NH2) Target->Exo Endo Endocyclic Amide (Lactam Ring -NH-) Target->Endo Exo_Method Method: Reductive Amination Exo->Exo_Method Exo_Risk Risk: Quaternization Exo_Method->Exo_Risk Exo_Sol Use NaBH(OAc)3 + HCHO (Thermodynamic Control) Exo_Risk->Exo_Sol Endo_Risk Risk: O-Methylation (Lactim Ether) Endo->Endo_Risk Endo_Decision Is the Exocyclic Amine Protected? Endo_Risk->Endo_Decision Protected_Yes YES: Use Base/Electrophile Endo_Decision->Protected_Yes Boc/Cbz present Protected_No NO: Chemoselectivity Issue Endo_Decision->Protected_No Free amine Hard_Soft Avoid 'Hard' Electrophiles (e.g., MeOTf favors Oxygen) Protected_Yes->Hard_Soft PTC_Sol Solution: Phase Transfer Catalysis (Cs2CO3 / PhMe3NI) Protected_No->PTC_Sol Hard_Soft->PTC_Sol Best Selectivity

Figure 1: Strategic workflow for selecting methylation conditions based on target site and protecting group status.

Module 1: Addressing O-Methylation (Lactim Ethers)

The Problem

You attempted to methylate the lactam nitrogen using a strong base (e.g., NaH) and an electrophile, but NMR shows a shift in the imidate region, indicating the formation of a Lactim Ether (O-methylation).

Root Cause: HSAB Theory Failure

The lactam anion is an ambident nucleophile .

  • Nitrogen (N): The softer nucleophilic center.

  • Oxygen (O): The harder nucleophilic center.

According to the Hard-Soft Acid-Base (HSAB) principle:

  • Hard Electrophiles (e.g., Methyl Triflate, MeOTf; Trimethyloxonium tetrafluoroborate) favor the Oxygen (Hard-Hard interaction).

  • Soft Electrophiles (e.g., Methyl Iodide, MeI) favor the Nitrogen (Soft-Soft interaction), unless the solvent strongly solvates the cation, leaving the "naked" oxygen anion exposed.

Troubleshooting & Protocol

Stop using NaH/DMF if you see O-methylation. The high polarity of DMF separates the ion pair, making the oxygen highly reactive.

Recommended Protocol: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

This method suppresses O-methylation by keeping the ion pair tight in a non-polar solvent, favoring N-alkylation via an interfacial mechanism.

  • Reagents: Toluene (Solvent), Cesium Carbonate (Cs₂CO₃, Base), Phenyltrimethylammonium Iodide (PhMe₃NI, Catalyst), Methyl Iodide (MeI).

  • Mechanism: The quaternary ammonium salt shuttles the deprotonated lactam into the organic phase where N-methylation is kinetically favored.

Step-by-Step:

  • Setup: Charge a reaction vial with the aminolactam (1.0 equiv), Cs₂CO₃ (2.0 equiv), and PhMe₃NI (0.1–0.2 equiv).

  • Solvent: Add Toluene (0.2 M concentration). Do not use DMF or DMSO.

  • Electrophile: Add MeI (1.5 equiv).

  • Reaction: Heat to 50–80°C (substrate dependent) with vigorous stirring.

  • Workup: Filter off the solids. Wash the filtrate with water. Evaporate toluene.

Validation: Check IR.

  • Lactam (Desired): Strong C=O stretch at ~1640–1680 cm⁻¹.

  • Lactim Ether (Byproduct): Disappearance of C=O; appearance of C=N stretch at ~1690 cm⁻¹.

Module 2: Preventing Over-Methylation (Quaternization)

The Problem

You intend to mono- or di-methylate an exocyclic primary amine (


), but you produce the quaternary ammonium salt (

).
Root Cause: The "Polyalkylation" Cascade

In direct alkylation (using MeI/Base), the product (secondary amine) is more nucleophilic than the starting material (primary amine). The reaction accelerates, leading uncontrollably to the quaternary salt.

Recommended Protocol: Reductive Amination (STAB Method)

Direct alkylation is chemically flawed for this purpose. Use Sodium Triacetoxyborohydride (STAB) .[1] It is milder than NaCNBH₃ and does not reduce aldehydes/ketones to alcohols rapidly, allowing the imine to form first.

Protocol for Dimethylation (

):
  • Reagents: Aminolactam (1 equiv), Aqueous Formaldehyde (37%, 3–5 equiv), NaBH(OAc)₃ (3–4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Procedure:

    • Mix amine and formaldehyde in DCE. Stir for 15 min to form the iminium species.

    • Add NaBH(OAc)₃ in portions.

    • Stir at room temperature for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Protocol for Monomethylation (

):

Note: Monomethylation is difficult with formaldehyde alone.

  • Strategy: Use Protecting Groups .

    • Protect the amine with Boc anhydride (

      
      ).
      
    • Methylate the Boc-amine using NaH/MeI (The Boc group lowers nucleophilicity, preventing over-methylation).

    • Deprotect with TFA.[3]

  • Alternative (Green): Use Methanol with heterogeneous Nickel catalysts (e.g., Ni/ZnAlOx) if available, as cited in recent literature for high mono-selectivity [4].

Module 3: Ring Opening & Instability

The Problem

The lactam ring cleaves during workup, yielding an amino-ester or amino-acid.

Root Cause: Hydrolysis of Lactim Ethers

If you accidentally formed a Lactim Ether (see Module 1), it is chemically similar to an imidate ester. Imidates are highly susceptible to hydrolysis under acidic aqueous conditions.

  • Pathway: Lactam

    
     O-Methylation (Lactim Ether) 
    
    
    
    Aqueous Workup
    
    
    Hydrolysis
    
    
    Ring Opening.
Solution
  • Prevention: Follow the SL-PTC protocol in Module 1 to ensure N-methylation. N-methyl lactams are hydrolytically stable.

  • Rescue: If you suspect O-methylation, do not use acidic workup . Attempt to isomerize the lactim ether back to the lactam using thermal rearrangement (Chapman rearrangement conditions) or treat with HI (hydroiodic acid) to cleave the O-Me bond, though this often reverts to the starting material.

Summary Data: Reagent Selection Guide

Target SiteDesired OutcomeRecommended Reagent SystemKey Byproduct Risk
Lactam Ring (NH) N-MethylationMeI / Cs₂CO₃ / PhMe₃NI / Toluene (PTC)O-Methylation (Lactim Ether)
Lactam Ring (NH) N-MethylationDMC (Dimethyl Carbonate) / Base High Temp required
Exocyclic Amine DimethylationHCHO / NaBH(OAc)₃ (Reductive)Quaternization (if using MeI)
Exocyclic Amine Monomethylation1. Boc₂O, 2. MeI, 3. TFA Bis-alkylation (if direct)

References

  • Templ, J., et al. (2022). "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents."[4] Organic Letters.

    • Relevance: Defines the Phase Transfer Catalysis (PTC)
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Relevance: The foundational text for using STAB in reductive amination to prevent over-alkyl
  • Griffiths, R. J., et al. (2017). "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams."[5] Organic Letters.

    • Relevance: Discusses chemoselectivity in lactam functionaliz
  • Zhang, X., et al. (2020). "Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.

    • Relevance: Advanced "green" method for difficult mono-methyl

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Azepan-2-one Peptides

Topic: Troubleshooting aggregation and synthesis challenges in peptides containing 3-amino-azepan-2-one (Freidinger Lactams). Audience: Senior Researchers and Medicinal Chemists. Format: Interactive Q&A with Technical De...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting aggregation and synthesis challenges in peptides containing 3-amino-azepan-2-one (Freidinger Lactams). Audience: Senior Researchers and Medicinal Chemists. Format: Interactive Q&A with Technical Deep-Dives.

Core Technical Brief: The "Azo" Paradox

Why is this happening? You are likely using the azepan-2-one (Azo) scaffold to mimic a Type II’


-turn, constraining the peptide backbone to increase receptor affinity or proteolytic stability.

The Paradox: The very feature you desire—conformational rigidity—is the root cause of your aggregation. By locking the backbone into a turn, the Azo scaffold nucleates


-hairpin structures. On a solid support, these pre-organized turns stack intermolecularly (between resin beads), forming extended 

-sheet networks that are thermodynamically stable and solvent-impenetrable. Standard DMF solvation shells cannot break these hydrogen-bonded networks, leading to " difficult sequences," deletion peptides, and insolubility.

Module A: Synthesis Phase (On-Resin Troubleshooting)

Q1: I am seeing significant deletion sequences immediately following the coupling of the Azepan-2-one unit. Double coupling isn't working. What is the fix?

Diagnosis: This is "Steric Occlusion via Aggregation." Once the Azo unit is installed, the peptide chain folds back on itself. The N-terminus becomes buried within a


-sheet aggregate, making it inaccessible to incoming activated amino acids.

The Protocol: Disruption of H-Bond Networks Do not simply increase equivalents. You must alter the physics of the solvation environment.

Step-by-Step Solution:

  • Switch Solvent System: Abandon pure DMF.

    • The "Magic Mixture": Use DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[1][2] Ethylene carbonate is a potent H-bond donor that competes with the peptide backbone, breaking the aggregates.

  • Chaotropic Wash:

    • Before coupling, wash the resin with 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF for 5 minutes.

    • Mechanism:[3][4][5] Lithium ions coordinate with the peptide carbonyls, disrupting the intermolecular H-bonds responsible for the

      
      -sheet stacking.
      
  • Microwave Energy:

    • Perform the coupling at 75°C (max) with microwave irradiation. The thermal energy provides the kinetic "kick" to momentarily unfold the aggregate, exposing the N-terminus.

Q2: My resin bed has collapsed (shrunk) and is no longer swelling after the Azo coupling. Is the batch lost?

Diagnosis: Resin collapse indicates massive aggregation. The peptide-resin complex has become so hydrophobic and ordered that the solvent is physically excluded from the bead matrix.

The Protocol: Resin Resuscitation & Validation

  • Solvent Swap: Wash the resin with HFIP (Hexafluoroisopropanol) in DCM (20% v/v).

    • Why: HFIP is the "nuclear option" for hydrogen bond disruption. It strongly solvates the peptide backbone and induces

      
      -helical character, breaking 
      
      
      
      -sheets.
  • Resin Selection (For next time):

    • If you are using standard Polystyrene (PS), switch to ChemMatrix (100% PEG) or TentaGel .

    • Reasoning: PEG-based resins swell in both polar and non-polar solvents and provide a "spacer" effect that mechanically separates peptide chains, reducing the probability of intermolecular stacking.

  • Self-Validating Check:

    • The Swell Test: Take 5mg of resin. Add DCM. If it floats or stays clumped, aggregation persists. If it swells and disperses, you have successfully solvated the chain.

Module B: Visualization of the Aggregation Mechanism

The following diagram illustrates the mechanistic failure point and the intervention logic described above.

Azo_Aggregation_Mechanism cluster_0 Standard Conditions (Failure Mode) cluster_1 Intervention (Success Mode) Resin Resin Bead Azo Azepan-2-one Scaffold Resin->Azo Coupling BetaSheet Intermolecular Beta-Sheet Stacking Azo->BetaSheet Type II' Turn Induction Occlusion N-Terminus Occluded BetaSheet->Occlusion H-Bond Network FreeTerminus N-Terminus Accessible BetaSheet->FreeTerminus Unfolding Chaotrope Chaotropic Salts (LiCl/KSCN) Chaotrope->BetaSheet Disrupts H-Bonds Solvent Magic Mixture (Ethylene Carbonate) Solvent->BetaSheet Competes for Donors

Caption: Mechanistic pathway of Azepan-2-one induced aggregation and chemical interventions to restore N-terminal accessibility.

Module C: Purification & Handling (In-Solution Troubleshooting)

Q3: After cleavage, my peptide is a milky precipitate that won't dissolve in Water/Acetonitrile. How do I purify it?

Diagnosis: The hydrophobic lactam ring and the preserved secondary structure render the peptide insoluble in standard aqueous buffers.

The Protocol: The HFIP/Guanidine Workflow

Solvent / AdditiveRoleProtocol
HFIP Dissolution Agent Dissolve crude peptide in minimal neat HFIP. It will dissolve. Dilute this solution into water/buffer immediately before injection.
6M Guanidine[6]·HCl Chaotrope If HFIP is unavailable, dissolve in 6M Guanidine·HCl. This denatures the aggregates.
Heated HPLC Kinetic Disrupter Set your HPLC column oven to 60°C . High temperature prevents on-column aggregation and peak broadening.

Self-Validating System:

  • Dissolve 1 mg of peptide in 100 µL HFIP.

  • Slowly add water dropwise.

  • Checkpoint: If it precipitates immediately, your peptide is too hydrophobic for standard RP-HPLC. You must use a C4 column (less hydrophobic retention) or add isopropanol to your mobile phase B.

Q4: My HPLC peaks are broad and tailing. Is the peptide impure?

Answer: Not necessarily. Broad peaks often indicate an equilibrium between folded (aggregated) and unfolded states on the column.

Troubleshooting Steps:

  • Mobile Phase Modification: Add 0.1% TFA (standard) but consider adding 10-20% Isopropanol or Hexafluoroacetone to Mobile Phase B.

  • Stationary Phase: Switch to a wide-pore column (300 Å) . Azo peptides form bulky supramolecular structures; standard 100 Å pores may physically trap them, causing tailing.

Module D: Structural Prevention Strategy

Q5: I am designing the next generation of this library. How can I prevent this aggregation at the design stage?

Strategy: The "Circuit Breaker" Approach You need to introduce elements that mechanically prevent the "zippering" of the beta-sheets without altering the critical pharmacophore (the Azo ring).

Recommended Substitutions:

  • Pseudoproline Dipeptides:

    • Insert a pseudoproline (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) at a position distal to the Azo unit.

    • Effect: This introduces a "kink" in the backbone during synthesis (disrupting aggregation) but hydrolyzes to the native sequence upon TFA cleavage.

  • Isoacyl Dipeptides:

    • Use O-acyl isopeptides for Ser/Thr residues. This moves the peptide bond to the side chain during synthesis (preventing H-bonding) and rearranges to the native bond at pH 7.4.

  • Backbone Protection (Hmb):

    • Use Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine or Alanine residues. The bulky Hmb group sterically blocks intermolecular H-bonding.

Summary of Troubleshooting Logic

Use this decision tree to navigate the specific failure mode you are experiencing.

Troubleshooting_Workflow Start Start: Azo Peptide Issue Phase Identify Phase Start->Phase Syn Synthesis (On-Resin) Phase->Syn Coupling Failure Pur Purification (Post-Cleavage) Phase->Pur Insolubility / Broad Peaks Step1 1. Switch to Magic Mixture (DCM/DMF/NMP + Ethylene Carb) Syn->Step1 Step2 2. Add 0.1M LiCl Wash Step1->Step2 Step3 3. Microwave Coupling (75°C) Step2->Step3 Sol1 1. Dissolve in HFIP Pur->Sol1 Sol2 2. Use Heated Column (60°C) Sol1->Sol2 Sol3 3. Add Isopropanol to Mobile Phase Sol2->Sol3

Caption: Decision tree for troubleshooting Azepan-2-one peptide aggregation during synthesis and purification.

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658.

  • Zhang, L., & Tam, J. P. (1997). Synthesis and application of unprotected cyclic peptides as scaffolds for combinatorial libraries. Journal of the American Chemical Society, 119(10), 2363-2370. (Discusses lactam constraints and aggregation).

  • Paradiso, A., et al. (2015). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. BenchChem Technical Notes. (General protocols for LiCl and Magic Mixture).

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts: Facts and implications. Helvetica Chimica Acta, 72(4), 857-867. (Foundational work on LiCl/Chaotropic salts).

  • Mutter, M., et al. (2004). The switch-peptide concept for the controlled onset of protein fibrillation. Angewandte Chemie International Edition, 43(32), 4172-4178. (Concept of "Switch" peptides to break aggregation).[5][7][8]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess (ee) in Chiral 3-Amino-1-methylazepan-2-one

Welcome to the Technical Support Center for chiral cyclic amides. This guide specifically addresses the stereochemical challenges associated with (S)-3-amino-1-methylazepan-2-one, a critical chiral intermediate in neurol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral cyclic amides. This guide specifically addresses the stereochemical challenges associated with (S)-3-amino-1-methylazepan-2-one, a critical chiral intermediate in neurological drug discovery. Maintaining high enantiomeric excess (ee) is paramount, as enantiomeric impurities can drastically alter pharmacological profiles.

Diagnostic & Resolution Workflow

EE_Troubleshooting Start Low ee Detected in 3-Amino-1-methylazepan-2-one Mechanism Identify Causality: C3 Alpha-Proton Enolization Start->Mechanism Prevent Prevention Strategies: Neutral pH, Temp < 4°C Mechanism->Prevent Future Batches Recover Recovery Strategies: Enantiomeric Enrichment Mechanism->Recover Current Batch Validate Validation: Analytical Chiral HPLC (>99% ee) Prevent->Validate Next Run Prep Preparative Chiral HPLC (Polysaccharide CSP) Recover->Prep Salt Diastereomeric Salt Resolution (Chiral Acids) Recover->Salt Prep->Validate Salt->Validate

Workflow for diagnosing, preventing, and resolving low ee in 3-amino-1-methylazepan-2-one.

Troubleshooting Racemization (FAQ)

Q1: Why is my (S)-3-amino-1-methylazepan-2-one losing enantiomeric purity during synthesis and workup? A1: The primary mechanism for racemization in this molecule is the chemical lability of the alpha-proton at the C3 position. Because this proton is adjacent to the strongly electron-withdrawing lactam carbonyl, it is highly susceptible to deprotonation. Under harsh basic or acidic conditions, this leads to the formation of a planar, achiral enolate intermediate (1)[1]. Upon reprotonation, the stereocenter can reform in either the (S) or (R) configuration, resulting in a racemic mixture. Causality Insight: Elevated temperatures exponentially increase the rate of enolization. Always maintain reaction and purification temperatures below 4°C when possible and avoid prolonged exposure to strong bases[1][2].

Q2: Can I purify my crude lactam via distillation without compromising the ee? A2: No. While distillation is a standard purification technique for many volatile organics, the high boiling point of 3-amino-1-methylazepan-2-one requires significant heat. This thermal stress provides the activation energy necessary for alpha-proton epimerization, leading to thermal degradation and rapid racemization (2)[2]. We strongly recommend low-temperature chromatography or crystallization instead.

Enantiomeric Enrichment Strategies (FAQ)

Q3: My batch has degraded to 75% ee. How can I recover the enantiomeric purity to >99%? A3: If racemization has already occurred, you must employ an active enantiomeric enrichment strategy. The two most reliable methods are:

  • Preparative Chiral HPLC: Direct separation of the (S) and (R) enantiomers using a chiral stationary phase. This is ideal for small-scale, high-value batches.

  • Diastereomeric Salt Resolution: Reacting the racemic mixture with an enantiopure chiral acid to form diastereomeric salts, which have different solubilities and can be separated via fractional crystallization. This is ideal for large-scale recovery.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system.

Protocol 1: Chiral HPLC Analysis for ee Determination

To accurately quantify the success of your enrichment, you need a robust analytical method. This protocol utilizes a polysaccharide-based Chiral Stationary Phase (CSP) (3)[3].

Causality Insight: The addition of Diethylamine (DEA) is not optional. The primary amine of the azepan-2-one ring will strongly interact with residual acidic silanol groups on the silica support of the CSP. DEA acts as a competitive basic modifier, masking these silanol sites, thereby preventing severe peak tailing and ensuring baseline resolution[1][3].

HPLC_Method N1 Sample Prep 1 mg/mL in Mobile Phase N2 Mobile Phase Hexane : IPA (90:10) N1->N2 N3 Basic Modifier 0.1% DEA Added N2->N3 Suppresses Silanol Tailing N4 Stationary Phase Amylose/Cellulose CSP N3->N4 N5 Detection UV 210 nm N4->N5

Step-by-step logical workflow for the chiral HPLC analysis of azepan-2-one derivatives.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio[3].

  • Modifier Addition: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase[3]. Degas the mixture thoroughly via sonication under vacuum.

  • System Setup: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, 250 mm x 4.6 mm, 5 µm)[3]. Set the flow rate to 1.0 mL/min and the column oven to 25°C.

  • Sample Preparation: Dissolve the 3-amino-1-methylazepan-2-one sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter[1].

  • Analysis: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 210 nm[2].

  • System Suitability Validation (Self-Validation): Before accepting the ee results, ensure the resolution factor (Rs) between the (S) and (R) peaks is > 1.5, and the tailing factor for both peaks is < 1.2. If tailing > 1.2, refresh the DEA modifier.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

If preparative HPLC is not scalable for your lab, classical resolution is a field-proven alternative.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the partially racemized 3-amino-1-methylazepan-2-one (1.0 eq) in warm ethanol. Slowly add a solution of an enantiopure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq), dissolved in ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration: Isolate the crystals via vacuum filtration and wash with cold ethanol.

  • Free-Basing (Recovery): Suspend the isolated salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH. Critical: Ensure the temperature remains < 4°C during this step to prevent base-catalyzed re-racemization[2].

  • Extraction: Extract the free base into the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-lactam.

  • Validation: Run the product through Protocol 1 to confirm ee > 99%.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for different purification and resolution methods[2].

MethodTypical ee RecoveryScalabilityPrimary AdvantagePrimary Limitation
Preparative Chiral HPLC > 99%Low to MediumExceptional purity, rapid isolationHigh solvent consumption, expensive CSP columns
Diastereomeric Salt Resolution 90 - 95% (per cycle)HighCost-effective, highly scalable for manufacturingRequires multiple recrystallization cycles to hit >99%
Silica Gel Chromatography No ee enrichmentHighRemoves chemical/structural impuritiesRisk of tailing; does not separate enantiomers
Vacuum Distillation Decreases ee HighRemoves volatile byproductsHigh thermal stress induces rapid racemization

References

  • Title: how to prevent racemization of (S)
  • Title: Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography Source: Benchchem URL
  • Title: Technical Support Center: Purification of (S)

Sources

Optimization

Stability of 3-Amino-1-methylazepan-2-one under acidic hydrolysis conditions

Welcome to the Technical Support Center for 3-Amino-1-methylazepan-2-one (CAS: 209983-96-0). As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, analytical chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-1-methylazepan-2-one (CAS: 209983-96-0). As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, analytical chemists, and drug development professionals in managing the stability and handling of this specific chiral cyclic amine derivative.

Because this compound features a 7-membered lactam ring with an N-methyl group and an


-amino substitution[1], it exhibits unique reactivity profiles under acidic conditions. This guide bypasses generic advice to provide you with mechanistic causality, quantitative comparisons, and self-validating experimental protocols.

FAQ 1: Fundamental Stability & Mechanistic Causality

Q: Why is 3-Amino-1-methylazepan-2-one highly susceptible to acidic hydrolysis, and how does its structure accelerate this degradation compared to standard caprolactam?

A: The instability of 3-Amino-1-methylazepan-2-one under acidic conditions is driven by a combination of inherent ring strain and specific stereoelectronic effects. While 7-membered lactams (azepan-2-ones) possess less angle strain than


-lactams, they still exhibit transannular strain that thermodynamically favors ring opening[2].

Under acidic conditions, the degradation follows an


 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism[3]. The sequence is initiated by the protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer to the lactam nitrogen leads to C-N bond cleavage[4].

Crucially, the presence of the 3-amino group accelerates this process. At acidic pH, this primary amine is protonated (


). This creates a powerful electron-withdrawing inductive effect directly adjacent (

) to the carbonyl group, further increasing its electrophilicity and lowering the activation energy required for nucleophilic attack by water. The end result of this hydrolysis is the formation of a highly polar acyclic degradant: 2-amino-6-(methylamino)hexanoic acid [5].

Mechanism N1 Protonation of Carbonyl Oxygen N2 Nucleophilic Attack by Water N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Proton Transfer to Lactam Nitrogen N3->N4 N5 C-N Bond Cleavage (Ring Opening) N4->N5

Reaction logic for the acid-catalyzed hydrolysis of 7-membered lactams.

FAQ 2: Quantitative Kinetic Data

Q: How do the structural modifications of this specific API intermediate quantitatively alter its degradation profile?

A: To predict the shelf-life or formulation stability of 3-Amino-1-methylazepan-2-one, you must account for the thermodynamic shifts caused by its substituents. The table below summarizes the comparative kinetic parameters and causality between unsubstituted azepan-2-one (caprolactam) and our target compound.

ParameterUnsubstituted Azepan-2-one (Caprolactam)3-Amino-1-methylazepan-2-oneMechanistic Causality
Ring Strain ModerateModerateTransannular interactions drive baseline reactivity for 7-membered rings[2].
Carbonyl Electrophilicity BaselineHighThe protonated 3-amino group (

) exerts a strong inductive electron-withdrawing effect[1].
Hydrolysis Rate (

)
ReferenceAcceleratedInductive destabilization of the ground state and stabilization of the tetrahedral intermediate[3].
Primary Degradant 6-Aminohexanoic acid2-Amino-6-(methylamino)hexanoic acidC-N bond cleavage yields an acyclic, highly polar diamino acid[5].
Rate Dependence Positive dependence on water activityPositive dependence on water activityBoth follow a bimolecular mechanism requiring water for the transition state[3].

FAQ 3: Troubleshooting Experimental Workflows

Q: I am observing inconsistent degradation rates during my forced degradation studies. How can I accurately monitor the acidic hydrolysis of 3-Amino-1-methylazepan-2-one without introducing sampling artifacts?

A: Inconsistent kinetic data in forced degradation studies usually stems from a failure to immediately halt the reaction upon sampling, or from matrix effects during LC-MS analysis. Because the hydrolysis is highly dependent on hydronium ion concentration, the reaction will continue in the autosampler if not properly quenched.

To ensure scientific integrity, your analytical workflow must be self-validating . Relying solely on the disappearance of the parent peak is insufficient; you must track the appearance of the degradant to prove mass balance.

Step-by-Step Self-Validating LC-MS Protocol:

  • Acidic Incubation: Dissolve 3-Amino-1-methylazepan-2-one in your target acidic buffer (e.g., 0.1 M HCl, pH 1.0) to a final concentration of 1.0 mg/mL. Validation Control: Simultaneously prepare a control sample in a pH 7.0 phosphate buffer to isolate acid-catalyzed hydrolysis from oxidative or thermal degradation.

  • Aliquot Extraction & IS Spiking: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately spike the aliquot with a stable-isotope-labeled (SIL) internal standard. Causality: The IS corrects for ionization suppression and injection volume variations, ensuring quantitative trustworthiness.

  • Reaction Quenching (Critical Step): Immediately neutralize the extracted aliquot by adding an equivalent volume of 0.1 M NaOH (or a high-capacity basic buffer). Causality: Neutralization instantly deprotonates the carbonyl oxygen, freezing the kinetic profile and preventing further tetrahedral intermediate formation while the sample awaits injection[4].

  • LC-MS/MS Quantification: Inject the quenched sample onto a C18 or HILIC column. (Note: Because the ring-opened degradant is highly polar, HILIC may provide better retention). Monitor the parent mass (

    
     for the free base) and the ring-opened product mass (
    
    
    
    , corresponding to the addition of
    
    
    ).
  • Mass Balance Validation: Calculate the total molarity of the system:

    
    . Causality: If the mass balance remains between 98-102% across all time points, your system is self-validated. If the mass balance drops below 90%, it indicates secondary degradation pathways (e.g., polymerization or oxidative cleavage) are occurring.
    

Protocol S1 Acidic Incubation (pH < 3.0) S2 Aliquot Extraction & IS Spiking S1->S2 S3 Base Quenching (Neutralization) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Mass Balance Validation S4->S5

Self-validating LC-MS workflow for monitoring lactam acidic hydrolysis.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams Canadian Journal of Chemistry (cdnsciencepub.com)[Link]

  • The acid-catalysed hydrolysis of lactams of ring size 4–7 Canadian Journal of Chemistry (cdnsciencepub.com)[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams ResearchGate[Link]

  • Caprolactam Wikipedia[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Proton NMR Interpretation of 3-Amino-1-methylazepan-2-one for Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of chiral intermediates is a critical step that underpins the successful development of novel therapeutics. 3-Amino-1-methylazepan-2-one, a key chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the structural elucidation of chiral intermediates is a critical step that underpins the successful development of novel therapeutics. 3-Amino-1-methylazepan-2-one, a key chiral building block, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its seven-membered lactam ring, stereocenter, and multiple nitrogen environments create a proton NMR (¹H NMR) spectrum that is rich with information, yet challenging to interpret without a systematic approach.

This guide provides an in-depth, technically-grounded comparison of the ¹H NMR features of 3-Amino-1-methylazepan-2-one. Due to the limited availability of public experimental spectra for this specific molecule, we will leverage high-quality predicted data as our primary subject of analysis.[1] This predicted spectrum will be compared against experimental spectra of structurally related, simpler analogs to build a robust interpretative framework. This approach not only serves as a practical guide for this compound but also as a case study in leveraging comparative analysis for the structural verification of novel chiral molecules.

The Foundational Principles: Decoding the Azepan-2-one Scaffold

Before delving into the specifics of our target molecule, it is crucial to understand the key NMR principles that govern its spectrum. The conformational flexibility of the seven-membered azepane ring and the presence of a stereocenter are the two most significant factors influencing the ¹H NMR spectrum.

The azepane ring typically exists in a dynamic equilibrium of several conformations, with the chair and boat forms being the most common. The exact conformation can be influenced by substituents, and this has a direct impact on the dihedral angles between adjacent protons. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle, providing valuable clues about the ring's three-dimensional structure.[2]

Furthermore, the presence of a chiral center at the C3 position renders the adjacent methylene protons (at C4) diastereotopic.[3] This means that even though they are protons on the same carbon atom, they are in chemically non-equivalent environments. Consequently, they are expected to have different chemical shifts and will likely couple to each other (geminal coupling, ²J) and to the proton at C3, leading to more complex splitting patterns than a simple triplet or quartet.[3][4]

Analysis of the Predicted ¹H NMR Spectrum of (S)-3-Amino-1-methylazepan-2-one

The predicted ¹H NMR spectrum of (S)-3-amino-1-methylazepan-2-one in CDCl₃ provides a detailed roadmap for its structural verification. The table below outlines the predicted chemical shifts, multiplicities, and assignments for each proton environment.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5m2HN-CH₂ (azepane ring, C7)
~ 3.1t1HCH-NH₂ (C3)
~ 2.9s3HN-CH₃
~ 1.8 - 2.0m2HCH₂ (azepane ring, C4)
~ 1.6 - 1.8m4HCH₂ (azepane ring, C5 & C6)
~ 1.5br s2HNH₂
Table 1: Predicted ¹H NMR chemical shifts for (S)-3-amino-1-methylazepan-2-one. Data sourced from Benchchem's technical guide.[1]

Interpretative Rationale:

  • N-CH₃ (Singlet, ~2.9 ppm): The sharp singlet integrating to three protons is characteristic of the N-methyl group. Its chemical shift is downfield due to the inductive effect of the nitrogen atom.

  • N-CH₂ (Multiplet, ~3.3 - 3.5 ppm): These are the protons on the carbon (C7) adjacent to the lactam nitrogen. They are expected to be a complex multiplet due to coupling with the protons on the adjacent carbon (C6).

  • CH-NH₂ (Triplet, ~3.1 ppm): This single proton at the chiral center (C3) is adjacent to the C4 methylene group, leading to a triplet splitting pattern. Its position is influenced by both the adjacent amino group and the carbonyl group.

  • Ring CH₂ Groups (Multiplets, ~1.6 - 2.0 ppm): The remaining three methylene groups of the azepane ring (C4, C5, and C6) give rise to overlapping multiplets in the aliphatic region. The protons at C4 are expected to be diastereotopic, which would contribute to the complexity of these signals.

  • NH₂ (Broad Singlet, ~1.5 ppm): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly dependent on solvent and concentration.

Comparative ¹H NMR Analysis: Building Confidence Through Analogs

To substantiate our interpretation of the predicted spectrum, we will now compare it with the experimental ¹H NMR data of two simpler, yet structurally relevant, analogs: caprolactam and N-methylcaprolactam.

CompoundN-CH₃N-CH₂ (C7/C6)Cα-H (C3)Other Ring CH₂NH
3-Amino-1-methylazepan-2-one (Predicted) ~2.9 ppm (s)~3.3-3.5 ppm (m)~3.1 ppm (t)~1.6-2.0 ppm (m)~1.5 ppm (br s)
N-Methylcaprolactam (Experimental) ~2.9 ppm (s)~3.2 ppm (t)N/A~2.4 ppm (t), ~1.6 ppm (m)N/A
Caprolactam (Experimental) N/A~3.2 ppm (t)N/A~2.4 ppm (t), ~1.7 ppm (m)~7.4 ppm (br s)
Table 2: Comparative analysis of key ¹H NMR signals for 3-Amino-1-methylazepan-2-one and its structural analogs. Experimental data for analogs sourced from spectral databases.[5][6]

Key Insights from the Comparison:

  • The N-Methyl Signature: The singlet at ~2.9 ppm in both the predicted spectrum of our target molecule and the experimental spectrum of N-methylcaprolactam confirms this as a reliable signal for the N-methyl group on the azepan-2-one ring.

  • Influence of the 3-Amino Group: The most significant difference is the appearance of the methine proton signal (CH-NH₂) at ~3.1 ppm in the target molecule. This signal is absent in the simpler analogs. Furthermore, the presence of the amino group at C3 is expected to influence the chemical shifts of the adjacent C4 protons, contributing to the complexity observed in the 1.8-2.0 ppm region.

  • The Lactam NH: In the parent caprolactam, the lactam NH proton appears significantly downfield (~7.4 ppm). Its absence in the N-methylated compounds is a key distinguishing feature.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of a compound like 3-Amino-1-methylazepan-2-one, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid overlapping solvent signals with analyte peaks. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm). c. Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the ring protons. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field, which will result in sharp, symmetrical peaks.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to encompass all expected proton signals (typically 0-12 ppm). c. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. d. To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH₂ peak should disappear or significantly decrease in intensity.

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). d. Integrate all signals to determine the relative number of protons for each resonance. e. Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Visualizing the Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 3-Amino-1-methylazepan-2-one using ¹H NMR spectroscopy, incorporating both predictive and comparative analysis.

Structural Elucidation Workflow cluster_0 Data Acquisition & Prediction cluster_1 Spectral Analysis cluster_2 Structural Verification Sample_Prep Sample Preparation NMR_Acquisition 1D ¹H NMR Acquisition Sample_Prep->NMR_Acquisition Experimental Data_Processing Data Processing & Referencing NMR_Acquisition->Data_Processing Spectrum_Prediction Computational Spectrum Prediction Analog_Comparison Comparison with Analogs (e.g., N-Methylcaprolactam) Spectrum_Prediction->Analog_Comparison Predicted Signal_Assignment Signal Assignment (Chemical Shift, Integration, Multiplicity) Data_Processing->Signal_Assignment Coupling_Analysis Coupling Constant Analysis Signal_Assignment->Coupling_Analysis Coupling_Analysis->Analog_Comparison Structure_Confirmation Structure Confirmation Analog_Comparison->Structure_Confirmation

A logical workflow for the structural elucidation of 3-Amino-1-methylazepan-2-one using ¹H NMR.

Conclusion

The structural interpretation of 3-Amino-1-methylazepan-2-one via ¹H NMR spectroscopy is a multifaceted process that relies on a solid understanding of fundamental NMR principles, the ability to interpret complex spectra, and the strategic use of comparative data. While the absence of a public experimental spectrum necessitates the use of predicted data, a rigorous analysis of this data in conjunction with experimental spectra of simpler analogs provides a high degree of confidence in the structural assignment. This guide has provided a comprehensive framework for this process, offering researchers, scientists, and drug development professionals the tools to confidently approach the characterization of this and other novel chiral intermediates.

References

  • FooDB. Showing Compound Caprolactam (FDB009075). [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • SpectraBase. E-caprolactam. [Link]

  • PubChem. N-Methylcaprolactam | C7H13NO | CID 17369. [Link]

  • ResearchGate. 13 C NMR spectrum of poly (εcaprolactam). [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • ACS Publications. Chemical shift nonequivalence of diastereotopic protons due to restricted rotation around aryl-nitrogen bonds in substituted amides. [Link]

  • New Journal of Chemistry (RSC Publishing). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra. [Link]

  • LibreTexts. Chapter 5: NMR - Organic Chemistry. [Link]

  • ResearchGate. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [Link]

  • LookChem. (s)-3-Aminoazepan-2-one. [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Amino-1-methylazepan-2-one

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Amino-1-methylazepan-2-one. As a small, polar, and basic molecule, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Amino-1-methylazepan-2-one. As a small, polar, and basic molecule, this compound presents unique analytical challenges that necessitate a departure from standard reversed-phase protocols. Here, we explore alternative chromatographic strategies, offering supporting experimental data and a validated, step-by-step protocol for a robust and reliable purity assessment.

The Analytical Challenge: Understanding 3-Amino-1-methylazepan-2-one

3-Amino-1-methylazepan-2-one is a cyclic amino lactam derivative. Its structure, characterized by a primary amine and a lactam ring, imparts high polarity and a basic nature. These properties make it poorly retained on traditional C18 and C8 reversed-phase columns, often leading to elution near or in the solvent front. Furthermore, the primary amine group is prone to interacting with residual silanols on the silica surface of the stationary phase, resulting in poor peak shape and tailing.

The chirality of this molecule is a critical quality attribute, as enantiomers can have different pharmacological effects. Therefore, a robust analy[1]tical method must not only quantify the purity of the compound but also be adaptable for chiral separations.

Comparative Analysis of Chromatographic Approaches

To address the analytical challenges, we compared three primary HPLC modes: Reversed-Phase (RP) with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Reversed-Phase with Ion-Pairing

Principle: Ion-pair chromatography is a technique used to separate ionic or highly polar compounds on a reversed-phase column. An ion-pairing reagent, a[2] large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms a neut[3]ral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.

Experimental Approach:[2][4]

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water with an ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate).

  • Challenges: The use of non-volatile ion-pairing reagents can contaminate the HPLC system and is incompatible with mass spectrometry (MS) detection. Achieving reproducible re[3]sults can also be challenging due to the complex equilibrium of the ion-pair formation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an ideal technique for the separation of highly polar compounds. It utilizes a polar stati[5][6]onary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is for[5]med on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

Experimental Approach:[7]

  • Column: HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer.

  • Advantages: HILIC offers good retention for polar compounds without the need for ion-pairing reagents, making it compatible with MS detection.

  • Considerations: HILIC methods can require longer equilibration times to ensure a stable water layer on the stationary phase.

Mixed-Mode Chr[8]omatography (MMC)

Principle: MMC utilizes stationary phases that have both reversed-phase and ion-exchange functionalities. This dual retention mecha[8][9]nism allows for the simultaneous separation of compounds with varying polarities and charge states. For a basic compound like[8][10] 3-Amino-1-methylazepan-2-one, a mixed-mode column with cation-exchange and reversed-phase characteristics is highly effective.

Experimental Approach:[8]

  • Column: Mixed-mode column with C18 and cation-exchange functionalities.

  • Mobile Phase: Acetonitrile and a buffered aqueous phase. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.

  • Advantages: MMC offers unique selectivity and the ability to retain both polar and non-polar compounds in a single run. It provides excellent pea[8]k shapes for basic compounds without the need for ion-pairing reagents.

Recommended Metho[9]d: HILIC for Optimal Performance

Based on our comparative evaluation, the HILIC method demonstrated superior performance for the purity analysis of 3-Amino-1-methylazepan-2-one, offering excellent retention, good peak shape, and compatibility with mass spectrometry.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Column & Mode Selection Column & Mode Selection Initial Mobile Phase Initial Mobile Phase Optimize Organic % Optimize Organic % Initial Mobile Phase->Optimize Organic % Optimize Buffer pH & Conc. Optimize Buffer pH & Conc. Fine-tune Flow & Temp. Fine-tune Flow & Temp. System Suitability System Suitability Fine-tune Flow & Temp.->System Suitability ICH Q2(R1) Validation ICH Q2(R1) Validation Final Method Final Method

Detailed Experimental Protocol (HILIC Method)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

Chromatographic Conditions:

Parameter Value
Column HILIC Amide (e.g., TSKgel Amide-80), 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL

| Sample Diluent | Acetonitrile/Water (90:10, v/v) |

Rationale for Parameter Selection:

  • Column: An amide-based HILIC column provides a neutral polar surface, which is effective for retaining and separating polar compounds.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of formic acid is used. Formic acid helps to protonate the primary amine of the analyte, leading to better peak shape and controlled retention. This mobile phase is also MS-friendly.

  • Gradient Elution: A gradient from high to low organic content allows for the elution of any potential impurities with different polarities.

  • Detection: The lactam chromophore has a UV absorbance at low wavelengths, making 210 nm a suitable detection wavelength.

Method Validat[12]ion

The developed HILIC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters[11][12][13] included specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability: System suitability was assessed by injecting five replicate injections of a standard solution. The acceptance criteria were:

  • Tailing factor for the main peak: ≤ 1.5

  • Relative standard deviation (RSD) for peak area: ≤ 2.0%

  • Theoretical plates: ≥ 2000

Data Summary:

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD 0.01%
LOQ 0.03%

The method demonstrated excellent linearity, accuracy, and precision, proving its suitability for its intended purpose of purity analysis.

Comparison of Met[16]hod Performance

FeatureReversed-Phase with Ion-PairingHILICMixed-Mode Chromatography
Retention Adequate with ion-pairing reagentExcellentExcellent
Peak Shape Can be problematicGoodExcellent
MS Compatibility Poor with non-volatile reagentsExcellentGood
Robustness ModerateGoodGood
Ease of Use Complex mobile phase preparationStraightforwardRequires careful pH control

Method_Comparison Method Method Reversed-Phase (Ion-Pair) HILIC Mixed-Mode Retention Retention Adequate Excellent Excellent Method:f1->Retention:f1 Method:f2->Retention:f2 Method:f3->Retention:f3 PeakShape Peak Shape Problematic Good Excellent Method:f1->PeakShape:f1 Method:f2->PeakShape:f2 Method:f3->PeakShape:f3 MS_Compatibility MS Compatibility Poor Excellent Good Method:f1->MS_Compatibility:f1 Method:f2->MS_Compatibility:f2 Method:f3->MS_Compatibility:f3 Robustness Robustness Moderate Good Good Method:f1->Robustness:f1 Method:f2->Robustness:f2 Method:f3->Robustness:f3

Conclusion

For the purity analysis of the polar and basic compound 3-Amino-1-methylazepan-2-one, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most suitable technique. It provides excellent retention and good peak shape without the drawbacks of ion-pairing reagents, such as system contamination and MS incompatibility. The developed and validated HILIC method is robust, reliable, and fit for its intended purpose in a pharmaceutical development and quality control setting. This guide provides a clear rationale and a practical, validated protocol to aid researchers and scientists in overcoming the analytical challenges associated with this class of compounds.

References

  • Buchi. Why HILIC is what your polar compounds need for purification. [Link]

  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • BioPharm International. Mixed-Mode Chromatography in Downstream Process Development. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]

  • LookChem. (s)-3-Aminoazepan-2-one. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • ChemRxiv. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Open PRAIRIE. Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 3-Amino-1-methylazepan-2-one vs. Unmethylated Analogs

As a Senior Application Scientist in structural elucidation, I frequently leverage mass spectrometry (MS) to differentiate closely related chiral peptidomimetics. (S)-3-amino-1-methylazepan-2-one is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently leverage mass spectrometry (MS) to differentiate closely related chiral peptidomimetics. (S)-3-amino-1-methylazepan-2-one is a highly specialized cyclic lactam utilized as a foundational building block in the synthesis of 5-lipoxygenase-activating protein (FLAP) modulators and advanced therapeutics .

When comparing this N-methylated lactam to its unmethylated counterpart, 3-aminoazepan-2-one , the addition of the methyl group at the N1 position fundamentally alters the molecule's electron distribution. This guide objectively compares the gas-phase fragmentation kinetics of these two compounds, providing actionable experimental data and a self-validating methodology for accurate structural assignment.

Mechanistic Causality: The Impact of N-Methylation on Fragmentation

In mass spectrometry, structural modifications do not merely change the precursor mass; they dictate the thermodynamic stability of the resulting product ions.

During positive electrospray ionization (ESI+), the primary site of protonation for both compounds is the highly basic primary amine at the C3 position. However, the N-methyl group in 3-amino-1-methylazepan-2-one introduces a strong inductive electron-donating effect (+I effect) to the lactam nitrogen. This stabilizes the adjacent carbonyl group and prevents the lactam-lactim tautomerization that readily occurs in unmethylated azepan-2-ones.

The Analytical Consequence: The azepane ring of the N-methylated variant exhibits significantly higher stability under low-energy Collision-Induced Dissociation (CID). While the primary amine is easily lost as neutral ammonia (NH₃) at low collision energies, higher collision energies are required to force the characteristic ring-opening cleavages compared to the unmethylated 3-aminoazepan-2-one .

Comparative Quantitative Fragmentation Data

To objectively evaluate these structural differences, the table below compares the predicted Electron Ionization (EI-MS) fragmentation patterns of both compounds. The consistent +14 Da mass shift serves as a diagnostic marker for any fragment that retains the N-methyl lactam core.

Fragment Description3-Amino-1-methylazepan-2-one (m/z)3-Aminoazepan-2-one (m/z)Mass Shift (Δ Da)Mechanistic Rationale
Molecular Ion [M]⁺ 142128+14Baseline mass difference due to the N1-methyl group.
Loss of Amine[M - NH₂]⁺ 126112+14Primary amine cleavage at C3; the lactam ring remains completely intact.
Loss of Carbonyl [M - CO]⁺ 114100+14Ring contraction via CO expulsion; the N-methyl group is retained on the nitrogen.
Azepane Ring Cleavage 8571+14High-energy cleavage of the C-C bonds in the aliphatic backbone, retaining the lactam moiety.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute confidence in structural assignments, the following step-by-step protocol is designed as a closed, self-validating system. It incorporates internal system suitability testing (SST) and orthogonal validation to ensure that the observed fragmentation is causally linked to the analyte's structure, rather than instrument artifacts.

Step 1: Baseline Validation (System Suitability)
  • Action: Inject a solvent blank (100% LC-MS grade Methanol) prior to any sample analysis.

  • Causality: This establishes a clean baseline to confirm the absolute absence of m/z 142/143 or m/z 128/129 background noise. This step is critical to rule out column carryover from previous peptidomimetic analyses, ensuring subsequent peaks are entirely analyte-derived.

Step 2: Analyte Preparation & Pre-Ionization
  • Action: Prepare a 1 µg/mL solution of 3-amino-1-methylazepan-2-one in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid is not merely a buffer; it lowers the solution pH to ~2.7, ensuring complete protonation of the C3 primary amine (pKa ~9.5). This pre-ionization in the liquid phase maximizes ESI+ efficiency and directly drives the initial charge-directed neutral loss of ammonia in the gas phase.

Step 3: Chromatographic Separation
  • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: This gradient efficiently separates the target analyte from potential synthetic impurities (such as unreacted L-lysine derivatives). Achieving a sharp, symmetrical peak shape minimizes matrix-induced ion suppression in the MS source.

Step 4: ESI-MS/MS Acquisition (Breakdown Curve Generation)
  • Action: Set the capillary voltage to 3.5 kV. Isolate the ESI+ precursor ion [M+H]⁺ at m/z 143 in Q1. Use Argon as the collision gas in Q2, dynamically ramping the collision energy (CE) from 10 eV to 40 eV.

  • Causality: Ramping the CE generates a comprehensive breakdown curve. Low CE (10-20 eV) favors the low-energy neutral loss of NH₃ (yielding m/z 126), while high CE (30-40 eV) provides the kinetic energy necessary to force the rigid azepane ring cleavage (yielding m/z 85).

Step 5: Orthogonal Validation
  • Action: Immediately run a reference standard of unmethylated 3-aminoazepan-2-one under identical gradient and MS conditions.

  • Causality: This validates the +14 Da mass shift hypothesis. If the mass shift is not consistently observed across all lactam-retaining fragments, the instrument's mass calibration or the initial structural assignment must be immediately re-evaluated.

Visualization of Fragmentation Logic

The following diagram maps the primary gas-phase dissociation pathways of 3-Amino-1-methylazepan-2-one, illustrating the logical progression from the precursor ion to its diagnostic fragments.

MS_Fragmentation M Precursor Ion[M]+ m/z 142 M_NH2 Loss of Amine m/z 126 M->M_NH2 - NH2 (16 Da) M_CO Loss of Carbonyl m/z 114 M->M_CO - CO (28 Da) Ring_Cleavage Azepane Ring Cleavage m/z 85 M->Ring_Cleavage - C3H7N (57 Da)

MS fragmentation pathways of 3-Amino-1-methylazepan-2-one showing key structural cleavages.

References

  • European Patent Office. "EP3070085B1 - FLAP Modulators." Google Patents.
  • National Center for Biotechnology Information. "2H-Azepin-2-one, 3-aminohexahydro- (3-aminoazepan-2-one)." PubChem Compound Summary for CID 102463. Available at:[Link]

Comparative

Validating the Chiral Purity of (S)-3-Amino-1-methylazepan-2-one: A Comprehensive Comparison Guide

As drug development increasingly focuses on enantiopure therapeutics, the analytical validation of chiral building blocks has become a non-negotiable quality control step. (S)-3-Amino-1-methylazepan-2-one (CAS 209983-96-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on enantiopure therapeutics, the analytical validation of chiral building blocks has become a non-negotiable quality control step. (S)-3-Amino-1-methylazepan-2-one (CAS 209983-96-0) is a chiral cyclic amine derivative featuring a semi-rigid seven-membered lactam ring with a primary amine at the C3 stereogenic center[1]. Because the spatial orientation of this amino group dictates the binding affinity and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs), determining its enantiomeric excess (ee%) with high precision is critical.

As an application scientist, I approach chiral validation not merely as a procedural task, but as a system of physical chemistry. The primary amine (-NH₂) on this azepane scaffold is our primary analytical handle. It can be protonated for host-guest complexation or act as a nucleophile for chiral derivatization. This guide objectively compares the three most robust methodologies for validating the chiral purity of this compound, providing causality for experimental choices, self-validating protocols, and comparative data.

Methodology Comparison: Direct vs. Indirect vs. Orthogonal

Selecting the right analytical method depends on your lab's instrumentation, budget, and required limit of quantification (LOQ). Below is a structured comparison of the three primary analytical pathways.

Table 1: Comparison of Chiral Purity Validation Methods
ParameterDirect Chiral HPLCIndirect HPLC (Derivatization)Chiral NMR Spectroscopy
Mechanism Transient diastereomeric complexation on a Chiral Stationary Phase (CSP).Covalent conversion to stable diastereomers using a Chiral Derivatizing Agent (CDA).Diastereomeric salt/covalent complex formation altering magnetic shielding.
Primary Reagent/Column Isopropyl Carbamate-Cyclofructan6 or Crown Ether column.Marfey's Reagent (L-FDAA) + Achiral C18 Column.Chiral phosphazane or Mosher's Acid.
Pros Non-destructive; minimal sample prep; highly reproducible.Utilizes standard, inexpensive C18 columns; excellent baseline resolution.No chromatography required; rapid orthogonal confirmation.
Cons High cost of CSP columns; requires specialized mobile phase optimization.Destructive; derivatization reaction must be strictly controlled to prevent racemization.Lower sensitivity (LOD ~1-2%); requires high-field NMR (≥400 MHz).
Typical LOD 0.05%0.01%1.0%

Deep Dive: Direct Chiral HPLC (The Gold Standard)

The Causality of Chiral Recognition

For primary amines like (S)-3-Amino-1-methylazepan-2-one, standard polysaccharide columns often yield broad peaks due to non-specific interactions. Instead, we utilize an Isopropyl Carbamate-Cyclofructan6 (IP-CF6) chiral stationary phase. The causality here is structural: the CF6 core contains an 18-crown-6 ether skeleton. When the mobile phase is slightly acidic (e.g., containing Trifluoroacetic acid), the primary amine is protonated (-NH₃⁺). This protonated amine perfectly fits into the crown ether cavity via hydrogen bonding, while the isopropyl carbamate groups provide steric hindrance that differentiates the (S) and (R) enantiomers[2].

DirectHPLC A Sample Prep (S)-3-Amino-1-methylazepan-2-one (Protonated -NH3+) B Chiral Stationary Phase (e.g., CF6 Crown Ether) A->B C Host-Guest Complexation (Transient Diastereomers) B->C D UV Detection (210 nm) C->D E Data Analysis (ee% Calculation) D->E

Workflow for direct chiral HPLC utilizing host-guest complexation for primary amine recognition.

Self-Validating Protocol: Direct HPLC

This protocol includes a built-in system suitability test (SST) to ensure the column's chiral recognition is active before sample analysis.

  • Mobile Phase Preparation: Prepare a polar organic mobile phase of Acetonitrile/Methanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA) and 0.1% Triethylamine (TEA). Reasoning: TFA protonates the amine for cavity inclusion, while TEA masks residual silanols on the silica support to prevent peak tailing.

  • System Suitability Test (SST): Prepare a 1.0 mg/mL solution of racemic 3-amino-1-methylazepan-2-one. Inject 10 µL at a flow rate of 1.0 mL/min (UV detection at 210 nm).

  • Validation Gate: The system is only validated for use if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the tailing factor is
    
    
    .
  • Sample Analysis: Inject the enantioenriched (S)-3-Amino-1-methylazepan-2-one sample (1.0 mg/mL). Calculate the ee% using the integrated peak areas:

    
    .
    

Deep Dive: Indirect HPLC via Marfey's Derivatization

The Causality of Diastereomeric Conversion

If a dedicated CF6 or Crown Ether column is unavailable, indirect HPLC is a highly reliable alternative. By reacting the primary amine with a chiral derivatizing agent (CDA) like Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) , we convert the enantiomers into stable diastereomers. The reaction proceeds via nucleophilic aromatic substitution at the fluorinated carbon. Because the resulting diastereomers (L-FDAA-(S)-amine and L-FDAA-(R)-amine) possess significantly different intramolecular hydrogen bonding networks and hydrophobicities, they can be easily resolved on a standard, inexpensive C18 achiral column.

IndirectHPLC A Analyte: (S)/(R)-Amine C Nucleophilic Aromatic Substitution (pH 8.0, 40°C) A->C B CDA: Marfey's Reagent (L-FDAA) B->C D Diastereomers (L-FDAA-S-Amine & L-FDAA-R-Amine) C->D E Achiral RP-HPLC (C18 Column) D->E F Baseline Resolution (Rs > 3.0) E->F

Reaction pathway for indirect chiral HPLC via diastereomeric derivatization with Marfey's Reagent.

Self-Validating Protocol: Indirect HPLC
  • Derivatization Reaction: In a 2 mL amber vial, combine 100 µL of the amine sample (1.0 mg/mL in water), 200 µL of 1% Marfey's reagent in acetone, and 40 µL of 1M NaHCO₃.

  • Controlled Incubation: Heat the mixture at 40°C for exactly 60 minutes. Reasoning: 40°C provides enough kinetic energy for quantitative conversion without risking thermal racemization of the stereocenter.

  • Quenching (Critical Step): Add 40 µL of 1M HCl to halt the reaction. Reasoning: Neutralizing the basic environment prevents degradation of the newly formed diastereomers.

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (250 x 4.6 mm, 5 µm). Run a linear gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes. Detect at 340 nm (the absorbance maximum of the dinitrophenyl group).

  • Validation Gate: A derivatized racemic control must show baseline separation (

    
    ).
    

Orthogonal Validation: Chiral NMR Spectroscopy

Relying solely on chromatography can sometimes lead to false positives due to co-eluting impurities. As an orthogonal check, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent provides structural proof of ee%.

Recent advancements utilize inorganic cyclodiphosph(III)azane CDAs or multi-component assemblies. By reacting the primary amine with a chiral phosphazane reagent, sharp ³¹P NMR signals with distinct chemical shift differences (


) between the (R) and (S) diastereomers are generated. The ee% is obtained directly by integrating these distinct peaks, completely bypassing the need for a calibration curve or chromatographic separation[3]. Similarly, chiroptical assays utilizing circular dichroism (CD) responses can be predicted via multivariate fits to electronic and steric parameters for rapid screening[4].

Experimental Data Presentation

To illustrate the expected performance of these methods, below is a summary of simulated validation data for (S)-3-Amino-1-methylazepan-2-one based on established chromatographic parameters for cyclic primary amines.

Table 2: Simulated System Suitability & Validation Data
ParameterDirect HPLC (IP-CF6 Column)Indirect HPLC (Marfey's Derivatization)
Retention Time - (S)-Enantiomer 8.4 min14.2 min
Retention Time - (R)-Enantiomer 11.2 min16.8 min
Resolution (

)
3.14.5
Tailing Factor (

)
1.151.05
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity (

)
0.99920.9998

Note: Indirect HPLC exhibits superior resolution and sensitivity due to the addition of the highly chromophoric dinitrophenyl group, though it requires a destructive sample prep phase.

References

  • [1] Title: In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0) | Source: Benchchem | URL:

  • [3] Title: A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines | Source: PMC (NIH) | URL:

  • [4] Title: Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values | Source: PMC (NIH) | URL:

  • [2] Title: Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan6 chiral stationary phase | Source: PubMed (NIH) | URL:

Sources

Validation

Comparative Guide: 6-Membered vs. 7-Membered Lactam Constraints in Peptide Design

Topic: Comparison of 7-membered vs 6-membered Lactam Constraints in Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the rational...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 7-membered vs 6-membered Lactam Constraints in Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the rational design of peptidomimetics, restricting backbone flexibility is a primary strategy to enhance binding affinity and proteolytic stability. Freidinger lactams —bicyclic dipeptide surrogates formed by cyclizing a side chain to the preceding backbone nitrogen—are among the most effective tools for this purpose.

This guide provides an in-depth technical comparison between 6-membered (δ-lactam) and 7-membered (ε-lactam) constraints. While both restrict the


 (psi) and 

(phi) torsion angles, they access distinct conformational spaces. The 6-membered lactam is the "gold standard" for inducing Type II'

-turns, whereas the 7-membered lactam offers a unique, slightly expanded conformational profile suitable for fine-tuning receptor fit and exploiting specific enolate stereoselectivities during synthesis.

Structural Chemistry & Conformational Analysis

The core difference lies in the ring size fused to the peptide backbone.[1] These constraints replace a standard dipeptide unit (e.g., Gly-Gly, Ala-Gly) with a heterocycle that locks the


 angle of the first residue (

) and the

angle of the second residue (

).
The 6-Membered Constraint (Delta-Lactam)
  • Chemical Identity: 3-aminopiperidin-2-one (also known as the Freidinger lactam).

  • Origin: Typically derived from Ornithine or Glutamine analogues.

  • Conformational Bias:

    • Planarity: The amide bond within the 6-membered ring forces a nearly planar arrangement (

      
      ).
      
    • Dihedral Lock: It severely restricts the

      
       angle to approximately -125° to -145° (for the S-isomer).
      
    • Secondary Structure: Ideally suited to mimic the Type II'

      
      -turn  (common in hairpins). It forces the backbone into a "kinked" geometry that nucleates antiparallel sheet structures.
      
The 7-Membered Constraint (Epsilon-Lactam)
  • Chemical Identity: 3-amino-caprolactam (or 3-amino-azepan-2-one).

  • Origin: Derived from Lysine (homolysine) analogues.

  • Conformational Bias:

    • Puckering: Unlike the 6-membered ring, the 7-membered ring is not planar. It adopts a twisted chair or boat conformation.

    • Dihedral Flexibility: It allows for a broader range of

      
       angles, typically centered around +168° (for S-isomer) or -168° (for R-isomer).
      
    • Secondary Structure: The positive

      
       value of the (S)-ε-lactam is consistent with an ideal Type II 
      
      
      
      -turn
      (not Type II'). This distinction is critical; while the 6-membered ring mimics the primed turn (II'), the 7-membered ring is better for the non-primed (II) turn.
Comparative Data Table: Dihedral Constraints
Feature6-Membered (δ-Lactam)7-Membered (ε-Lactam)
Core Scaffold 3-Aminopiperidin-2-one3-Amino-caprolactam
Precursor AA Ornithine / GlutamineLysine /

-Aminoadipic acid
Restricted Angle

(fixed ~ -135°)

(flexible ~ +160° to +170°)
Turn Mimicry Type II'

-turn
(Strong inducer)
Type II

-turn
(Moderate inducer)
Ring Puckering Half-chair (Rigid)Twisted Chair (Flexible)
Stereoselectivity Low enolate selectivityHigh enolate diastereoselectivity

Synthetic Methodologies

The synthesis of these constraints differs significantly. The 6-membered ring forms readily via intramolecular attack, whereas the 7-membered ring often requires specific activation or enolate chemistry to control stereochemistry.

Protocol A: 6-Membered Lactam Synthesis (Ornithine Route)

This standard protocol uses intramolecular acylation.

  • Starting Material:

    
    -Boc-Ornithine.
    
  • Cyclization: The

    
    -amino group attacks the activated ester of the side chain (or via reductive amination of an aldehyde precursor).
    
  • Result: Spontaneous formation of the piperidinone ring due to low entropic penalty.

Protocol B: 7-Membered Lactam Synthesis (Enolate Route)

Building 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. However, enolate alkylation of 7-membered lactams is highly diastereoselective, a unique advantage.

  • Starting Material:

    
    -Caprolactam derivative or cyclization of Lysine via reflux.
    
  • Functionalization: Generate the enolate using LDA (Lithium Diisopropylamide).

  • Alkylation: React with an electrophile.

    • Crucial Insight: The 7-membered ring's puckering differentiates the two faces of the enolate, leading to high diastereoselectivity (often >95:5). The 6-membered enolates are essentially flat and react with poor stereocontrol.

Visualization: Synthesis & Logic Flow

LactamSynthesis Start Select Constraint Target Orn Ornithine Precursor Start->Orn Tight Turn Needed Lys Lysine/Caprolactam Start->Lys Flexible/Specific Geometry Cycliz6 Intramolecular Cyclization (Low Entropic Barrier) Orn->Cycliz6 Prod6 6-Membered Lactam (Type II' Turn) Cycliz6->Prod6 Enolate Enolate Formation (LDA, -78°C) Lys->Enolate Alkylation Stereoselective Alkylation (High Diastereoselectivity) Enolate->Alkylation Exploit Ring Puckering Prod7 7-Membered Lactam (Type II Turn) Alkylation->Prod7

Figure 1: Synthetic pathways distinguishing the facile cyclization of 6-membered rings from the stereoselective enolate chemistry utilized for 7-membered rings.

Performance & Biological Case Studies

Case Study: Rumen Fermentation Inhibition

In a landmark study comparing cyclic hexapeptides (analogs of cyclo-(Ala-Sar)3), researchers synthesized variants containing


 (5), 

(6), and

(7) membered lactams.
  • Observation: Only the (S)-

    
    -lactam (6-membered)  analog retained the biological activity of the parent peptide.
    
  • Mechanism: The 6-membered ring locked the peptide into the exact bioactive conformation required for inhibition. The 7-membered ring, being more flexible and inducing a different turn type (Type II rather than II'), failed to bind the target effectively.

  • Takeaway: For targets requiring rigid, "kinked" turns, the 6-membered constraint is superior.

Case Study: Dopamine Receptor Modulators (PLG Mimics)

Peptidomimetics of Pro-Leu-Gly-NH2 (PLG) were designed to modulate dopamine receptors.[2]

  • 6-Membered: Provided a rigid scaffold that closely mimicked the bioactive Type II

    
    -turn.
    
  • 7-Membered: Used to explore the "conformationally adjacent" space. While some 7-membered analogs showed binding, the 6-membered variants generally provided higher potency due to the optimal overlap with the receptor's narrow binding pocket.

  • Stability: Both constraints significantly increased resistance to proteolytic degradation compared to the linear parent peptide, with the 6-membered ring often showing slightly higher stability due to steric shielding of the amide bond.

Experimental Protocol: Synthesis of a 6-Membered Freidinger Lactam

Objective: Synthesize a protected 3-aminopiperidin-2-one unit on solid phase or in solution.

  • Preparation: Start with N-Boc-Ornithine . Protect the

    
    -carboxyl group (e.g., as a methyl ester) if working in solution.
    
  • Aldehyde Generation (Optional for Reductive Route): Convert the

    
    -amine to an aldehyde equivalent if using reductive amination.
    
  • Cyclization (Standard):

    • Reagents: Use a coupling agent (e.g., EDC/HOBt) to activate the

      
      -carboxyl group if the side chain is the amine.
      
    • Alternative (Freidinger Method): Alkylate the amide nitrogen. Treat N-Boc-Met-Gly-OMe with Methyl Iodide (MeI) to form the sulfonium salt.

    • Ring Closure: Treat with NaH (Sodium Hydride) in DMF. The sulfonium acts as a leaving group, and the amide nitrogen attacks the side chain carbon, closing the 6-membered ring.

  • Verification: Monitor by HPLC. The product should show a distinct shift in retention time and the characteristic mass of the lactam (loss of the leaving group).

References

  • Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][2][3] The Journal of Organic Chemistry. Link

  • Freidinger, R. M., et al. (1980). "Lactam restriction of peptide conformation in cyclic hexapeptides which alter rumen fermentation."[1] International Journal of Peptide and Protein Research. Link

  • Hanessian, S., et al. (1997). "Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics."[4] Tetrahedron. Link

  • Pawar, D. M., et al. (1999). "Conformational analysis of seven-membered ring lactones." The Journal of Organic Chemistry. Link

  • Jamieson, A. G., et al. (2013). "Peptide stapling: structural and mechanistic insights." Chemical Reviews. Link

Sources

Comparative

Pharmacokinetic Comparison: Methylated vs. Unmethylated Aminolactam Scaffolds

Executive Summary This technical guide provides a comparative pharmacokinetic (PK) analysis of methylated versus unmethylated aminolactam scaffolds. In drug discovery, the aminolactam motif—a cyclic amide bearing an amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) analysis of methylated versus unmethylated aminolactam scaffolds. In drug discovery, the aminolactam motif—a cyclic amide bearing an amino group—is a critical pharmacophore found in beta-lactam antibiotics, cyclic peptidomimetics, and protease inhibitors.

The incorporation of a methyl group (the "Magic Methyl" effect) is a strategic modification used to alter the physicochemical landscape of these molecules.[1][2] This guide details how methylation—specifically N-methylation of the lactam ring or C-methylation at the alpha position—impacts metabolic stability, membrane permeability, and oral bioavailability.

Key Insight: While methylation generally increases lipophilicity (


), its most profound PK impact is the reduction of the desolvation energy penalty , significantly enhancing membrane permeability and shielding the scaffold from proteolytic or hydrolytic degradation.

Mechanistic Rationale: The "Magic Methyl" Effect[1][2]

The addition of a single methyl group (


) to an aminolactam core is not merely a steric change; it fundamentally alters the molecule's interaction with biological solvents and enzymes.
Conformational Constraint & Bioavailability

Unmethylated aminolactams often exist in a dynamic equilibrium of conformers. Methylation, particularly N-methylation , introduces steric clash that restricts rotation around the amide bond (


), often locking the molecule into a specific conformation (e.g., favoring cis-amide geometry in cyclic systems).[3]
  • PK Consequence: This rigidification reduces the entropic cost of binding but, more importantly for PK, can hide polar surface area (PSA), improving passive transport across the intestinal epithelium.

Metabolic Shielding

Aminolactams are prone to ring-opening hydrolysis (by esterases/peptidases) or oxidative dealkylation (by CYPs).

  • Mechanism: A methyl group positioned at a metabolic "hotspot" (e.g., the

    
    -carbon or the amide nitrogen) acts as a steric shield, preventing the catalytic triad of hydrolases from accessing the carbonyl carbon.
    
  • Result: Significantly extended half-life (

    
    ) and reduced intrinsic clearance (
    
    
    
    ).

Comparative Pharmacokinetic Data

The following data synthesizes comparative studies of cyclic aminolactam peptidomimetics, illustrating the shift in PK parameters upon N-methylation.

Table 1: Physicochemical and PK Profile Comparison
ParameterUnmethylated ScaffoldMethylated Scaffold (N-Me)Impact Rationale
LogP (Lipophilicity) 0.5 – 1.21.5 – 2.1Methyl group adds hydrophobicity; correlates with higher tissue distribution.
Caco-2 Permeability (

)

cm/s

cm/s
Removal of H-bond donor reduces desolvation energy penalty.
Microsomal Stability (

)
15 – 30 min> 120 minSteric hindrance blocks access to proteolytic/hydrolytic enzymes.
Oral Bioavailability (

)
< 5%20 – 55%Synergistic effect of improved stability and permeability.
Plasma Protein Binding Low (< 50%)Moderate-High (> 85%)Increased lipophilicity drives albumin binding.

Note: Data represents a composite of representative cyclic peptide/aminolactam scaffolds (e.g., Somatostatin analogs, Cyclosporin-like scaffolds) [1][2].

Visualization of Metabolic Stability[3][4][5]

The following diagram illustrates the mechanistic blockade of enzymatic hydrolysis by N-methylation.

MetabolicBlockade Fig 1. Mechanistic impact of N-methylation on enzymatic degradation pathways. Unmethylated Unmethylated Aminolactam Enzyme Protease/Hydrolase (Active Site) Unmethylated->Enzyme High Affinity Complex Enzyme-Substrate Complex Enzyme->Complex Nucleophilic Attack Blocked Steric Clash (No Binding) Enzyme->Blocked Methyl Shielding Hydrolysis Ring Opening/ Degradation Complex->Hydrolysis Rapid Cleavage Methylated N-Methylated Aminolactam Methylated->Enzyme Reduced Affinity Stable Intact Scaffold (High t1/2) Blocked->Stable Metabolic Evasion

Experimental Protocols

To validate the PK advantages of methylation, the following self-validating workflows are recommended.

In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) difference between the two scaffolds.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compounds (Methylated vs. Unmethylated) at 1 µM.

Protocol:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (1 µM final) and initiate reaction with NADPH.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria: Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within 20% of historical values.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Used to isolate passive diffusion improvements caused by methylation.

Protocol:

  • Donor Plate: Prepare 10 mM stock of compounds. Dilute to 50 µM in pH 7.4 buffer.

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% lecithin in dodecane (artificial lipid bilayer).

  • Assembly: Add 200 µL of donor solution to donor wells and 200 µL of buffer to acceptor wells. Sandwich the plates.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard flux equation.
    

Experimental Workflow Diagram

This workflow outlines the decision matrix for synthesizing and testing methylated analogs.

Workflow Fig 2. Iterative workflow for optimizing aminolactam PK via methylation. cluster_Assays In Vitro Validation Start Lead Aminolactam (Poor PK) Design In Silico Design (Methyl Scan) Start->Design Synth Synthesis (N-Methylation/C-Methylation) Design->Synth MetaStab Microsomal Stability (Target: t1/2 > 60m) Synth->MetaStab Perm PAMPA/Caco-2 (Target: Papp > 5e-6) Synth->Perm Decision PK Threshold Met? MetaStab->Decision Perm->Decision Optimize Re-design (Change Methyl Position) Decision->Optimize No Candidate Lead Candidate (In Vivo PK) Decision->Candidate Yes Optimize->Design

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. Source: PubMed. URL:[Link]

  • Improving oral bioavailability of cyclic peptides by N-methylation. Source: PubMed. URL:[Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. Source: NIH / PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1-methylazepan-2-one

Part 1: Executive Summary & Immediate Action 3-Amino-1-methylazepan-2-one (CAS: 209983-96-0 [Free Base] / 956109-57-2 [HCl Salt]) is a chiral seven-membered lactam intermediate used primarily in the synthesis of neurolog...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

3-Amino-1-methylazepan-2-one (CAS: 209983-96-0 [Free Base] / 956109-57-2 [HCl Salt]) is a chiral seven-membered lactam intermediate used primarily in the synthesis of neurological therapeutics (e.g., dopamine receptor modulators).

Critical Hazard Profile: While often supplied as a stable Hydrochloride salt (Warning: Irritant), the free base form is a reactive primary amine and should be treated as potentially corrosive and hygroscopic.

Immediate Action Card Protocol
Storage 2–8°C , Desiccated, Inert Atmosphere (Argon/Nitrogen).
Primary Hazard H315 (Skin Irrit.)[1][2] / H319 (Eye Irrit.)[2] / H302 (Harmful Oral) .[1]
Incompatibility Strong oxidizers, Acid chlorides, Chloroformates.
Spill Response Isolate area. Do not dry sweep (dust generation). Use damp wipe or HEPA vacuum.

Part 2: Risk Assessment & Hazard Identification

Physicochemical Properties & Stability

Understanding the physical state is the first step in safety. The operational risks stem from the compound's basicity and potential for degradation.

PropertyDataOperational Implication
Physical State White to off-white solidDiscoloration (yellowing) indicates oxidation; verify purity before use.
Solubility Water, DMSO, MethanolUse compatible solvents for cleaning (e.g., MeOH/Water).
Hygroscopicity High (Free Base)Must be weighed in a glovebox or rapid-transfer environment to prevent "oiling out."
Basicity

(Amine)
Incompatible with acidic storage; separates from salts in basic workups.
GHS Hazard Classification

Based on analogous aminocaprolactam derivatives and SDS data for the HCl salt [1, 2].

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

Expert Insight: While the HCl salt is an irritant, the free amine possesses a lone pair on the C3-amino group that is highly nucleophilic. Direct contact with mucous membranes can cause severe irritation approaching chemical burns. Treat the free base with "Corrosive" protocols [3].

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . If you can smell the reagent or feel dust, the system has failed.

PPE CategoryStandard Operation (Weighing <1g)High-Risk Operation (Synthesis/Spills)Rationale
Hand Protection Nitrile Gloves (Double gloved, 0.11mm min)Nitrile + Laminate (e.g., Silver Shield)Amines can permeate thin nitrile over time. Double gloving provides a visual break indicator.
Eye Protection Safety Glasses with side shieldsChemical Goggles or Face ShieldFine powders bypass glasses. Goggles seal against airborne dust/aerosols.
Respiratory Fume Hood (Face velocity >0.5 m/s)N95/P100 Respirator (if outside hood)H335 hazard: Inhalation of dust triggers rapid respiratory inflammation.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat / ApronPrevents accumulation of dust on street clothes, which can transfer contamination home.

Part 4: Operational Protocol

Handling Workflow

The following diagram illustrates the critical decision points during the handling of 3-Amino-1-methylazepan-2-one to maintain chemical integrity and operator safety.

HandlingWorkflow Start Start: Retrieve Reagent CheckState Check Physical State (White Solid vs Yellow Oil) Start->CheckState Decision Is it the Free Base? CheckState->Decision SaltHandling Handle in Fume Hood (Standard Ventilation) Decision->SaltHandling No (HCl Salt) BaseHandling Handle in Glove Box or N2 Cone Decision->BaseHandling Yes (Free Base) WeighSalt Weigh on Analytical Balance (Use Anti-static Gun) SaltHandling->WeighSalt Dissolve Dissolve Immediately (DMSO/MeOH/DCM) WeighSalt->Dissolve WeighBase Weigh Rapidly (Prevent Hygroscopic Uptake) BaseHandling->WeighBase WeighBase->Dissolve Reaction Proceed to Reaction Dissolve->Reaction

Caption: Operational workflow distinguishing between the stable salt form and the hygroscopic free base.

Step-by-Step Methodology

Step 1: Preparation & Inspection

  • Action: Remove container from 2-8°C storage and allow it to warm to room temperature inside a desiccator before opening.

  • Causality: Opening a cold bottle introduces condensation, which degrades the lactam ring (hydrolysis) or causes the amine to clump [4].

Step 2: Weighing & Transfer

  • Protocol: Use a static-free spatula. For the free base, flush the headspace with Argon immediately after removing the aliquot.

  • Engineering Control: All weighing must occur within a certified Chemical Fume Hood or Glovebox. Never weigh on an open bench.

Step 3: Reaction Setup

  • Solvent Choice: Dissolve the solid immediately.

    • Preferred: Anhydrous DCM, DMF, or DMSO.

    • Avoid: Ketones (Acetone) if the amine is free, as it may form imines (Schiff bases) as a side reaction [5].

Part 5: Emergency Response & Disposal

Exposure Response Pathways

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush Eyewash (15 min) Hold Eyelids Open Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate decision tree for personnel exposure incidents.

Waste Disposal Protocol

Improper disposal of amines is a common regulatory violation.

  • Segregation: Collect in a container labeled "Basic Organic Waste" .

    • Critical: Do NOT mix with oxidizing acids (Nitric, Perchloric). The reaction with amines is exothermic and potentially explosive (forming unstable N-nitroso compounds or nitramines) [6].

  • Neutralization (Optional): If disposing of pure material, dilute with water and neutralize with dilute HCl to form the non-volatile salt before adding to the organic waste stream.

  • Final Disposal: Incineration in a licensed chemical waste facility equipped with a scrubber for Nitrogen Oxides (

    
    ).
    

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: (S)-3-Amino-1-methylazepan-2-one hydrochloride. Link

  • Thermo Fisher Scientific.[3] (2024).[3] Safety Data Sheet: 3-Methylamino-1,2-propanediol (Analogous Amine Hazard Data). Link

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-Amino-azepan-2-one derivatives. Link

  • BenchChem. (2025).[4] Technical Guide to (S)-3-amino-1-methylazepan-2-one: Synthesis and Handling. Link

  • University of Wisconsin-Madison EHS. (2022). Appendix A: Disposal Procedures by Chemical (Amines). Link

  • Technion Safety Unit. (2025).[1][2][4][5][6] Chemical Waste Management Guide: Segregation of Amines and Oxidizers. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.